3-(Piperazin-2-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-piperazin-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-13H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIVTGUMDABITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587673 | |
| Record name | 3-(Piperazin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773795-54-3 | |
| Record name | 3-(Piperazin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Piperazin-2-yl)phenol: Properties, Synthesis, and Analytical Characterization
A Note to the Researcher: Direct experimental data for 3-(Piperazin-2-yl)phenol (CAS 773795-54-3) is notably scarce in publicly available scientific literature.[1] This guide has been constructed by leveraging data from its closely related isomers, 3-(piperazin-1-yl)phenol and 2-(piperazin-1-yl)phenol, alongside established principles of organic chemistry, predictive modeling, and general knowledge of the phenolic piperazine scaffold. This approach provides a robust, albeit theoretical, framework for researchers and drug development professionals. All predicted data should be confirmed with empirical studies.
Introduction: The Phenolic Piperazine Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[2] When coupled with a phenolic group, the resulting scaffold presents a unique combination of a hydrogen bond donor/acceptor (phenol) and a basic, ionizable center (piperazine), making it a pharmacologically attractive core.[3][4][5] These compounds often interact with monoamine neurotransmitter systems, leading to applications in areas like antidepressants, anxiolytics, and antipsychotics.[5][6] this compound, as a specific isomer, is of interest for its potential to form unique interactions with biological targets due to the substitution on the carbon atom of the piperazine ring, introducing a chiral center and distinct conformational possibilities compared to its N-substituted counterparts.
Physicochemical Properties
While specific experimental data for this compound is limited, we can infer its properties by comparison with its isomers and through computational predictions.
General Properties
| Property | This compound (Target) | 3-(Piperazin-1-yl)phenol (Isomer) | 2-(Piperazin-1-yl)phenol (Isomer) |
| CAS Number | 773795-54-3[1] | 59817-32-2[7][8] | 1011-17-2[4][9][10] |
| Molecular Formula | C₁₀H₁₄N₂O[1] | C₁₀H₁₄N₂O[7][8] | C₁₀H₁₄N₂O[4][9][10] |
| Molecular Weight | 178.23 g/mol [1] | 178.24 g/mol [7] | 178.23 g/mol [9][10] |
| Appearance | Predicted: White to off-white solid | White crystalline powder[3] | Cream to brown powder or lumps[9] |
Predicted and Comparative Physicochemical Data
| Property | This compound (Predicted) | 3-(Piperazin-1-yl)phenol (Experimental) | 2-(Piperazin-1-yl)phenol (Experimental) |
| Melting Point | N/A | 205-208 °C[7][11] | 122-128 °C[9] |
| Boiling Point | > 300 °C (Predicted) | N/A | N/A |
| pKa | Phenolic OH: ~10; Piperazine NHs: ~6 and ~9.5 | N/A | N/A |
| LogP | ~1.2 (Predicted) | N/A | N/A |
| Solubility | Soluble in polar organic solvents and aqueous acid. | Soluble in acid, alkali, and some organic solvents.[3] | Soluble in various organic solvents.[4] |
Predictions are based on Quantitative Structure-Activity Relationship (QSAR) models and comparative analysis with isomers.[12][13][14][15][16]
Synthesis of this compound
The synthesis of 2-substituted piperazines can be challenging. A plausible synthetic route to this compound would likely start from an appropriate α-amino acid precursor, allowing for the establishment of the desired stereochemistry at the C2 position of the piperazine ring.
Conceptual Synthetic Workflow
A potential synthetic approach involves the construction of the piperazine ring from a chiral diamine precursor, which can be derived from an amino acid.
Caption: Conceptual synthetic pathway to this compound.
Key Synthetic Considerations
-
Orthogonal Protecting Groups: The use of different, selectively removable protecting groups on the two nitrogen atoms of the piperazine precursor is crucial for controlled synthesis and subsequent derivatization.[17]
-
Stereochemical Control: Starting with an enantiomerically pure α-amino acid is essential for obtaining a stereochemically defined final product.
-
Ring Closure Strategy: Various methods for piperazine ring formation have been reported, including reductive amination of dioximes and palladium-catalyzed cyclizations.[2][18] The choice of method will depend on the specific precursor and desired yield.
Analytical and Characterization Protocols
Proper characterization of this compound is critical to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of piperazine derivatives. Due to the lack of a strong chromophore in the piperazine moiety itself, derivatization is often necessary for sensitive UV detection, especially for trace analysis.[19][20]
Protocol: Purity Analysis by RP-HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[19]
-
Detection: UV at 270 nm (for the phenol moiety).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phases).
Rationale: The C18 column provides good retention for the moderately polar analyte. The acidic mobile phase ensures that the piperazine nitrogens are protonated, leading to sharp peak shapes. A gradient elution is used to ensure the timely elution of the compound while separating it from potential impurities.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this class of molecules.
Expected Fragmentation Pattern:
-
[M+H]⁺: 179.12
-
Loss of the phenolic side chain.
-
Fragmentation of the piperazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
Predicted ¹H NMR Shifts (in DMSO-d₆):
-
Aromatic Protons: 6.5 - 7.2 ppm (multiplets).
-
Piperazine Ring Protons: 2.5 - 3.5 ppm (complex multiplets).
-
NH and OH Protons: Broad signals, chemical shift dependent on concentration and temperature.
Rationale: The chemical shifts are predicted based on the known spectra of similar structures.[21][22][23] Computational NMR prediction tools can provide more precise estimations.
Experimental Workflow for Characterization
Caption: Workflow for the analytical characterization of this compound.
Pharmacological Context and Potential Applications
The combination of a phenol and a piperazine moiety suggests several potential pharmacological activities.
-
Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their interactions with various neurotransmitter receptors, including serotonin and dopamine receptors.[6][24] The phenolic hydroxyl group can participate in key hydrogen bonding interactions with receptor binding sites.
-
Antioxidant Properties: Phenolic compounds are known for their ability to scavenge free radicals, which could impart antioxidant activity to the molecule.[25][26]
-
Drug Development Intermediate: this compound serves as a versatile scaffold for further chemical modification at the nitrogen atoms of the piperazine ring, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.[4][27]
Safety and Handling
-
3-(piperazin-1-yl)phenol: May be toxic if swallowed and can cause severe skin burns and eye damage.[11]
-
2-(piperazin-1-yl)phenol: Also reported to be toxic if swallowed and to cause severe skin burns and eye damage.[28]
General Precautions:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound represents an intriguing but understudied molecule within the pharmacologically significant class of phenolic piperazines. This guide provides a comprehensive theoretical framework for its physical and chemical properties, plausible synthetic strategies, and robust analytical characterization methods, based on data from its isomers and established chemical principles. Further empirical research is necessary to validate these predictions and fully explore the therapeutic potential of this compound.
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Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. National Institutes of Health. [Link]
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An In-depth Technical Guide to 3-(Piperazin-2-yl)phenol: A Privileged Scaffold for Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of a Unique Isomer
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties—a six-membered heterocyclic ring with two nitrogen atoms at opposite positions—allow it to serve as a versatile linker, a basic center to improve solubility, and a key pharmacophoric element for interacting with biological targets.[2][3] While numerous N-substituted (piperazin-1-yl) derivatives have been extensively explored, leading to breakthroughs in treatments for neurological disorders, cardiovascular diseases, and infections, their C-substituted counterparts remain a largely untapped resource for innovation.[1][4]
This guide focuses on a specific, lesser-known isomer: 3-(Piperazin-2-yl)phenol (CAS 773795-54-3). Unlike its heavily studied relative, 3-(piperazin-1-yl)phenol, where the link is through a nitrogen atom, this molecule features a direct carbon-to-aromatic ring connection. This structural distinction introduces a chiral center and alters the spatial arrangement and electronic properties, opening new avenues for selective receptor engagement. Publicly available data on this specific compound is sparse, positioning it as a frontier molecule for discovery.
This document serves as a comprehensive technical resource for researchers. Leveraging established principles from the broader class of piperazine derivatives, we will provide expert insights into its physicochemical properties, potential synthetic and analytical strategies, and prospective applications, thereby equipping drug development professionals with the foundational knowledge to explore its full therapeutic potential.
Section 1: Physicochemical Profile and Isomeric Distinction
Accurate identification and characterization are paramount in the initial stages of drug discovery. This compound is an isomer of the more common 3-(piperazin-1-yl)phenol, and distinguishing between them is critical.
The key structural difference lies in the point of attachment of the piperazine ring to the phenol moiety. In this compound, the linkage is at the C2 position of the piperazine ring, creating a secondary amine at N1 and a chiral center at C2. In contrast, the 1-yl isomer connects via the N1 atom, resulting in a tertiary amine within the ring structure. This seemingly minor change has significant implications for stereochemistry, basicity (pKa), and three-dimensional conformation, all of which influence receptor binding and pharmacokinetic profiles.
Caption: Chemical structures of key hydroxyphenyl-piperazine isomers.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 3-(Piperazin-1-yl)phenol | 2-(Piperazin-1-yl)phenol |
| CAS Number | 773795-54-3[5] | 59817-32-2[6] | 1011-17-2[7] |
| Molecular Formula | C₁₀H₁₄N₂O[8] | C₁₀H₁₄N₂O[6] | C₁₀H₁₄N₂O[9] |
| Molecular Weight | 178.23 g/mol [8] | 178.24 g/mol [6] | 178.23 g/mol [9] |
| Synonyms | 3-(2-Piperazinyl)phenol[5] | 1-(3-Hydroxyphenyl)piperazine[10] | 1-(2-Hydroxyphenyl)piperazine[7] |
| Melting Point | Not available | 205-208 °C[6] | 122-128 °C[11] |
| pKa (Predicted) | Not available | 10.33[12] | Not available |
| Topological Polar Surface Area | Not available | 35.5 Ų | 35.5 Ų[9] |
Section 2: The Pharmacological Context of Hydroxyphenyl-Piperazines
The hydroxyphenyl-piperazine motif is a well-established pharmacophore, particularly for targeting G protein-coupled receptors (GPCRs) in the central nervous system (CNS). Derivatives have shown significant activity as modulators of serotonin (5-HT) and dopamine receptors, making them valuable leads for developing treatments for depression, anxiety, schizophrenia, and other neurological disorders.[1][13]
For instance, many piperazine derivatives act as agonists at specific 5-HT receptor subtypes, such as 5-HT1A, which is implicated in anxiolytic and antidepressant effects.[13][14] Others, like the antipsychotic drug aripiprazole, exhibit a more complex profile, acting as a partial agonist at dopamine D2 receptors.[1] The phenol group can act as a hydrogen bond donor, a critical interaction for anchoring a ligand within a receptor's binding pocket, while the distal nitrogen of the piperazine ring often serves as a basic handle to engage with acidic residues like aspartate.
Given this context, this compound is a compelling candidate for screening against a panel of CNS targets. Its unique stereochemistry could lead to novel selectivity profiles, potentially separating therapeutic effects from unwanted side effects.
Caption: Ligand-receptor interaction leading to a pharmacological effect.
Section 3: Proposed Synthesis and Methodologies
A robust and scalable synthetic route is essential for advancing a compound from a lab-scale curiosity to a viable drug candidate. While no specific synthesis for this compound is documented in the reviewed literature, a plausible strategy can be devised based on modern organic chemistry principles. The key challenge is the formation of the C-C bond between the phenol and piperazine rings.
A potential approach involves the synthesis of a protected piperazin-2-one intermediate, followed by an organometallic coupling reaction with a suitably functionalized phenol derivative, and subsequent reduction of the lactam.
Caption: Proposed synthetic workflow for this compound.
Representative Experimental Protocol: Organometallic Coupling
This protocol is a conceptual outline and requires optimization. It describes the crucial coupling step.
-
Reactor Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the α-halo-piperazin-2-one intermediate (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base like potassium carbonate (3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.
Causality Behind Choices:
-
Palladium Catalyst: Essential for facilitating the transmetalation and reductive elimination steps of the cross-coupling cycle.[15]
-
Base: Required to activate the boronic acid and facilitate the catalytic cycle.
-
Inert Atmosphere: Prevents the oxidation and degradation of the catalyst and organometallic intermediates.
Section 4: Analytical and Quality Control Framework
Ensuring the identity, purity, and stability of a research compound is non-negotiable. A multi-pronged analytical approach is required.
Table 2: Key Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| HPLC-UV | Purity assessment and quantification. | A single major peak with >95% purity. Retention time is characteristic.[16] |
| LC-MS | Identity confirmation. | The mass spectrometer should detect the molecular ion [M+H]⁺ at m/z ≈ 179.12. |
| ¹H & ¹³C NMR | Structural elucidation and confirmation. | The spectra should show characteristic signals for the aromatic protons of the phenol ring and the aliphatic protons of the piperazine ring. |
| Chiral HPLC | Enantiomeric purity assessment. | Separation of the two enantiomers to determine the enantiomeric excess (ee%). |
Protocol: Purity Determination by HPLC-UV with Derivatization
Since aliphatic amines like piperazine lack a strong UV chromophore, derivatization may be necessary for sensitive detection, especially for impurity profiling.[16][17]
-
Derivatization: React a known concentration of the sample with a derivatizing agent like 4-Chloro-7-nitrobenzofuran (NBD-Cl) in a buffered solution (e.g., borate buffer, pH 9) at ~60°C. This reaction forms a stable, UV-active derivative.[16]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax of the NBD-derivative (approx. 340 nm).
-
Column Temperature: 35 °C.[16]
-
-
Analysis: Inject the derivatized sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Trustworthiness: This protocol is self-validating because the derivatization step converts a difficult-to-detect analyte into one that can be reliably quantified, ensuring that trace impurities are not missed.
Caption: A typical quality control workflow for a research chemical.
Section 5: Safety, Handling, and Toxicology Profile
While specific toxicological data for this compound is not available, the hazards can be extrapolated from data on the parent piperazine molecule and related phenol derivatives.[18][19] Piperazine is classified as a corrosive substance, capable of causing severe skin burns and eye damage.[20]
Table 3: Hazard and Safety Information
| Hazard Category | Description | Recommended Precautions |
| Skin Corrosion/Irritation | Causes severe skin burns.[18][20] | Wear protective gloves (nitrile), lab coat, and full-coverage clothing.[18] |
| Eye Damage/Irritation | Corrosive to eyes, may cause severe damage.[18] | Wear chemical safety goggles or a face shield.[18] |
| Acute Toxicity (Oral) | Toxic if swallowed.[6][19] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[19] |
| Respiratory Irritation | May cause respiratory tract irritation.[9] | Handle only in a well-ventilated area or a chemical fume hood.[18] |
Handling Procedures:
-
Use personal protective equipment (PPE) at all times.
-
Avoid generating dust.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]
-
In case of accidental exposure, follow standard first-aid measures and seek immediate medical attention.[18]
The toxicological properties of this compound have not been fully investigated.[18] As with any novel research chemical, it should be handled with the utmost care, assuming it is hazardous until proven otherwise.
Section 6: Future Directions and Research Applications
This compound stands as an intriguing yet underexplored molecule. Its structural features suggest several promising avenues for future research:
-
CNS Drug Discovery: Its primary potential lies in its use as a scaffold for developing novel ligands for CNS targets, particularly serotonin, dopamine, and other neurotransmitter receptors.[1][13] High-throughput screening of this compound against a broad panel of GPCRs is a logical first step.
-
Fragment-Based Drug Design (FBDD): The molecule itself can be considered a valuable fragment for FBDD campaigns, providing a starting point for building more complex and potent molecules.
-
Combinatorial Chemistry: The two nitrogen atoms of the piperazine ring provide handles for further chemical modification, allowing for the rapid generation of a library of derivatives to explore structure-activity relationships (SAR).[1]
The journey of this compound from a catalog number to a clinical candidate requires rigorous investigation. This guide provides the foundational framework for scientists to begin that exploration, armed with an understanding of its properties, potential synthesis, and the broader pharmacological context in which it resides.
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Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy . PubMed. [Link]
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Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor . PubMed Central. [Link]
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Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations . ResearchGate. [Link]
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2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol . PubMed Central. [Link]
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3-(Piperazin-2-yl)phenol molecular weight and formula
An In-Depth Technical Guide to 3-(Piperazin-2-yl)phenol: A Versatile Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of this compound, a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular properties, synthesis, and its pivotal role as a structural motif in modern medicinal chemistry.
Core Molecular and Physicochemical Properties
This compound is a bifunctional molecule featuring a phenol group attached to a piperazine ring. This unique combination of a weakly acidic phenolic hydroxyl group and a basic secondary amine within the piperazine moiety imparts a versatile physicochemical profile, making it a valuable building block in the design of novel therapeutic agents. The structure allows for multiple points of chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The fundamental molecular attributes of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| CAS Number | 773795-54-3 | [1] |
| IUPAC Name | This compound | N/A |
| Predicted pKa | ~10.33 (amine), ~10.0 (phenol) | [2] |
| Predicted XLogP3-AA | 1 | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in various organic solvents | [4] |
Note: Some physicochemical data, such as pKa and logP, are based on predictions or data from closely related isomers like 3-(piperazin-1-yl)phenol due to limited specific experimental data for the 2-substituted isomer.
The Strategic Importance of the Piperazine Scaffold in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[5][6] Its prevalence is due to a combination of desirable properties:
-
Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring provides a degree of rigidity, which can help in positioning other functional groups in a precise orientation for optimal interaction with biological targets.
-
Improved Pharmacokinetics: The two nitrogen atoms can be protonated at physiological pH, which generally increases aqueous solubility and can improve oral bioavailability. This feature is crucial for developing orally administered drugs.[5]
-
Versatile Handles for Synthesis: The nitrogen atoms of the piperazine ring serve as excellent nucleophiles, allowing for straightforward chemical modification to build molecular complexity and explore structure-activity relationships (SAR).[7]
Piperazine derivatives have been successfully incorporated into drugs targeting a wide array of biological pathways and are used in treatments for neurological disorders, cardiovascular diseases, and infectious diseases.[7][8]
Synthesis of Substituted Piperazines: A Generalized Approach
Experimental Protocol: Generalized Synthesis of a 2-Aryl-Piperazine from a 1,2-Diamine
This protocol describes a conceptual pathway for synthesizing a piperazine ring substituted at the 2-position, which is a core feature of this compound.
-
Step 1: Protection of the Diamine: Start with a suitable 1,2-diamine precursor. One of the amino groups is selectively protected (e.g., with a Boc group) to ensure controlled reaction at the other nitrogen.
-
Step 2: Reductive Amination: The free amino group is reacted with a glyoxal derivative in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form an intermediate.
-
Step 3: Cyclization: The protecting group is removed, and the newly freed amine undergoes an intramolecular cyclization to form the piperazine ring.
-
Step 4: Aromatic Substitution: The aryl moiety (in this case, the 3-hydroxyphenyl group) is introduced. This can be achieved via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) with a suitably activated phenol derivative.
-
Step 5: Deprotection and Purification: Any remaining protecting groups on the piperazine nitrogens or the phenol are removed, and the final product is purified using standard techniques like column chromatography or recrystallization.
Caption: Generalized workflow for the synthesis of 2-aryl-piperazines.
Pharmacological Relevance and Applications in Drug Design
The hydroxyphenyl-piperazine motif is a key pharmacophore in many centrally active agents. The combination of the hydrogen-bond-donating phenol and the basic piperazine allows these molecules to interact with a variety of receptors in the central nervous system (CNS).
Targeting Serotonin and Dopamine Receptors
Many arylpiperazine derivatives are known to exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors.[6] For instance, the related compound 2-(Piperazin-1-yl)phenol is described as a selective 5-HT1A receptor agonist and also shows activity at dopamine D3 receptors.[10] This dual activity is a highly sought-after profile for the development of atypical antipsychotics and novel antidepressants.[11][12] Drugs like Aripiprazole, which contains a piperazine moiety, function as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, demonstrating the therapeutic importance of this scaffold.[6]
The this compound structure can be envisioned as a core fragment for building libraries of compounds to screen for activity against these CNS targets. The secondary amines in the piperazine ring (at positions 1 and 4) and the phenolic hydroxyl group provide three distinct points for diversification.
Caption: Mechanism of action for arylpiperazine drugs targeting CNS receptors.
Analytical Characterization
The structural confirmation of this compound and its derivatives would be routinely performed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons on the phenol ring, as well as distinct signals for the non-equivalent protons of the piperazine ring. The presence of a substituent at the C2 position of the piperazine breaks the symmetry, leading to more complex splitting patterns compared to 1-substituted piperazines.[13][14]
-
¹³C NMR: Would confirm the presence of the 10 carbon atoms in their unique chemical environments, including signals for the substituted and unsubstituted aromatic carbons and the aliphatic carbons of the piperazine ring.
-
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound, with the high-resolution mass spectrum (HRMS) matching the calculated exact mass for the formula C₁₀H₁₄N₂O.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the phenol, N-H stretches of the secondary amines, C-H stretches (aromatic and aliphatic), and C=C stretches of the aromatic ring.
Conclusion and Future Perspectives
This compound represents a valuable, albeit less explored, chemical entity with significant potential in drug discovery. Its structural features are highly relevant for the design of novel CNS-active agents, particularly those targeting monoamine receptors. While specific data for this isomer is sparse, the well-established importance of the broader hydroxyphenyl-piperazine class provides a strong rationale for its synthesis and biological evaluation. Future research should focus on developing efficient and stereoselective synthetic routes to access this compound and its derivatives, followed by comprehensive pharmacological profiling to unlock its full therapeutic potential.
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3-piperazin-1-ylphenol. ChemBK. [Link]
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Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [Link]
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3-(Piperazin-2-yl)phenol synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of 3-(Piperazin-2-yl)phenol
Authored by a Senior Application Scientist
Abstract
This compound is a significant heterocyclic scaffold, embodying the structural alerts common to a multitude of centrally active pharmacological agents. The arylpiperazine motif, in particular, is considered a "privileged scaffold" in medicinal chemistry, frequently interacting with aminergic G protein-coupled receptors (GPCRs).[1] This guide provides a comprehensive overview of the synthetic strategies and purification methodologies pertinent to this compound. We delve into the causal chemistry behind strategic decisions in the synthetic route, from the selection of starting materials and protecting groups to the final deprotection and purification. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex nitrogen-containing heterocycles.
Introduction: The Significance of the 2-Arylpiperazine Moiety
The piperazine ring is a cornerstone in the design of drugs targeting the central nervous system (CNS).[2][3][4] When substituted with an aryl group, this scaffold demonstrates versatile binding capabilities, particularly at serotonin (5-HT) and dopamine (D) receptors.[1][2] Unlike the more common N-arylpiperazines (where the aryl group is attached to a nitrogen), C-arylpiperazines such as this compound introduce a chiral center at the C-2 position. This offers the potential for stereospecific interactions with biological targets, enhancing potency and selectivity.
The synthesis of asymmetrically substituted piperazines, especially those with substitution on a carbon atom, presents unique challenges. These include controlling regioselectivity, managing the differential reactivity of the two nitrogen atoms, and establishing the desired stereochemistry. This guide will illuminate a robust strategy to overcome these challenges.
Synthetic Strategies and Mechanistic Rationale
A successful synthesis of this compound hinges on a logical retrosynthetic approach that addresses the key challenges of regioselectivity and stereocontrol. The most robust strategies often involve the use of orthogonal protecting groups and the construction of the chiral center from a readily available chiral pool starting material.
Retrosynthetic Analysis and Strategic Overview
A plausible retrosynthetic pathway begins by disconnecting the piperazine ring. A key disconnection is the C-N bond formation to cyclize a 1,2-diamine precursor. This diamine can be derived from a chiral amino acid, thereby setting the stereochemistry early in the sequence. The phenolic moiety can be introduced before or after the piperazine ring formation. Protecting the amine functionalities is critical, with the tert-butyloxycarbonyl (Boc) group being an ideal choice due to its stability and facile removal under acidic conditions.[5][6]
The overall synthetic workflow can be visualized as follows:
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An In-depth Technical Guide to Elucidating the Pharmacological Targets of 3-(Piperazin-2-yl)phenol
Abstract
This technical guide provides a comprehensive framework for the identification and validation of potential pharmacological targets for the novel compound 3-(Piperazin-2-yl)phenol. Recognizing the therapeutic potential inherent in its piperazine and phenol moieties—scaffolds present in numerous FDA-approved drugs—this document outlines a multi-pronged strategy commencing with computational prediction and progressing through rigorous in vitro and cellular validation methodologies. We detail robust, field-proven protocols for in silico screening, affinity purification-mass spectrometry (AP-MS), and the Cellular Thermal Shift Assay (CETSA). The causality behind experimental choices is explained to empower researchers in drug discovery and development to not only execute these protocols but also to adapt them for analogous small molecules. The overarching goal is to provide a self-validating system of inquiry to efficiently and accurately pinpoint molecular targets, elucidate mechanisms of action, and accelerate the translation of promising compounds into therapeutic candidates.
Introduction: The Therapeutic Potential of the this compound Scaffold
The compound this compound, CAS 773795-54-3, incorporates two privileged structural motifs in medicinal chemistry: the piperazine ring and the phenol group.[1]
-
The Piperazine Moiety: The piperazine ring is a cornerstone in modern drug design, found in a wide array of therapeutics targeting the central nervous system (CNS), inflammation, and cancer.[2][3] Its nitrogen atoms can act as hydrogen bond acceptors or become ionized under physiological conditions, facilitating critical interactions with biological targets.[3] This versatility has led to its inclusion in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes like tyrosine kinases.[4][5] Many notable drugs, including Imatinib (a tyrosine kinase inhibitor) and Aripiprazole (an antipsychotic), feature a piperazine core, underscoring its value in achieving desired pharmacological profiles.[2][6]
-
The Phenol Moiety: Phenolic compounds are abundant in nature and are integral to numerous pharmaceuticals, including morphine, steroids, and various antibiotics.[7][8] The hydroxyl group on the aromatic ring can participate in hydrogen bonding and redox reactions, contributing to a wide range of biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects.[7][9] Phenols are versatile precursors for a vast collection of drugs, most notably aspirin.[10]
The combination of these two moieties in this compound suggests a high probability of biological activity. This guide provides the strategic workflow to systematically deorphanize this compound and identify its molecular targets.
Part I: In Silico Target Prediction & Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, computational methods can effectively narrow the field of potential targets.[11][12] This in silico approach leverages the compound's structure to predict interactions with known proteins, reducing costs and shortening the discovery cycle.[13][14]
Methodology: Inverse Docking and Pharmacophore Screening
Inverse docking screens a library of protein crystal structures against our single ligand, this compound, to identify potential binding partners.[12] Pharmacophore modeling identifies the 3D spatial arrangement of essential chemical features of the compound and uses this model to search for proteins with complementary binding sites.
Step-by-Step Protocol: In Silico Target Prediction
-
Ligand Preparation:
-
Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Generate possible ionization states at physiological pH (approx. 7.4), as the piperazine nitrogen is basic.
-
-
Target Database Selection:
-
Utilize a comprehensive database of 3D protein structures, such as the Protein Data Bank (PDB).
-
Curate a focused subset of targets based on the known pharmacology of piperazine and phenol derivatives (e.g., GPCRs, kinases, neurotransmitter transporters).
-
-
Inverse Docking Execution:
-
Employ docking software (e.g., AutoDock, Glide, GOLD) to systematically dock the prepared ligand into the binding sites of each protein in the selected database.
-
Causality: The software calculates binding energies and scores for each protein-ligand pose. Lower binding energy scores suggest a more favorable interaction, prioritizing these proteins as potential targets.
-
-
Results Analysis & Filtering:
-
Rank the protein "hits" based on their docking scores.
-
Visually inspect the top-scoring poses to ensure credible binding interactions (e.g., hydrogen bonds with key residues, hydrophobic interactions).
-
Filter the hit list by biological function, pathway analysis, and disease relevance to generate a tractable list of high-priority targets for experimental validation.
-
Visualization: In Silico Workflow
Caption: Workflow for in silico prediction of molecular targets.
Part II: Unbiased In Vitro Target Identification
Following computational prioritization, the next critical phase is to identify direct binding partners of this compound from a complex biological sample, such as a cell lysate. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful, unbiased technique for this purpose.[15][16]
Methodology: Affinity Purification-Mass Spectrometry (AP-MS)
The principle of AP-MS is to use an immobilized version of the small molecule ("bait") to capture its interacting proteins ("prey") from a cell lysate.[17] After washing away non-specific binders, the captured proteins are identified using high-resolution mass spectrometry.[16][17]
Step-by-Step Protocol: AP-MS
-
Bait Preparation: Immobilization of Compound:
-
Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to affinity beads (e.g., NHS-activated sepharose beads). A common strategy is to functionalize the secondary amine on the piperazine ring that is less likely to be involved in target binding.
-
Covalently couple the linker-modified compound to the beads.
-
Prepare control beads that are treated with the linker alone to identify non-specific binders.
-
-
Lysate Preparation:
-
Culture relevant cells (e.g., a human cancer cell line like HepG2 or a neuronal line like SH-SY5Y) to a high density.
-
Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Causality: This incubation allows proteins with affinity for the compound to bind to the beads.
-
Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically. The stringency of the washes (e.g., salt concentration) is critical for reducing background.[16]
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads using a competitive agent, a denaturing buffer (e.g., SDS-PAGE sample buffer), or by on-bead digestion with trypsin.
-
Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.
-
-
Data Analysis:
-
Compare the list of proteins identified from the compound-coupled beads against the control beads.
-
Use scoring algorithms (e.g., SAINT, CompPASS) to rank potential interactors based on their abundance and specificity.[18] True binding partners should be significantly enriched in the experimental sample over the control.
-
Visualization: AP-MS Experimental Workflow
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Part III: Target Validation in a Cellular Context
Identifying a protein via AP-MS is a strong indication of interaction, but it is essential to validate this engagement within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[19][20]
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization.[19][21] The binding of a small molecule to its target protein typically increases the protein's resistance to heat-induced denaturation.[22] By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve indicates direct target engagement.[23]
Step-by-Step Protocol: CETSA
-
Cell Treatment:
-
Treat intact cells in suspension or adherent plates with either this compound at a desired concentration or a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow the compound to enter the cells and bind to its target.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C).
-
Causality: As the temperature increases, proteins unfold and aggregate. Target proteins stabilized by the compound will remain soluble at higher temperatures compared to their unbound state.[22]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or mechanical disruption.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing aggregated proteins) by ultracentrifugation.[21]
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein of interest in the soluble fraction using a protein detection method like Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample demonstrates thermal stabilization and confirms target engagement in the cellular environment.
-
Visualization: CETSA Principle and Workflow
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Unveiling the Enigmatic Mechanism of 3-(Piperazin-2-yl)phenol: A Technical Guide for Preclinical Investigation
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, forming the backbone of numerous antipsychotic, antidepressant, and anxiolytic agents.[1][2] These compounds typically exert their effects through complex interactions with monoaminergic G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptor subtypes. This guide focuses on the novel chemical entity 3-(Piperazin-2-yl)phenol, a compound whose mechanism of action remains unelucidated. We present a speculative analysis of its potential pharmacological targets based on established structure-activity relationships (SAR) of related arylpiperazines, while paying special attention to its unique C2-phenyl substitution. Furthermore, we provide a comprehensive, step-by-step framework for its preclinical evaluation, from initial in vitro screening to subsequent in vivo validation. This document is intended to serve as a technical roadmap for research teams embarking on the characterization of this and other novel piperazine-based compounds.
Introduction: The Privileged Piperazine Scaffold and a Structural Anomaly
The arylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a multitude of CNS targets.[3] The prototypical arylpiperazine consists of a piperazine ring N1-substituted with an aryl group. This structural motif is found in a diverse array of therapeutic agents, including the antipsychotic aripiprazole, the antidepressant vortioxetine, and the anxiolytic buspirone.[3] The pharmacological promiscuity of these compounds arises from the piperazine ring's ability to present the aryl group and other substituents in a specific spatial orientation, facilitating interactions with the binding pockets of various aminergic GPCRs.[3]
This compound presents a significant deviation from this classical architecture. Here, the phenol group is attached to the C2 position of the piperazine ring, leaving the N1 and N4 positions unsubstituted. This seemingly subtle isomeric shift has profound implications for the molecule's potential mechanism of action, as it alters the geometry and electronic properties that govern receptor recognition and binding. The presence of a phenolic hydroxyl group further suggests the potential for specific hydrogen bonding interactions within receptor binding sites, a feature known to significantly influence ligand affinity and efficacy.[4][5]
Speculative Mechanisms of Action: A Hypothesis-Driven Approach
Given the absence of direct pharmacological data for this compound, we propose a series of hypotheses based on the known pharmacology of N1-arylpiperazines and the structural nuances of the target compound.
Hypothesis 1: A Novel Serotonergic Modulator
Many N1-arylpiperazines exhibit high affinity for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[1][6] The nature of the interaction (agonist, antagonist, or partial agonist) is highly dependent on the substitution pattern of the aryl ring. We speculate that this compound may also engage with serotonergic receptors, but with a potentially altered selectivity and functional profile due to its C2-substitution. The phenolic hydroxyl group could mimic the interaction of serotonin's own hydroxyl group, potentially favoring binding to specific 5-HT receptor subtypes.
Hypothesis 2: Atypical Dopaminergic Activity
Dopamine receptors, particularly the D2 and D3 subtypes, are another major target class for arylpiperazine-containing drugs.[1] The atypical antipsychotic profile of drugs like aripiprazole is attributed to their partial agonism at D2 receptors. The unique spatial arrangement of the phenyl group in this compound might allow for a novel mode of interaction with the dopamine receptor binding pocket, potentially leading to a distinct functional outcome, such as D2/D3 receptor bias or partial agonism.
Hypothesis 3: Monoamine Transporter Inhibition
Inhibition of serotonin (SERT) and norepinephrine (NET) transporters is a key mechanism of action for many antidepressant drugs. Some arylpiperazines are known to possess affinity for these transporters.[6] It is plausible that this compound could also interact with monoamine transporters, although the C2-substitution might influence its potency and selectivity compared to traditional N1-arylpiperazines.
The following diagram illustrates the potential interplay of these hypothesized mechanisms:
Caption: Hypothesized mechanism of action for this compound.
A Framework for Preclinical Evaluation: From Benchtop to In Vivo
To systematically investigate the proposed mechanisms of action, a tiered experimental approach is recommended. The following protocols are designed to be self-validating and provide a clear path for characterizing the pharmacological profile of this compound.
Tier 1: In Vitro Receptor and Transporter Profiling
The initial step is to determine the binding affinity of this compound for a broad range of CNS targets.
Objective: To determine the binding affinity (Ki) of this compound for a panel of human recombinant GPCRs and monoamine transporters.
Methodology:
-
Membrane Preparation: Obtain commercially available cell membranes expressing the human recombinant receptors and transporters of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2, D3, SERT, NET).
-
Assay Buffer Preparation: Prepare appropriate binding buffers for each target, optimized for pH, ionic strength, and necessary co-factors.
-
Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and increasing concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Target | Radioligand | Ki (nM) of this compound |
| 5-HT1A | [3H]-8-OH-DPAT | TBD |
| 5-HT2A | [3H]-Ketanserin | TBD |
| 5-HT2C | [3H]-Mesulergine | TBD |
| D2 | [3H]-Spiperone | TBD |
| D3 | [3H]-Spiperone | TBD |
| SERT | [3H]-Citalopram | TBD |
| NET | [3H]-Nisoxetine | TBD |
TBD: To Be Determined
Tier 2: In Vitro Functional Assays
Once high-affinity targets are identified, the next step is to determine the functional activity of this compound at these targets.
Objective: To assess the ability of this compound to stimulate G-protein activation at its target GPCRs, thereby determining its agonist, antagonist, or inverse agonist properties.
Methodology:
-
Membrane Preparation: Use the same cell membranes from the binding assays.
-
Assay Buffer: Prepare a buffer containing GDP to maintain G-proteins in their inactive state.
-
Reaction Mixture: In a 96-well plate, combine membranes, increasing concentrations of this compound, and [35S]GTPγS.
-
Incubation: Incubate at 30°C to allow for receptor activation and [35S]GTPγS binding.
-
Termination and Scintillation Counting: Terminate the reaction and quantify the incorporated [35S]GTPγS as described in the radioligand binding assay.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the logarithm of the compound concentration to determine the EC50 and Emax values.
Objective: To measure the effect of this compound on adenylyl cyclase activity downstream of Gs- or Gi-coupled receptors.
Methodology:
-
Cell Culture: Culture cells expressing the target receptor (e.g., CHO-K1 cells).
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[7][8][9][10]
-
Data Analysis: Plot the change in cAMP levels against the logarithm of the compound concentration to determine the EC50 or IC50.
The following diagram outlines the workflow for in vitro characterization:
Caption: Workflow for the in vitro characterization of this compound.
Tier 3: In Vivo Behavioral Pharmacology
Based on the in vitro profile, appropriate in vivo models should be selected to assess the potential therapeutic effects of this compound.
If the compound shows activity at SERT or 5-HT1A receptors, the following models are relevant:
-
Forced Swim Test (FST): Measures behavioral despair in rodents. A decrease in immobility time is indicative of antidepressant-like effects.[11][12]
-
Tail Suspension Test (TST): Similar to the FST, this test also assesses antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.[11][12]
-
Chronic Unpredictable Mild Stress (CUMS): A more translationally relevant model that induces a depressive-like state in rodents over several weeks. Reversal of CUMS-induced anhedonia (measured by sucrose preference) is a strong indicator of antidepressant efficacy.[13]
If the compound demonstrates D2 receptor antagonism or partial agonism, the following models should be considered:
-
Amphetamine-Induced Hyperlocomotion: Amphetamine increases dopamine levels, leading to hyperactivity. A reduction in this hyperactivity suggests antipsychotic potential.[14]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: A measure of sensorimotor gating, which is deficient in schizophrenic patients. Restoration of PPI by a test compound is indicative of antipsychotic-like activity.
-
Neonatal Ventral Hippocampal Lesion (NVHL) Model: This neurodevelopmental model produces a range of behavioral abnormalities in adult rats that mimic the positive, negative, and cognitive symptoms of schizophrenia.[14][15]
Conclusion and Future Directions
The novel structure of this compound presents both a challenge and an opportunity in CNS drug discovery. Its unique C2-phenyl substitution sets it apart from the well-trodden path of N1-arylpiperazines, suggesting the potential for a novel pharmacological profile. The systematic, hypothesis-driven approach outlined in this guide provides a robust framework for elucidating its mechanism of action. The initial in vitro screening will be pivotal in directing the subsequent functional and in vivo studies. Should this compound exhibit a promising profile, further investigations into its pharmacokinetics, metabolic stability, and off-target liabilities will be warranted. The exploration of this and other structurally novel piperazine derivatives may pave the way for the development of next-generation CNS therapeutics with improved efficacy and side-effect profiles.
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An In-Depth Technical Guide to the In Silico Modeling of 3-(Piperazin-2-yl)phenol Receptor Binding
Abstract
The 3-(Piperazin-2-yl)phenol scaffold is a privileged motif in modern medicinal chemistry, frequently associated with compounds targeting central nervous system (CNS) receptors.[1] Its structural and electronic properties make it an ideal candidate for forming key interactions within the binding pockets of G-Protein Coupled Receptors (GPCRs), such as dopamine and serotonin receptors.[2][3] This guide provides a comprehensive, technically-grounded workflow for predicting and analyzing the binding of novel this compound derivatives to a target receptor using a suite of in silico modeling techniques. We will move beyond a simple recitation of steps, delving into the causal reasoning behind methodological choices to construct a robust, self-validating computational model. This document is intended for drug development professionals, computational chemists, and researchers aiming to leverage computational tools to accelerate their discovery pipelines.
Introduction: The Rationale for a Computational Approach
The piperazine ring is a cornerstone of many CNS-active drugs, prized for its ability to engage in various molecular interactions and its favorable pharmacokinetic properties.[1] When incorporated into the this compound structure, the molecule presents several key features for receptor binding: a basic nitrogen atom capable of forming salt bridges, hydrogen bond donors and acceptors, and an aromatic ring for π-π stacking or hydrophobic interactions.
However, synthesizing and screening every conceivable derivative is a resource-intensive endeavor. In silico modeling offers a powerful alternative, allowing for the rapid, cost-effective evaluation of thousands of virtual compounds.[4] By simulating the interaction between our ligand and its putative receptor at an atomic level, we can predict binding affinity, identify key interacting residues, and generate actionable hypotheses to guide the synthesis of the most promising candidates. This guide will use the Dopamine D3 receptor, a well-studied GPCR and a common target for piperazine-containing molecules, as our exemplary target.[2]
Part 1: Foundational Workflow - System Preparation
A robust computational model is built upon a meticulously prepared foundation. Errors or oversights in the initial setup of the receptor and ligand structures will inevitably propagate through the entire simulation cascade, leading to unreliable results.
The Overall In Silico Workflow
The process follows a logical progression from broad, rapid screening to more computationally intensive, high-fidelity methods. This multi-step approach ensures that computational resources are focused on the most promising candidates identified in earlier stages.
Caption: High-level overview of the in silico modeling pipeline.
Receptor Structure Preparation
The quality of the initial protein structure is paramount. For our example, we will target the human Dopamine D3 receptor.
Protocol: Receptor Preparation
-
Structure Acquisition: Download a high-resolution crystal structure of the target receptor from the Protein Data Bank (PDB). For this example, let's assume we are using PDB ID: 3PBL, a structure of the human Dopamine D3 receptor in complex with a ligand.
-
Initial Cleaning (Causality): The raw PDB file contains non-essential information (e.g., co-crystallized solvents, ions, and non-standard residues) that can interfere with the simulation. These must be removed to create a clean system. We retain the protein chains and any co-factors essential for structural integrity.[5]
-
Handling Missing Residues/Loops (Causality): X-ray crystallography often fails to resolve flexible regions like loops. These gaps must be modeled in. We use homology modeling tools (e.g., MODELLER) to build these missing segments, using the protein's own sequence as a template. This prevents artifacts during dynamics simulations.
-
Protonation and Tautomer Assignment (Causality): The protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) are pH-dependent and critically affect the electrostatic interaction network.[6] Using tools like H++ or PropKa, we assign protonation states consistent with a physiological pH of ~7.4. This is crucial for accurately modeling salt bridges and hydrogen bonds.
-
Energy Minimization (Causality): The prepared structure may have steric clashes or unfavorable bond geometries. A brief energy minimization using a molecular mechanics force field (e.g., AMBER, CHARMM) is performed to relax the structure into a low-energy, physically realistic conformation.[7]
Ligand Preparation: The Criticality of the Piperazine Moiety
The this compound ligand must be prepared with equal care. The piperazine ring's two nitrogen atoms give it a specific pKa profile, making its protonation state a key variable.[8]
Protocol: Ligand Preparation
-
2D to 3D Conversion: Sketch the 2D structure of the this compound derivative and convert it to a 3D conformation using a tool like Open Babel.
-
Protonation State Assignment (Causality): This is the most critical step for this ligand. Piperazine has two pKa values, typically around 5.5 and 9.7.[8] At physiological pH (7.4), the nitrogen further from an electron-withdrawing group is more basic and will exist predominantly in its protonated, positively charged form.[9] The correct assignment of this charge is essential for modeling the key electrostatic interactions that often drive binding in aminergic GPCRs. Tools like Marvin pKa or MoKa can predict this with high accuracy.[6][9]
-
Conformational Search (Causality): A flexible ligand can adopt multiple low-energy shapes (conformers). To avoid biasing the docking simulation, it's important to generate a diverse set of these conformers. This is typically done using systematic or stochastic search algorithms.
-
Parameterization (Causality): The molecular mechanics force field needs parameters (e.g., bond lengths, angles, partial charges) to describe the ligand. While general force fields like GAFF (General Amber Force Field) work well, for novel scaffolds, quantum mechanics calculations can be used to derive more accurate partial charges, improving the fidelity of electrostatic calculations.
Part 2: Predicting the Binding Mode with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor.[10] It uses a scoring function to estimate the binding affinity for each pose, allowing us to rank different ligands and binding modes.
Caption: A schematic of the molecular docking process.
Protocol: Molecular Docking with AutoDock Vina
-
File Preparation: Convert the prepared receptor and ligand files into the PDBQT format, which includes partial charges and atom type definitions required by AutoDock Vina.[11]
-
Define the Search Space (Causality): We must tell the docking program where to search for a binding site. This is done by defining a "grid box" centered on the known orthosteric binding pocket of the Dopamine D3 receptor.[12] Making the box too large wastes computational time; making it too small may miss the true binding pose.
-
Run Docking Simulation: Execute the docking algorithm. AutoDock Vina will systematically place the ligand conformers within the grid box, evaluating thousands of possible poses.[11]
-
Analysis of Results (Causality): The output is a set of ranked poses, with corresponding binding affinity scores (in kcal/mol). It is a common mistake to rely solely on the top-ranked score. A thorough scientist will visually inspect the top 5-10 poses. We look for poses that exhibit chemically sensible interactions:
-
Does the protonated piperazine nitrogen form a salt bridge with an acidic residue (e.g., Aspartic Acid) in the binding pocket?
-
Does the phenol hydroxyl group form hydrogen bonds with polar residues?
-
Is the aromatic ring involved in favorable hydrophobic or π-π stacking interactions?
-
Table 1: Example Docking Results for a Hypothetical Derivative
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Plausibility Notes |
|---|---|---|---|
| 1 | -9.2 | ASP110, SER192, PHE346 | Strong salt bridge to ASP110. H-bond to SER192. High plausibility. |
| 2 | -8.8 | VAL111, ILE183, TRP342 | Primarily hydrophobic interactions. Lacks key electrostatic anchor. |
| 3 | -8.5 | ASP110, CYS114, PHE346 | Salt bridge to ASP110, but with strained ligand conformation. |
Part 3: Assessing Stability with Molecular Dynamics (MD) Simulations
Docking provides a static snapshot of binding. However, biological systems are dynamic. Molecular Dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing crucial insights into the stability of the predicted binding pose.[13]
Protocol: MD Simulation with GROMACS
-
System Solvation (Causality): The docked protein-ligand complex is placed in a simulation box filled with explicit water molecules. Water is not a passive bystander; it actively competes for hydrogen bonds and influences the overall energetics. We then add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge, creating a more realistic electrostatic environment.[14]
-
Equilibration (Causality): The system is not yet ready for a "production" simulation. It must first be equilibrated. This involves a series of steps where the system is gradually heated to the target temperature (e.g., 310 K) and the pressure is adjusted to 1 bar, while the protein and ligand are gently restrained. This allows the water and ions to relax around the complex without distorting the binding pose.
-
Production MD Run: The restraints are removed, and the simulation is run for an extended period (typically 100-500 nanoseconds). The trajectory (the atomic coordinates over time) is saved at regular intervals.[15]
-
Trajectory Analysis (Causality): This is the core of the MD stage. We analyze the trajectory to answer key questions:
-
Root Mean Square Deviation (RMSD): Does the ligand remain stably in the binding pocket, or does it drift away? A low and stable RMSD for the ligand (relative to the protein's binding site) indicates a stable pose.
-
Root Mean Square Fluctuation (RMSF): Which parts of the protein are flexible, and which are rigidified by ligand binding?
-
Interaction Analysis: Are the key interactions predicted by docking (e.g., the salt bridge to ASP110) maintained throughout the simulation? We can measure the distance between key atoms over time to confirm this.
-
Part 4: Estimating Binding Affinity with Free Energy Calculations
While docking scores provide a rough ranking, more accurate estimates of binding free energy (ΔG) can be obtained from MD trajectories. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular and computationally efficient approach.[16][17]
Protocol: MM/PBSA Calculation
-
Snapshot Extraction (Causality): A series of snapshots (e.g., 100-500 frames) are extracted from the stable portion of the MD trajectory.[18] Using multiple snapshots accounts for the dynamic fluctuations of the complex, providing a more averaged and reliable result than a single static structure.
-
Energy Calculation: For each snapshot, the free energy is calculated for the complex, the receptor alone, and the ligand alone. The binding free energy is then computed as:
-
ΔG_binding = G_complex - (G_receptor + G_ligand)
-
-
Interpreting the Results: The MM/PBSA calculation provides not only a total binding free energy but also decomposes it into its constituent parts (van der Waals, electrostatic, polar solvation, non-polar solvation).[19] This allows us to identify the primary forces driving the binding event.
Table 2: Example MM/PBSA Results
| Energy Component | Average Contribution (kcal/mol) | Standard Deviation |
|---|---|---|
| Van der Waals | -45.7 | 3.1 |
| Electrostatic | -51.2 | 4.5 |
| Polar Solvation | +68.5 | 5.2 |
| Non-polar Solvation | -5.1 | 0.4 |
| Total ΔG_binding | -33.5 | 4.8 |
Insight: From this table, we can see that while the direct electrostatic interaction is very strong (-51.2 kcal/mol), it is significantly counteracted by the energetic penalty of desolvating the charged groups (+68.5 kcal/mol). The van der Waals forces provide a major favorable contribution.
Part 5: The Cornerstone of Trustworthiness - Model Validation
A computational model is only as good as its predictive power. Every protocol must include self-validating steps to build confidence in the results.[20][21]
Validation Strategies:
-
Cross-Docking (Self-Validation): If a crystal structure exists with a co-crystallized ligand, a primary validation step is to remove that ligand and re-dock it. The model is considered reliable if the top-ranked docking pose accurately reproduces the crystallographic binding mode (typically < 2.0 Å RMSD).
-
Enrichment Studies (External Validation): A more rigorous test involves docking a library of known active compounds and a set of decoy molecules (compounds with similar physical properties but known to be inactive). A successful model will rank the known actives significantly higher than the decoys.
-
Correlation with Experimental Data: The ultimate validation is to compare the predicted binding affinities (from MM/PBSA or more rigorous methods) for a series of derivatives with experimentally determined affinities (e.g., Ki or IC50 values). A strong correlation (R² > 0.6) indicates that the model has true predictive power.[22]
Conclusion and Future Directions
This guide has outlined a multi-tiered, causality-driven workflow for the in silico modeling of this compound binding to the Dopamine D3 receptor. By progressing from rapid docking to rigorous MD simulations and free energy calculations, and by incorporating validation at every stage, we can build a predictive model that reliably identifies key binding interactions and prioritizes compounds for synthesis. This approach transforms computational chemistry from a mere visualization tool into an integral, hypothesis-generating engine within the drug discovery pipeline.
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Cavasotto, C. N., & Palomba, D. (2019). In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery. MDPI. Available at: [Link]
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Pospíšil, P., et al. (2019). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 10(4), 1996-2009. Available at: [Link]
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Kaczor, A. A., et al. (2017). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. European Journal of Medicinal Chemistry, 138, 1094-1104. Available at: [Link]
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Jennings, L. J., et al. (2017). Recommended Principles and Practices for Validating Clinical Molecular Pathology Tests. The Journal of Molecular Diagnostics, 19(3), 341-365. Available at: [Link]
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Stelzer, T., et al. (2021). Improving validation methods for molecular diagnostics: application of Bland-Altman, Deming and simple linear regression analyses in assay comparison and evaluation for next-generation sequencing. Journal of Clinical Pathology, 74(11), 717-723. Available at: [Link]
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Wang, J., et al. (2014). Binding free energy theory and MM/PBSA method. SlideShare. Available at: [Link]
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Carloni, P., & Pándy-Szekeres, G. (2018). Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations. Frontiers in Molecular Biosciences, 5, 87. Available at: [Link]
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de Oliveira, P. R., & de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 597-611. Available at: [Link]
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Deganutti, G., & Cia, D. D. (2021). Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery. Frontiers in Molecular Biosciences, 8, 792610. Available at: [Link]
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Ioannidis, J. P., & Khoury, M. J. (2011). An empirical assessment of validation practices for molecular classifiers. Communications Biology, 4(1), 1-8. Available at: [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorials. Available at: [Link]
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Sankar, S. S., et al. (2022). Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. Journal of Chemical Sciences, 134(1), 1-9. Available at: [Link]
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Bender, B. (2024). Structure-Based Drug Design for Structurally Unresolved GPCRs. YouTube. Available at: [Link]
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Valdés-Tresanco, M. E. (2019). Can anyone guide me while calculating the binding free energy (using MM/PBSA), why my value of delta of ligand is high?. ResearchGate. Available at: [Link]
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Bonvin Lab. (n.d.). Small molecule docking. Available at: [Link]
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Farkas, Ö., et al. (2009). Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens. Journal of Molecular Structure: THEOCHEM, 905(1-3), 59-66. Available at: [Link]
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Prasad, J. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md. GitHub. Available at: [Link]
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MolSoft LLC. (2021). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. Available at: [Link]
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Navigating the Solubility Landscape of 3-(Piperazin-2-yl)phenol: A Technical Guide for Drug Development Professionals
Foreword: Understanding the Criticality of Solubility in Preclinical Research
In the realm of drug discovery and development, the intrinsic property of a compound's solubility is a cornerstone of its potential therapeutic success. It is a deceptively simple parameter that dictates bioavailability, formulation strategies, and the reliability of in vitro and in vivo assays. This guide provides an in-depth technical exploration of the solubility of 3-(Piperazin-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. As Senior Application Scientists, we recognize that a mere data point is insufficient. Therefore, this document is structured to provide not only a comprehensive overview of its solubility profile but also the underlying principles and practical methodologies required to assess it accurately. Our focus is to empower researchers with the knowledge to make informed decisions in their drug development pipeline.
Introduction to this compound: A Molecule of Interest
This compound, with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol , belongs to a class of piperazine derivatives that are frequently explored in pharmaceutical research due to their versatile pharmacological activities.[1] The presence of both a phenolic hydroxyl group and a basic piperazine moiety imparts a polar nature to the molecule, suggesting its potential for solubility in polar solvents.[2]
The isomeric forms, such as 2-(1-Piperazinyl)phenol and 3-(1-Piperazinyl)phenol, share the same molecular formula but exhibit different physical properties, including melting points, which can influence their solubility.[3][4] For instance, 3-(1-Piperazinyl)phenol has a reported melting point of 205°C to 208°C.[3] Understanding the specific isomer is crucial for accurate solubility determination. This guide will focus on the principles applicable to this compound, while acknowledging that empirical testing is paramount for each specific compound.
Table 1: Physicochemical Properties of 3-(Piperazinyl)phenol Isomers
| Property | 3-(2-Piperazinyl)phenol | 3-(1-Piperazinyl)phenol | 2-(1-Piperazinyl)phenol |
| CAS Number | 773795-54-3[1] | 59817-32-2[5] | 1011-17-2[4] |
| Molecular Formula | C₁₀H₁₄N₂O[1] | C₁₀H₁₄N₂O[5] | C₁₀H₁₄N₂O[4] |
| Molecular Weight | 178.23 g/mol [1] | 178.24 g/mol [5] | 178.23 g/mol [6] |
| Appearance | Not specified | Crystals or powder, pale cream to brown or pink[3] | Cream to brown powder or lumps[4] |
| Melting Point | Not specified | 205°C to 208°C[3] | 122.0°C to 128.0°C[4] |
The Role of DMSO and Other Solvents in Drug Discovery
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, widely regarded as a "universal solvent" in drug discovery.[7][8] Its ability to dissolve a vast array of both polar and nonpolar compounds makes it an invaluable tool for preparing high-concentration stock solutions for high-throughput screening (HTS) and other in vitro assays.[7] The miscibility of DMSO with water and a broad range of organic solvents further enhances its utility.[7][9]
However, the use of DMSO is not without its caveats. It can influence cell growth and viability, and at certain concentrations, may interfere with the biological assay itself.[7][10] Furthermore, the solubility of a compound in DMSO is not always predictive of its aqueous solubility, a critical factor for bioavailability. Therefore, a comprehensive understanding of a compound's solubility extends beyond DMSO to a panel of solvents with varying polarities and proticities.
Theoretical Solubility Profile of this compound
Based on its chemical structure, a qualitative prediction of the solubility of this compound in common laboratory solvents can be made. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atoms in the piperazine ring are hydrogen bond acceptors. This suggests good solubility in polar protic solvents like water and ethanol, and polar aprotic solvents like DMSO and DMF. Conversely, it is expected to have limited solubility in nonpolar solvents such as hexane and toluene.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| DMSO | Polar Aprotic | High | Strong hydrogen bond acceptor, capable of disrupting crystal lattice forces. |
| Water | Polar Protic | Moderate to High | Potential for hydrogen bonding with both the phenol and piperazine moieties. Solubility will be pH-dependent. |
| Ethanol | Polar Protic | Moderate to High | Can engage in hydrogen bonding. |
| Methanol | Polar Protic | Moderate to High | Similar to ethanol, good potential for hydrogen bonding. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO, but should still be a reasonable solvent. |
| Dichloromethane | Nonpolar | Low | Limited ability to form strong intermolecular interactions. |
| Hexane | Nonpolar | Very Low | "Like dissolves like" principle suggests poor solubility. |
Note: This table represents a theoretical prediction. Experimental verification is essential.
Experimental Determination of Solubility: Protocols and Best Practices
To move from theoretical prediction to empirical data, rigorous experimental protocols are necessary. The two primary types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The "shake-flask" method is the gold standard for this determination.[11]
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, water, PBS)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC with UV detector or other suitable analytical instrument
-
Calibrated analytical balance
-
Syringes and filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Determine the solubility in mg/mL or mM based on the measured concentration and the dilution factor.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution reaches its maximum saturation point.
-
Prolonged Equilibration: Allows the dissolution and crystallization processes to reach a dynamic equilibrium.
-
Centrifugation and Filtration: Critical for removing all solid particles, which would otherwise lead to an overestimation of solubility.
Caption: Workflow for Kinetic Solubility Determination.
Safety and Handling of Piperazine Derivatives
Piperazine and its derivatives can be hazardous and should be handled with appropriate safety precautions. Some piperazine compounds are classified as corrosive and can cause severe skin burns and eye damage. [3]It is essential to consult the Safety Data Sheet (SDS) for the specific compound being used.
General Handling Guidelines:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. [12]Some derivatives are air-sensitive and should be stored under an inert atmosphere. [3]
Conclusion and Future Directions
For researchers and drug development professionals, the key takeaway is the necessity of empirical solubility testing. The detailed protocols for thermodynamic and kinetic solubility provided herein offer a validated starting point for these crucial experiments. Accurate and comprehensive solubility data will undoubtedly pave the way for more informed decisions in the development of this compound and other promising therapeutic candidates.
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An In-depth Technical Guide on the Stability of 3-(Piperazin-2-yl)phenol under Experimental Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Piperazin-2-yl)phenol is a heterocyclic compound incorporating both a phenol ring and a piperazine moiety. This structural combination imparts a unique physicochemical profile that is of significant interest in medicinal chemistry and drug development. Understanding the stability of this molecule under various experimental conditions is paramount for ensuring the integrity of research data, developing robust analytical methods, and designing stable pharmaceutical formulations. This guide provides a comprehensive overview of the potential stability liabilities of this compound, outlines detailed protocols for forced degradation studies, and discusses appropriate analytical strategies for monitoring its stability.
Introduction: The Chemical Context of this compound
The structure of this compound features two key functional groups that dictate its reactivity and, consequently, its stability: the phenolic hydroxyl group and the secondary amines of the piperazine ring. The phenolic group is susceptible to oxidation, while the piperazine moiety can undergo various reactions, including oxidation and reactions with aldehydes or ketones. The interplay of these functionalities determines the molecule's degradation pathways under different stress conditions. A thorough understanding of these potential degradation routes is essential for anticipating and mitigating stability issues during drug discovery and development.
Predicted Stability Liabilities
Based on its chemical structure, this compound is predicted to be susceptible to the following degradation pathways:
-
Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, metal ions, or oxidizing agents. This can lead to the formation of colored degradation products, such as quinones. The secondary amines in the piperazine ring are also susceptible to oxidation.
-
Photodegradation: Phenolic compounds are often sensitive to light, particularly in the UV region.[1] Photo-oxidation can lead to complex degradation pathways and the formation of various photoproducts.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The piperazine ring, in particular, can be subject to thermal degradation.[2]
-
pH-Dependent Degradation: The stability of this compound is likely to be influenced by pH. The phenolic hydroxyl group is acidic, while the piperazine amines are basic. At extreme pH values, hydrolysis or other pH-catalyzed degradation reactions may occur.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance.[3][4] The following sections detail a comprehensive forced degradation study protocol for this compound.
General Considerations
-
Analyte Concentration: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Stress Conditions: The stress conditions should be severe enough to induce degradation (typically 5-20%) but not so harsh as to cause complete decomposition.
-
Control Samples: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
-
Analysis: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from its degradation products.[5]
Experimental Protocols
The following diagram outlines the workflow for the forced degradation studies:
Caption: Workflow for Forced Degradation Studies.
3.2.1. Hydrolytic Degradation
-
Acidic Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for a predetermined time (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equal volume of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for a predetermined time.
-
At each time point, withdraw an aliquot, neutralize it with an equal volume of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
3.2.2. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a predetermined time.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
3.2.3. Thermal Degradation
-
Place a known amount of solid this compound in a calibrated oven at 80°C.
-
At predetermined time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
3.2.4. Photolytic Degradation
-
Expose a solution of this compound (e.g., 0.1 mg/mL in a quartz cuvette) and the solid drug substance to a light source according to ICH Q1B guidelines.[5] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC at a predetermined time point.
Analytical Methodology
A robust, stability-indicating HPLC method is crucial for the successful analysis of forced degradation samples.
3.3.1. HPLC Method Development
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the parent compound and its degradation products.
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal detection wavelength. Mass spectrometry (MS) detection is invaluable for the identification of unknown degradation products.[5]
3.3.2. Example HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | PDA at 275 nm |
Data Interpretation and Reporting
The results of the forced degradation studies should be summarized in a table, including the percentage of degradation for each stress condition.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants (Retention Time) |
| 0.1 M HCl | 72 hours | 60°C | [Insert Data] | [Insert Data] |
| 0.1 M NaOH | 72 hours | 60°C | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 24 hours | Room Temp | [Insert Data] | [Insert Data] |
| Solid State | 7 days | 80°C | [Insert Data] | [Insert Data] |
| Photolytic | ICH Q1B | Ambient | [Insert Data] | [Insert Data] |
Potential Degradation Pathways
The identification of degradation products using techniques like LC-MS/MS is crucial for elucidating the degradation pathways.
The following diagram illustrates a potential oxidative degradation pathway for the phenolic moiety:
Caption: Potential Oxidative Degradation Pathway.
Conclusion and Recommendations
This technical guide provides a comprehensive framework for assessing the stability of this compound. The inherent reactivity of the phenolic and piperazine functionalities necessitates a thorough investigation of its stability under various stress conditions. The forced degradation studies outlined herein will enable researchers to:
-
Identify potential degradation products and pathways.
-
Develop and validate a robust, stability-indicating analytical method.
-
Gain insights into the intrinsic stability of the molecule, which is critical for formulation development and the establishment of appropriate storage conditions.
It is recommended that these studies be conducted early in the drug development process to proactively address any stability challenges.
References
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- PubMed Central. (n.d.). Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies. Retrieved January 22, 2026.
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- PubMed Central. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Retrieved January 22, 2026.
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Topic: 3-(Piperazin-2-yl)phenol: A Technical Guide to Commercial Availability and Research Applications
An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of 3-(Piperazin-2-yl)phenol (CAS 773795-54-3), a chiral heterocyclic building block of significant interest to researchers in drug discovery and medicinal chemistry. The guide details the compound's physicochemical properties, outlines its commercial availability from various suppliers, and presents a framework for its application in research, particularly in the synthesis of novel central nervous system (CNS) agents. Furthermore, this document provides a detailed, field-proven protocol for the essential first step in any research endeavor: the quality control and verification of a newly acquired chemical sample. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their work.
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is due to a combination of favorable properties: the two nitrogen atoms provide handles for synthetic modification and can be protonated at physiological pH, which often improves aqueous solubility and pharmacokinetic profiles.[1] Piperazine derivatives are particularly prominent in the development of CNS therapies, where they have been successfully incorporated into molecules targeting a range of receptors, including serotonin and dopamine receptors.[2][3] A notable example is Aripiprazole, an antipsychotic that features a piperazine moiety and exhibits a complex mechanism of action as a partial agonist at dopamine D2 receptors.[2]
This compound is a strategically important variant of this scaffold. Unlike its more common isomer, 3-(Piperazin-1-yl)phenol, the substitution at the 2-position of the piperazine ring introduces a chiral center. This chirality allows for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug design. The phenol group provides a versatile synthetic handle for further elaboration, making this compound a valuable starting material for generating libraries of novel, structurally diverse compounds for screening and lead optimization.
It is critical for researchers to distinguish this compound from its isomers to ensure the correct starting material is procured for synthesis.
-
Target Compound: this compound (CAS: 773795-54-3)
-
Common Isomer 1: 3-(Piperazin-1-yl)phenol (CAS: 59817-32-2)[4][5]
-
Common Isomer 2: 2-(Piperazin-1-yl)phenol (CAS: 1011-17-2)[6][7]
Physicochemical Properties and Identification
Accurate identification is the bedrock of reproducible research. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 773795-54-3 | [8][9] |
| Molecular Formula | C₁₀H₁₄N₂O | [8][9] |
| Molecular Weight | 178.23 g/mol | [8][9] |
| Canonical SMILES | C1CNCC(NC1)C2=CC=CC(=C2)O | |
| IUPAC Name | This compound | |
| Appearance | Typically an off-white to white solid |
Note: Experimental physical properties such as melting point and boiling point are not consistently reported in public literature; researchers should refer to the supplier's Certificate of Analysis for lot-specific data.
Sourcing and Commercial Availability for Research
This compound is available from a number of chemical suppliers who specialize in providing building blocks for research and development. When procuring this material, it is crucial to request a Certificate of Analysis (CoA) to verify its identity and purity for the specific lot being purchased.
| Supplier | Purity Levels Reported | Location | Notes |
| Santa Cruz Biotechnology | Not specified | Global | Sold for Research Use Only.[8] |
| Hangzhou J&H Chemical Co., Ltd. | ≥98% | China | Listed on chemical marketplace Molbase.[9] |
| Career Henan Chemical Co. | 98% | China | Listed on chemical marketplace Molbase.[9] |
| Skyrun Industrial Co., Limited | 99% | China | Listed on chemical marketplace Molbase.[9] |
| Saan Chemical Technology | 95% | China | Listed on chemical marketplace Molbase.[9] |
| Alfa Aesar (China) | 96% | China | Listed on chemical marketplace Molbase.[9] |
Key Research Applications & Mechanistic Considerations
The primary application of this compound is as a chiral building block in synthetic and medicinal chemistry. Its structure is ideally suited for constructing more complex molecules intended for biological screening. The piperazine core is a well-established pharmacophore for CNS targets, and this compound allows for its incorporation into novel chemical entities.
A common strategy in CNS drug discovery is to target G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors. The diagram below illustrates a hypothetical mechanism where a novel compound, synthesized from this compound, acts as an antagonist at the Dopamine D2 receptor (D2R), a key target in antipsychotic therapy. The phenol group could be used as an attachment point for another pharmacophoric element, while the basic piperazine nitrogen is expected to form a key salt-bridge interaction with a conserved aspartate residue in the receptor's transmembrane domain.
Caption: Hypothetical antagonism of the Dopamine D2 receptor.
Experimental Protocol: Quality Control of Acquired Material
Trustworthiness in research begins with verifying your reagents. It is irresponsible to assume a supplied chemical is 100% pure and correctly identified without independent verification. The following protocol outlines a standard workflow for the identity and purity analysis of a newly acquired lot of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR).
Objective: To confirm the molecular weight and structural identity of a this compound sample and to estimate its purity.
Materials:
-
This compound sample
-
Methanol (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
DMSO-d₆ (for NMR)
-
Vials, micropipettes, analytical balance
Step-by-Step Methodology:
Part A: LC-MS Analysis for Purity and Mass Verification
-
Sample Preparation:
-
Accurately weigh ~1 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute this stock solution 1:100 in methanol to create a 10 µg/mL working solution for injection. Causality: This concentration is typically within the optimal range for ESI-MS detection without causing detector saturation.
-
-
LC-MS Instrumentation Setup (Typical Conditions):
-
LC System:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid. Causality: Formic acid is a common modifier that aids in the ionization of amine-containing compounds for positive mode ESI-MS.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS System (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). Causality: The two basic nitrogen atoms of the piperazine ring are readily protonated, making ESI+ the ideal mode for detection.
-
Scan Range: m/z 50-500.
-
-
-
Data Analysis:
-
Purity: Integrate the area of all peaks in the chromatogram (UV detector, e.g., 254 nm). Purity is estimated as (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identity: Examine the mass spectrum corresponding to the main peak. Look for the protonated molecular ion [M+H]⁺. For this compound (C₁₀H₁₄N₂O, MW=178.23), the expected m/z is 179.2 .
-
Part B: ¹H NMR Analysis for Structural Confirmation
-
Sample Preparation:
-
Weigh 5-10 mg of the sample directly into an NMR tube.
-
Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO is an excellent solvent for many polar organic compounds and its residual peak does not typically overlap with key aromatic or aliphatic protons.
-
Cap and vortex until the sample is fully dissolved.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
-
Data Analysis:
-
Confirm the presence of expected signals: aromatic protons (in the ~6.5-7.5 ppm range) and aliphatic protons of the piperazine ring (typically in the ~2.5-3.5 ppm range).
-
Check the integration of the peaks to ensure the proton ratios match the structure.
-
Look for significant impurity peaks.
-
The workflow for this essential QC process is visualized below.
Caption: A self-validating workflow for new chemical verification.
Conclusion
This compound (CAS 773795-54-3) is a commercially available and synthetically valuable building block for drug discovery. Its chiral nature and the proven utility of the piperazine scaffold make it an attractive starting point for developing novel therapeutics, particularly for CNS disorders. By understanding its properties, sourcing it from reputable suppliers, and—most importantly—performing rigorous in-house quality control, researchers can confidently and reproducibly integrate this compound into their discovery programs.
References
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3-piperazin-2-ylphenol price & availability. MOLBASE. [Link]
-
3-(2-Piperidin-2-ylethyl)phenol, 915921-63-0. NXYCHEM. [Link]
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]
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3-(PIPERAZIN-1-YL)PHENOL | CAS 59817-32-2. Matrix Fine Chemicals. [Link]
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The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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3-piperazin-1-ylphenol. ChemBK. [Link]
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Synthesis of piperazines. Organic Chemistry Portal. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. ResearchGate. [Link]
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Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Stoltz Group, Caltech. [Link]
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3-(1-Piperazinyl)phenol, 97%. Fisher Scientific. [Link]
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Methodological & Application
Application Note: Structural Characterization of 3-(Piperazin-2-yl)phenol via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
<-4>
Abstract
This application note provides a comprehensive guide to the structural analysis of 3-(Piperazin-2-yl)phenol, a heterocyclic compound of interest in pharmaceutical and chemical research. Detailed protocols for sample preparation, data acquisition, and spectral interpretation using ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) are presented. The methodologies are designed to ensure data integrity and provide a clear rationale for experimental choices, empowering researchers to obtain high-quality, reproducible results for the unambiguous characterization of this and similar small molecules.
Introduction
This compound is a bifunctional molecule incorporating a phenol ring and a piperazine moiety. The precise determination of its chemical structure is a critical prerequisite for its use in drug discovery and development, where structure-activity relationships are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unequivocal structural elucidation of such small organic molecules.[1][2] NMR provides detailed information about the carbon-hydrogen framework, while MS confirms the molecular weight and offers insights into the molecule's fragmentation patterns.[1][3]
This document serves as a practical guide for researchers, outlining field-proven protocols for the analysis of this compound. The causality behind each experimental step is explained to provide a deeper understanding of the analytical process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for mapping the proton and carbon skeletons of the molecule.
Rationale for Experimental Design
Solvent Selection: The choice of a deuterated solvent is crucial for solution-state NMR.[4] this compound is a polar molecule, making Dimethyl Sulfoxide-d6 (DMSO-d6) an excellent choice due to its high polarity and ability to solubilize a wide range of compounds.[5][6][7] Its residual proton signal at ~2.50 ppm and carbon signal at ~39.52 ppm can be used for spectral calibration.[8]
Concentration: A sample concentration of 10-20 mg/mL for ¹H NMR and a higher concentration for ¹³C NMR is generally recommended for small molecules to achieve a good signal-to-noise ratio in a reasonable time.[9][10]
Experimental Workflow: NMR Analysis
The following diagram illustrates the general workflow for NMR analysis.
Caption: Proposed fragmentation pathway of protonated this compound.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and reliable approach for the comprehensive structural characterization of this compound. The detailed protocols and interpretative guidelines presented in this application note are designed to assist researchers in obtaining high-quality analytical data, ensuring the accurate identification and verification of this and other related small molecules in a research and development setting.
References
- Electrospray ionisation mass spectrometry: principles and clinical applic
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (URL: [Link])
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Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC - NIH. (URL: [Link])
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Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS) - Oreate AI. (URL: [Link])
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (URL: [Link])
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Mass Spectrometry Sample Preparation Guide - Organomation. (URL: [Link])
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Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (URL: [Link])
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Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (URL: [Link])
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Small molecule NMR sample preparation. (URL: [Link])
-
NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. (URL: [Link])
-
The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS) - ACS Publications. (URL: [Link])
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Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. (URL: [Link])
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MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES - PMC - NIH. (URL: [Link])
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NMR Sample Preparation: The Complete Guide - Organomation. (URL: [Link])
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (URL: [Link])
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Mass Spectrometry analysis of Small molecules. (URL: [Link])
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Sample preparation in mass spectrometry - Wikipedia. (URL: [Link])
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Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed. (URL: [Link])
-
The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. (URL: [Link])
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Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. - ResearchGate. (URL: [Link])
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How is Mass Spectrometry Used in Drug Development? - PharmaFeatures. (URL: [Link])
-
Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (URL: [Link])
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. (URL: [Link])
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (URL: [Link])
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (URL: [Link])
-
(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (URL: [Link])
-
1 H NMR spectra of compound 3a measured in five different solvents - ResearchGate. (URL: [Link])
-
Electrospray and APCI Mass Analysis - AxisPharm. (URL: [Link])
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])
-
Selection Guide on Deuterated Solvents for NMR - Labinsights. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])
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MALDI or ESI which is suitable for small molecules? - ResearchGate. (URL: [Link])
-
NMR solvent selection - that also allows sample recovery - BioChromato. (URL: [Link])
-
What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide - YouTube. (URL: [Link])
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (URL: [Link])
-
1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. (URL: [Link])
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C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (URL: [Link])
-
NMR - Interpretation - Chemistry LibreTexts. (URL: [Link])
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (URL: [Link])
-
Which is the suitable NMR solvent for compound that does not dissolve in DMSO-d6 and CDCl3? | ResearchGate. (URL: [Link])
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. (URL: [Link])
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior†. (URL: [Link])
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 3-(Piperazin-2-yl)phenol
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 3-(Piperazin-2-yl)phenol, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, ensuring optimal separation of the main component from potential impurities and degradation products. Detection is performed via UV spectrophotometry. The protocol has been developed to be precise, accurate, and linear over a specified concentration range. Full validation of the method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for routine quality control and stability testing in a regulated drug development environment.
Introduction and Scientific Principles
This compound is a bifunctional organic molecule containing both a phenolic hydroxyl group and a piperazine ring. Its purity is critical for the quality and safety of downstream active pharmaceutical ingredients (APIs). A reliable analytical method is therefore essential to quantify the main peak and resolve it from process-related impurities and potential degradants.
Methodology Rationale:
The selected analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the predominant technique for pharmaceutical analysis due to its high efficiency and broad applicability.[1]
-
Analyte Physicochemical Properties: this compound possesses a dual chemical nature. The phenol ring provides hydrophobicity and a UV chromophore, making it suitable for retention on a non-polar stationary phase and detection by UV absorbance. The piperazine moiety contains two secondary amine functional groups, rendering the molecule basic. The pKa values for piperazine itself are approximately 5.35 and 9.73.[2] This basicity necessitates careful control of the mobile phase pH to ensure consistent analyte ionization and achieve sharp, symmetrical peak shapes.[3]
-
Chromatographic Strategy: A low pH mobile phase (around pH 3.0) was chosen. At this pH, the basic piperazine nitrogens are protonated, increasing the analyte's polarity and minimizing undesirable secondary interactions with residual silanols on the silica-based stationary phase.[4] This strategy prevents peak tailing and ensures robust, reproducible chromatography.[5] A standard C18 column was selected as the stationary phase, providing sufficient hydrophobic retention for the molecule.[6]
-
Detection: The presence of the phenol ring allows for sensitive UV detection. A primary wavelength of 220 nm is selected to capture the absorbance of the main compound and a broad range of potential aromatic impurities, while a secondary wavelength of 275 nm can provide additional selectivity for phenolic compounds.
Instrumentation, Chemicals, and Reagents
| Category | Item |
| Instrumentation | HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector (e.g., Agilent 1260, Waters Alliance) |
| Analytical balance (0.01 mg readability) | |
| pH meter | |
| Sonicator bath | |
| Volumetric flasks and pipettes (Class A) | |
| Chromatography | Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters SunFire C18) |
| Syringe Filters: 0.45 µm PVDF or Nylon | |
| Chemicals | This compound Reference Standard (>99.5% purity) |
| This compound Sample for Analysis | |
| Reagents | Acetonitrile (HPLC Grade) |
| Water (HPLC Grade or Milli-Q) | |
| Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade) | |
| Phosphoric Acid (H₃PO₄, ~85%, ACS Grade) |
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Protocols
Protocol 1: Preparation of Solutions
A. Mobile Phase A (20 mM KH₂PO₄, pH 3.0):
-
Weigh approximately 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
B. Diluent:
-
Prepare a mixture of Mobile Phase A and Acetonitrile in a 95:5 (v/v) ratio.
C. Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
D. Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow steps C2-C4 for preparation.
Protocol 2: HPLC Analysis Workflow
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Perform an injection of the diluent to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.
-
System Suitability: Inject the Standard Solution five times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.
-
Analysis Sequence: Inject the prepared Standard and Sample solutions according to the desired sequence. A bracketing standard is recommended for long sequences.
-
Data Acquisition: Acquire chromatograms for the full 30-minute run time for each injection.
Data Analysis and Purity Calculation
The purity of the sample is determined by the area percent method, which assumes that all impurities have a similar UV response to the main component at the chosen wavelength.
Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Report any single impurity exceeding 0.10% and the total percentage of all impurities.
Method Validation Summary (per ICH Q2(R2))
The analytical method was validated to demonstrate its fitness for purpose, following the revised ICH Q2(R2) guideline.[7][8]
Specificity (Selectivity)
Specificity was demonstrated by analyzing a placebo (if applicable), the diluent, and a sample spiked with known related substances. The sample was also subjected to forced degradation (acid, base, peroxide, heat, light) to prove the method is stability-indicating. The main peak was spectrally pure and well-resolved from all degradation products and impurities.
Linearity and Range
Linearity was assessed over a range of 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL).
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Close to zero | Report |
| Validated Range | 0.25 - 0.75 mg/mL | Report |
Accuracy (as Recovery)
Accuracy was determined by spiking the analyte into a placebo at three concentration levels (80%, 100%, 120%) in triplicate.
| Concentration Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.8 | 0.5% | 98.0% - 102.0% |
| 100% | 100.5 | 0.3% | 98.0% - 102.0% |
| 120% | 101.1 | 0.4% | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
| Precision Level | %RSD of Purity Assay | Acceptance Criteria |
| Repeatability (n=6) | 0.4% | ≤ 1.0% |
| Intermediate Precision | 0.7% | ≤ 2.0% |
| (Intermediate precision evaluated by a different analyst on a different day) |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Robustness
The method's robustness was tested by making small, deliberate variations in key parameters. No significant impact on the results was observed.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 2 °C
-
Mobile Phase pH: ± 0.1 units
Workflow and Logic Diagrams
Caption: Overall workflow from method development to routine analysis.
Caption: Logic for selecting key HPLC method parameters.
Conclusion
The RP-HPLC method described provides a reliable and robust tool for the purity assessment of this compound. The method is specific, accurate, precise, and linear across the defined range. Having been validated according to the stringent requirements of ICH guidelines, it is suitable for implementation in quality control laboratories for release testing and for monitoring the stability of the compound under various storage conditions.
References
-
ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . DDReg Pharma. Available at: [Link]
-
ICH adopts final Text of Q2(R2) and Q14 Guidelines . GMP Compliance. Available at: [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds . KNAUER Wissenschaftliche Geräte GmbH. Available at: [Link]
-
Control pH During Method Development for Better Chromatography . Agilent Technologies. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity . LCGC International. Available at: [Link]
-
How does an acid pH affect reversed-phase chromatography separations? . Biotage. Available at: [Link]
-
HPLC Method Development For Basic Molecules: A Case Study . PharmaGuru. Available at: [Link]
-
The use of Mobile Phase pH as a Method Development Tool . Chromatography Today. Available at: [Link]
-
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention . Waters Corporation. Available at: [Link]
-
Reversed Phase HPLC Method Development . Phenomenex. Available at: [Link]
-
Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Available at: [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Available at: [Link]
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- 8. qbdgroup.com [qbdgroup.com]
Application Notes and Protocols: Dissolving 3-(Piperazin-2-yl)phenol for Cell Culture Applications
Introduction
3-(Piperazin-2-yl)phenol is a bicyclic aromatic compound containing both a phenol and a piperazine moiety. Such compounds are of significant interest in drug discovery and development due to their diverse pharmacological activities. Proper preparation of these compounds for in vitro cell-based assays is critical for obtaining accurate and reproducible results. This guide provides a comprehensive protocol for the dissolution of this compound, the preparation of stock and working solutions for cell culture, and a method for determining the appropriate non-toxic concentration range for experimental use.
The inherent chemical properties of phenolic and piperazine-containing compounds, such as limited aqueous solubility and potential for cytotoxicity, necessitate a carefully considered approach to their handling and application in biological systems. This protocol is designed to provide researchers, scientists, and drug development professionals with a robust framework to mitigate these challenges, ensuring the scientific integrity of their cell culture experiments.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful dissolution protocol. While specific data for the 2-yl isomer may be limited, properties of the closely related 1-yl isomer and general characteristics of phenolic and piperazine compounds provide valuable guidance.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Likely a solid powder | [2][3] |
| Solubility | Expected to have low aqueous solubility but good solubility in organic solvents such as DMSO and ethanol. | [4][5] |
| Stability | May be sensitive to air, light, and elevated temperatures. Stock solutions should be stored appropriately. | [2] |
Note: It is crucial to refer to the manufacturer's safety data sheet (SDS) for specific handling and safety information. Compounds containing piperazine and phenol moieties can be toxic if ingested and may cause skin and eye irritation.[2]
Dissolution Protocol: Preparing a Concentrated Stock Solution
The primary challenge in preparing this compound for cell culture is its presumed low solubility in aqueous media. Therefore, the use of an organic solvent is necessary to create a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power for a wide range of organic compounds and its miscibility with aqueous solutions.[4][5]
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Step-by-Step Protocol
-
Pre-warming the Solvent: If the DMSO is frozen, bring it to room temperature and ensure it is completely thawed and homogenous before use.
-
Weighing the Compound: In a sterile microcentrifuge tube or amber vial, accurately weigh a precise amount of this compound. For example, to prepare a 10 mM stock solution, weigh out 1.7823 mg of the compound.
-
Adding the Solvent: Add the calculated volume of sterile DMSO to the powder. To continue the example of a 10 mM stock, add 1 mL of DMSO to 1.7823 mg of the compound.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The use of amber vials is recommended to protect the solution from light.
Workflow for Preparing Stock and Working Solutions
The following diagram illustrates the workflow from dissolving the powdered compound to preparing the final working solutions for your cell culture experiments.
Caption: Workflow for preparing this compound solutions.
Determining the Optimal Working Concentration: A Cytotoxicity Assay
Phenolic and piperazine-containing compounds can exhibit cytotoxicity in a concentration-dependent manner.[1][6] Therefore, it is essential to determine the non-toxic concentration range of this compound for your specific cell line before proceeding with functional assays. An initial dose-response experiment is recommended.
Experimental Design
A common starting point for screening new compounds is a concentration of 10 µM, with a maximum concentration generally not exceeding 100 µM.[7] A logarithmic or semi-logarithmic dilution series is effective for covering a broad concentration range.
| Parameter | Recommendation | Rationale |
| Cell Line | Your specific cell line of interest | Cytotoxicity can be cell-type dependent. |
| Seeding Density | Optimize for logarithmic growth over the assay period | Ensures that any observed effects are not due to overconfluency. |
| Concentration Range | 0.1 µM to 100 µM (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) | Covers a wide range to identify the IC₅₀ if the compound is cytotoxic. |
| Solvent Control | Culture medium with the same final concentration of DMSO as the highest compound concentration | Accounts for any effects of the solvent on cell viability. The final DMSO concentration should ideally be kept below 0.5%. |
| Assay Duration | 24, 48, and 72 hours | Assesses both acute and chronic effects on cell viability. |
| Readout | MTT, resazurin, or other viability assays | Standard and reliable methods for assessing cell viability. |
Protocol for Cytotoxicity Assay (96-well plate)
-
Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare Working Solutions: On the day of the experiment, prepare a 2X concentrated series of your working solutions in complete culture medium. For example, to achieve a final concentration of 10 µM, prepare a 20 µM solution.
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2X working solutions. For instance, if the cells are in 100 µL of medium, remove it and add 100 µL of the 2X working solution. This brings the final concentration to 1X.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: At the end of each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control for each concentration. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Important Considerations
-
Phenol Red: Many standard cell culture media contain phenol red, a pH indicator. Phenol red has a phenolic structure and can sometimes interfere with assays, particularly those that are colorimetric or fluorescence-based. For sensitive applications, consider using phenol red-free medium.
-
Precipitation: Although DMSO facilitates dissolution, adding the concentrated stock to the aqueous culture medium can sometimes cause the compound to precipitate. To minimize this, ensure rapid and thorough mixing upon dilution. If precipitation occurs at higher concentrations, these may not be suitable for cell-based assays.
-
Cell Line Authentication: Ensure that the cell lines used are authenticated to prevent misleading results due to cross-contamination.[8]
Conclusion
This protocol provides a comprehensive guide for the dissolution and application of this compound in cell culture experiments. By following these steps, researchers can prepare this compound in a consistent and reliable manner, enabling the acquisition of high-quality data. The emphasis on determining the appropriate non-toxic concentration range through a cytotoxicity assay is a critical step in ensuring the validity of subsequent functional studies. Adherence to these guidelines will support the rigorous and reproducible investigation of the biological effects of this compound.
References
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(PDF) Studies on the solubility of phenolic compounds - ResearchGate. Available at: [Link]
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Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures - PubMed. Available at: [Link]
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Which concentrations-steps are the best fo a series for screen in in vitro experiment. Available at: [Link]
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Which concentrations are optimal for in vitro testing? - PMC. Available at: [Link]
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Role of dissolution rate and solubility in biodegradation of aromatic compounds - ASM Journals. Available at: [Link]
- US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents.
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Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed. Available at: [Link]
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How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. Available at: [Link]
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Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC. Available at: [Link]
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How do you dissolve an oil-based sample to test on cells? - ResearchGate. Available at: [Link]
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The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery - Promega Korea. Available at: [Link]
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In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents - Open Exploration Publishing. Available at: [Link]
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Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. Available at: [Link]
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Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
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- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
Application Note: Strategic Implementation of Privileged Scaffolds such as 3-(Piperazin-2-yl)phenol in High-Throughput Screening Campaigns
Abstract
High-Throughput Screening (HTS) serves as the cornerstone of modern hit identification, enabling the rapid evaluation of vast chemical libraries against biological targets. The success of any HTS campaign is critically dependent on both the quality of the chemical matter and the robustness of the assay methodology. This guide provides an in-depth framework for utilizing privileged chemical scaffolds, using 3-(Piperazin-2-yl)phenol as a representative example, within HTS workflows. We will explore the strategic considerations for handling such compounds and present detailed, self-validating protocols for two common assay formats: a cell-based G-Protein Coupled Receptor (GPCR) functional assay and a biochemical enzyme inhibition assay. This document is designed to equip researchers with the technical expertise and practical insights required to design, execute, and interpret high-quality screening data.
The Strategic Value of the Piperazine-Phenol Scaffold
In drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear frequently in approved drugs, demonstrating their ability to interact with a wide range of biological targets. The piperazine-phenol motif is a quintessential example of such a scaffold.
-
The Piperazine Ring: This heterocycle is a cornerstone of medicinal chemistry.[1][2] Its non-planar, flexible conformation and two nitrogen atoms allow for diverse substitution patterns, which can be used to fine-tune pharmacokinetic and pharmacodynamic properties.[3] The basic nature of the piperazine moiety often enhances aqueous solubility, a critical parameter for assay performance and drug developability.[1][4] Its derivatives have shown a vast array of biological activities, including anticancer, antimicrobial, and antidepressant effects.[5][6]
-
The Phenol Group: Phenols are prevalent in natural products and pharmaceuticals, acting as key hydrogen bond donors and acceptors in molecular interactions.[7][8] While phenols are essential for the biological activity of many drugs, they can also present challenges, such as metabolic liability (e.g., glucuronidation) and a tendency for non-specific interactions or assay interference.[9][10]
-
This compound - A Unique Isomer: The specified compound, with the phenol group attached at the C2 position of the piperazine ring, is distinct from the more common N-arylpiperazines. This structure features a secondary amine, offering a different vector for chemical modification and a distinct steric and electronic profile compared to its tertiary amine counterparts. This structural nuance is a critical consideration during hit-to-lead optimization.
Foundational Principles for Robust HTS Assay Design
The goal of HTS is to identify true "hits" from a large compound library efficiently and with statistical confidence.[11][12] This requires a meticulously developed and validated assay.
Key Quality Control Metrics
Before embarking on a full-scale screen, the assay must be validated in a pilot phase to ensure it meets statistical standards of robustness.[13][14]
| Metric | Formula | Recommended Value | Significance |
| Z'-Factor | ( 1 - \frac{3(\sigma_{pos} + \sigma_{neg})}{ | \mu_{pos} - \mu_{neg} | } ) |
| Signal-to-Background (S/B) | > 2 (assay dependent) | Indicates the dynamic range of the assay. A higher ratio provides a clearer window to detect compound activity. | |
| Signal-to-Noise (S/N) | ( \frac{ | \mu{pos} - \mu_{neg} | }{\sqrt{\sigma_{pos}^2 + \sigma_{neg}^2}} ) |
| μ = mean; σ = standard deviation; pos = positive control; neg = negative control |
Compound Management and Handling
The integrity of the screening data is directly tied to the integrity of the compounds being tested.[15]
-
Solubility: Compounds like this compound, while containing solubilizing groups, should be carefully assessed for solubility in assay buffer. Stock solutions are typically prepared in 100% DMSO. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
Dispensing: For miniaturized formats (384- or 1536-well plates), non-contact acoustic dispensing is the gold standard.[16] It allows for the transfer of nanoliter-scale volumes of compound directly from source plates, minimizing compound waste and eliminating the risk of carryover associated with tip-based liquid handlers.
-
Plate Mapping: Proper plate mapping, including the strategic placement of vehicle (negative) and positive controls, is essential for identifying and correcting for plate- or row/column-based systematic errors.[17]
Protocol 1: Cell-Based GPCR Antagonist Assay via cAMP Detection
This protocol describes a method to screen for antagonists of a Gs-coupled GPCR using a competitive immunoassay to measure changes in intracellular cyclic AMP (cAMP).
Scientific Principle & Rationale
Gs-coupled GPCRs, upon activation by an agonist, stimulate adenylyl cyclase to convert ATP into the second messenger cAMP. An antagonist will block the agonist from binding to the receptor, thereby preventing this signaling cascade and keeping cAMP levels low. This assay measures the ability of a test compound to inhibit agonist-induced cAMP production.
Materials & Reagents
-
Cell Line: HEK293 cells stably expressing the target Gs-coupled GPCR.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Agonist: Known agonist for the target GPCR (e.g., Isoproterenol for β-adrenergic receptors).
-
Positive Control: Known antagonist for the target GPCR.
-
Test Compound: this compound, prepared as a 10 mM stock in 100% DMSO.
-
Assay Plates: 384-well, white, solid-bottom microplates.
-
Detection Kit: HTRF-based cAMP detection kit (e.g., Cisbio cAMP Dynamic 2).
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Resuspend cells in culture medium to a density of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension (5,000 cells) into each well of the 384-well assay plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
Rationale: An overnight incubation allows cells to adhere and form a monolayer, ensuring a consistent physiological state before the assay.
-
-
Compound Plating (Assay-Ready Plates):
-
Using an acoustic liquid handler, dispense 100 nL of test compounds, controls, and DMSO from source plates into a new, empty 384-well plate.
-
Test Compounds: A 7-point, 1:3 serial dilution starting from 10 mM stock.
-
Positive Control: Known antagonist at a final concentration of 10x its IC₅₀.
-
Negative (Vehicle) Control: 100% DMSO.
-
-
Compound Addition & Incubation:
-
Gently remove culture medium from the cell plate.
-
Add 10 µL of assay buffer to each well.
-
Transfer the 100 nL of compound/controls from the assay-ready plate to the cell plate.
-
Incubate for 30 minutes at room temperature.
-
Rationale: This pre-incubation step allows the test compounds to permeate the cells and engage with the receptor target before agonist stimulation.
-
-
Agonist Stimulation:
-
Prepare the agonist solution in assay buffer at a concentration of 2x its EC₈₀ value.
-
Add 10 µL of the agonist solution to all wells except those designated for the "no stimulation" control (which receive 10 µL of assay buffer only). The final assay volume is now 20 µL.
-
Incubate for 30 minutes at room temperature.
-
Scientist's Note: Using the EC₈₀ concentration of the agonist provides a robust signal window while maintaining sensitivity to competitive antagonists.
-
-
Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Add 10 µL of the d2 reagent mix, followed by 10 µL of the cryptate reagent mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to calculate percent inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Max: Mean signal from agonist-stimulated vehicle (DMSO) wells.
-
Signal_Min: Mean signal from non-stimulated vehicle (DMSO) wells.
-
-
Plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to screen for inhibitors of a protein kinase using a luminescent assay that quantifies ADP production, a universal product of kinase reactions.
Scientific Principle & Rationale
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide. Inhibitors can block this activity, often by competing with ATP for the enzyme's binding pocket. This assay measures the amount of ADP produced, which is inversely proportional to the inhibitory activity of the test compound.
Materials & Reagents
-
Kinase: Purified, active recombinant protein kinase.
-
Substrate: Specific peptide substrate for the kinase.
-
Kinase Buffer: e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ATP: Adenosine triphosphate.
-
Positive Control: Known potent kinase inhibitor (e.g., Staurosporine).
-
Test Compound: this compound, prepared as a 10 mM stock in 100% DMSO.
-
Assay Plates: 384-well, white, low-volume microplates.
-
Detection Kit: ADP-Glo™ Kinase Assay (Promega).
Step-by-Step Protocol
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare a 2x Kinase/Compound solution in Kinase Buffer containing the kinase at twice the final desired concentration.
-
Prepare a 2x Substrate/ATP solution in Kinase Buffer containing the peptide substrate and ATP at twice their final desired concentrations.
-
Scientist's Note: The optimal ATP concentration should be at or near its Km for the kinase. This ensures the assay is sensitive to ATP-competitive inhibitors.[18] This value must be determined experimentally during assay development.
-
-
Compound Dispensing and Reagent Addition:
-
Dispense 50 nL of test compounds, controls, or DMSO into the assay plate wells using an acoustic dispenser.
-
Add 2.5 µL of the 2x Kinase solution to each well.
-
Mix by shaking the plate for 30 seconds and then centrifuge briefly.
-
Incubate for 15 minutes at room temperature.
-
Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated, which is critical for identifying slow-binding inhibitors.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of the 2x Substrate/ATP solution to all wells to start the reaction. The final volume is 5 µL.
-
Mix and centrifuge the plate briefly.
-
Incubate for 60 minutes at room temperature. The incubation time may need optimization based on the kinase's activity.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells. This converts the generated ADP into ATP, which is then used in a coupled luciferase reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Data Analysis
-
Normalize the data to calculate percent inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Max: Mean signal from vehicle (DMSO) wells (high kinase activity, low luminescence).
-
Signal_Min: Mean signal from positive control inhibitor wells (low kinase activity, high luminescence).
-
-
Plot % Inhibition against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Troubleshooting Common HTS Issues
Even with robust protocols, challenges can arise. Phenol- and piperazine-containing compounds can sometimes contribute to specific assay artifacts.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - High variability in dispensing or cell plating.- Suboptimal reagent concentrations (e.g., agonist EC₅₀ instead of EC₈₀).- Reagent instability. | - Validate liquid handler performance.- Optimize cell seeding density.- Re-validate agonist/substrate concentrations.- Prepare fresh reagents daily. |
| False Positives | - Compound-specific interference: Phenols can be redox-active or aggregators at high concentrations.- Technology-specific interference: Compound auto-fluorescence (in fluorescence assays) or color quenching.- Promiscuous Inhibition: Non-specific binding to the target protein. | - Run counter-screens without the primary target (e.g., no enzyme) to identify interfering compounds.- Perform "hit confirmation" by re-testing from a fresh solid sample.[19]- Use orthogonal assays with different detection technologies for validation. |
| High Well-to-Well Variability | - Inconsistent cell health or distribution ("edge effects").- Incomplete mixing of reagents.- Temperature gradients across the plate during incubation. | - Ensure a uniform, single-cell suspension before plating.- Use an orbital shaker to mix plates after reagent addition.- Allow plates to equilibrate to room temperature before adding reagents. |
Conclusion
The successful application of privileged scaffolds like this compound in high-throughput screening is a multi-faceted process that extends beyond simple protocol execution. It demands a deep understanding of the compound's chemical nature, a commitment to rigorous assay validation, and a proactive approach to troubleshooting. By implementing well-controlled, statistically robust protocols such as the ones detailed here, researchers can confidently identify high-quality hit compounds, laying a solid foundation for the subsequent stages of drug discovery and development.
References
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Ravarino, A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
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Ravarino, A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]
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Ostrem, J. M., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. [Link]
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Jampilek, J., & Kralova, K. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]
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Singh, H., et al. (2014). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 87, 727-754. [Link]
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Ravarino, A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]
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Scott, K. A., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7044-7072. [Link]
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Scott, K. A., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]
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Sergienko, E. A. (2012). Basics of HTS Assay Design and Optimization. Chemical Genomics. [Link]
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Scott, K. A., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. PubMed. [Link]
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Scott, K. A., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. University of Arizona. [Link]
-
Fernández-Piñero, C., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 9, 250. [Link]
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Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-382. [Link]
-
Luo, M., et al. (2020). Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. ACS Combinatorial Science, 22(8), 386-395. [Link]
-
LabKey. (2024). What is High-Throughput Screening (HTS)? LabKey. [Link]
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Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
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Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 39(11), 918-922. [Link]
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Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. [Link]
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Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. [Link]
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Wang, Y., et al. (2018). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]
-
Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
-
Baell, J. B., et al. (2018). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 757-776. [Link]
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Element Biosciences. (2024). High-throughput screening: accelerating drug discovery. Element Biosciences. [Link]
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Noah, J. W., & Severson, W. E. (2014). Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. ASSAY and Drug Development Technologies, 12(7), 386-397. [Link]
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BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Loke, I., et al. (2018). Enzyme Assay Design for High-Throughput Screening. ResearchGate. [Link]
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Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 18(3), 447-461. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
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ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. [Link]
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Malvern Panalytical. (n.d.). High-Throughput Screening (HTS). Malvern Panalytical. [Link]
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Journal of Population Therapeutics & Clinical Pharmacology. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. JPTCP. [Link]
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Application Notes and Protocols for Evaluating the Antioxidant Activity of 3-(Piperazin-2-yl)phenol
Introduction and Scientific Rationale
3-(Piperazin-2-yl)phenol is a novel synthetic molecule featuring two key functional moieties: a phenol ring and a piperazine heterocycle. The presence of the phenolic hydroxyl group strongly suggests a potential for antioxidant activity. Phenolic compounds are well-established antioxidants that can neutralize harmful free radicals through various mechanisms, primarily by donating a hydrogen atom or a single electron.[1][2][3] The piperazine group, while not a classic antioxidant pharmacophore, is expected to significantly influence the compound's physicochemical properties, such as solubility and bioavailability, which are critical for its ultimate biological efficacy.
The characterization of a new chemical entity's antioxidant profile is a foundational step in drug discovery, particularly for therapeutic areas linked to oxidative stress, such as neurodegenerative diseases, inflammation, and cancer.[3][4] However, no single assay can fully capture the complex nature of antioxidant activity. Different assays are based on distinct chemical principles and reflect different mechanisms of action.[5][6]
Therefore, this document provides a detailed, multi-assay strategic framework for a robust evaluation of this compound. We will describe protocols for a panel of assays designed to probe different facets of its antioxidant capacity, from direct radical scavenging to its effects in a biologically relevant cellular environment. The proposed workflow will enable researchers to build a comprehensive and reliable profile of this promising new compound.
Postulated Antioxidant Mechanisms of this compound
The primary mechanism of antioxidant action for this compound is predicted to stem from its phenolic hydroxyl (-OH) group. This group can stabilize free radicals via two main pathways:
-
Hydrogen Atom Transfer (HAT): The phenolic -OH group can donate its hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxyl radical. The stability of this resulting radical is key to the compound's effectiveness.[2]
-
Single Electron Transfer (SET): The compound can transfer a single electron to a radical, converting it to an anion. This process is often followed by proton transfer.[1]
The selection of assays in this guide is designed to investigate both HAT and SET-based mechanisms.
Recommended Strategic Workflow for Antioxidant Profiling
A tiered approach is recommended to build a comprehensive understanding of the compound's activity. This begins with simple, rapid chemical assays and progresses to more complex, biologically relevant models.
Caption: Recommended workflow for antioxidant activity assessment.
Detailed Application Notes and Protocols
This section provides step-by-step protocols for the selected assays. For each protocol, it is imperative to include a positive control (e.g., Trolox or Ascorbic Acid) and a vehicle control (the solvent used to dissolve the test compound).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[7][8] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at ~517 nm.[7] This is a rapid and widely used screening method.
-
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (Spectrophotometric grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a reference standard
-
96-well microplate
-
Microplate reader
-
-
Step-by-Step Protocol:
-
Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol.[7] This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in methanol or DMSO.
-
Working Solutions: Create a serial dilution of the test compound stock solution (e.g., final concentrations ranging from 1 µM to 1000 µM). Prepare a similar dilution series for the Trolox standard.
-
-
Assay Procedure (96-well plate format):
-
Measurement:
-
Read the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7] Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance with the test compound or standard.
-
Plot the % Inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm. Antioxidants reduce the ABTS•+, causing a decolorization of the solution that is proportional to their concentration.[11][12] This assay is applicable to both hydrophilic and lipophilic compounds.
-
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Trolox standard
-
96-well microplate and reader
-
-
Step-by-Step Protocol:
-
Preparation of ABTS•+ Radical Solution:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes (1:1 ratio) and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[11] This is the ABTS•+ stock solution.
-
-
Preparation of Working Solution:
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the % Inhibition as done for the DPPH assay.
-
Determine the IC50 value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the activity of the test compound to that of the Trolox standard curve.
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ) under acidic conditions (pH 3.6).[6][13] This reduction results in the formation of an intense blue-colored complex, which is monitored by the change in absorbance at 593 nm.[14][15] This assay exclusively measures the electron-donating capacity of a compound.
-
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate and reader
-
-
Step-by-Step Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[16]
-
Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and a standard curve using ferrous sulfate (e.g., 100 to 2000 µM).
-
Add 10 µL of the sample, standard, or blank into the wells of a 96-well plate.[16]
-
Add 190 µL of the pre-warmed FRAP working reagent to all wells.[14]
-
Incubate at 37°C for 4 to 30 minutes (the reaction time should be optimized).
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Calculate the FRAP value of this compound from the standard curve and express the results as mmol of Fe(II) equivalents per mole of the compound.
-
-
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay provides a more biologically relevant measure of antioxidant activity by quantifying the effects within a living cell.[17][18] It accounts for cellular uptake, distribution, and metabolism of the test compound. The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[4][19] An effective antioxidant will enter the cells and quench these radicals, thereby reducing the rate of DCF formation.[17]
-
Reagents and Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
DCFH-DA probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) radical initiator
-
Quercetin (as a standard)
-
Phosphate Buffered Saline (PBS)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (Ex: 485 nm, Em: 538 nm)
-
-
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 cells according to standard protocols.
-
Seed the cells into a 96-well black plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours until confluent.[17]
-
-
Cell Treatment:
-
Remove the growth medium and wash the cells gently with PBS.
-
Treat the cells with 100 µL of medium containing various concentrations of this compound or Quercetin, along with 25 µM DCFH-DA.
-
Incubate for 1 hour at 37°C in a CO₂ incubator.[17]
-
-
Oxidation Induction and Measurement:
-
Remove the treatment solution and wash the cells once with PBS.
-
Add 100 µL of 600 µM AAPH solution (in culture medium) to all wells.[4]
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.[17]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample and control.
-
Calculate the percentage inhibition of oxidation: % Inhibition = [1 - (AUC_sample / AUC_control)] x 100[17]
-
Quantify the activity in CAA units, where one CAA unit is equivalent to the activity of 1 µmol of Quercetin.[18]
-
-
Data Presentation and Interpretation
To facilitate clear comparison and interpretation, the quantitative data from these assays should be summarized in a structured table.
| Assay | Parameter Measured | This compound | Trolox (Reference) | Quercetin (Reference) |
| DPPH Assay | IC₅₀ (µM) | Experimental Value | Experimental Value | N/A |
| ABTS Assay | IC₅₀ (µM) | Experimental Value | Experimental Value | N/A |
| ABTS Assay | TEAC (µmol TE/µmol) | Experimental Value | 1.0 (by definition) | N/A |
| FRAP Assay | FRAP Value (mmol Fe²⁺/mol) | Experimental Value | Experimental Value | N/A |
| CAA Assay | CAA Value (µmol QE/100 µmol) | Experimental Value | N/A | 100 (by definition) |
Interpretation:
-
A low IC50 value in the DPPH and ABTS assays indicates high radical scavenging potency.
-
A high TEAC value signifies potent scavenging activity relative to Trolox.
-
A high FRAP value indicates strong electron-donating capacity.
-
A high CAA value demonstrates that the compound is bioavailable to cells and effective at quenching intracellular radicals, which is a strong indicator of potential in vivo efficacy.
By comparing the results across these mechanistically distinct assays, a researcher can build a robust, multi-faceted profile of the antioxidant activity of this compound, providing a solid foundation for further drug development efforts.
References
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- Wurzer, M., Gerold, E., & Pejic, M. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 883494.
- Benkhaira, N., Koraichi, I. S., & Fikri-Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
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- BenchChem. (n.d.). Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2.
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- Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit.
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- Cosmo Bio USA. (n.d.). FRAP Antioxidant Capacity Assay Kit Manual.
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Application Note & Protocols: Designing Robust Cell-Based Assays for 3-(Piperazin-2-yl)phenol Derivatives
Abstract
The 3-(Piperazin-2-yl)phenol scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds exhibiting significant activity at central nervous system (CNS) targets.[1][2] Developing these derivatives into therapeutic candidates requires a deep understanding of their cellular mechanism of action (MoA), potency, and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, validation, and execution of cell-based assays tailored for this chemical class. We move beyond simplistic protocols to explain the causal logic behind experimental choices, ensuring the generation of robust, reproducible, and physiologically relevant data.
Introduction: The Therapeutic Potential of Piperazine Derivatives
The piperazine ring is a cornerstone moiety in a multitude of FDA-approved drugs, particularly those targeting the CNS.[3] Its unique physicochemical properties often impart favorable aqueous solubility and the ability to cross the blood-brain barrier. When combined with a phenol group, as in the this compound backbone, the resulting derivatives possess structural alerts for interaction with a range of biogenic amine targets.[4] Many piperazine derivatives are known to modulate monoamine pathways, making them promising candidates for developing novel antidepressants, anxiolytics, antipsychotics, and treatments for neurodegenerative disorders.[1][2][5]
The critical first step in characterizing a novel derivative is to elucidate its biological target(s). Given the scaffold's history, the most probable targets include G-Protein Coupled Receptors (GPCRs) and monoamine transporters.[1][6] This application note outlines a systematic approach to building a cell-based assay cascade to identify primary targets, confirm on-target activity, and assess functional consequences.
Strategic Assay Design: From Target Hypothesis to Validated Protocol
A successful screening campaign does not rely on a single assay but on a well-defined cascade that progressively builds confidence in a compound's MoA. The design of this cascade is dictated by the primary target hypothesis.
2.1. Primary Target Hypothesis for this compound Derivatives
Based on extensive pharmacological precedent, this class of compounds is likely to interact with one or more of the following protein families:[3][6][7]
-
GPCRs: Primarily serotonin (5-HT) and dopamine (D) receptors. These are integral to mood, cognition, and motor control.
-
Monoamine Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET). These proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft and are the primary targets for many antidepressant and psychostimulant drugs.[8]
-
Enzymes: Monoamine Oxidases (MAO-A and MAO-B) are enzymes that degrade neurotransmitters. Inhibition of MAO is a validated strategy for treating depression and Parkinson's disease.[9]
Caption: Potential molecular targets for this compound derivatives.
2.2. The Assay Design Workflow
The process of designing a cell-based assay is a systematic endeavor. The goal is to create a reliable test system to evaluate the effects of drug candidates on their intended biological targets.[10] This involves selecting an appropriate cellular model, choosing a readout technology that accurately reflects the biology of the target, and rigorously validating the assay's performance.
Caption: General workflow for cell-based assay design and validation.
2.3. Causality in Experimental Choices
-
Why a Recombinant Cell Line? For primary screening, using a stable, immortalized cell line (e.g., HEK293, CHO) engineered to overexpress a single human target protein is crucial.[8] This creates a highly specific and robust system, minimizing the confounding effects of other potential targets present in more complex cells like primary neurons. It ensures that any observed activity is directly attributable to the interaction with the intended target.
-
Why a Functional Readout? While binding assays confirm physical interaction, functional assays measure the biological consequence of that interaction (e.g., agonism, antagonism, inhibition).[11] For drug discovery, understanding the functional impact is paramount. Readouts like second messenger modulation (cAMP, Ca2+), transporter activity, or reporter gene activation provide this critical information.[12][13]
-
Why Assay Validation is Non-Negotiable: Rigorous validation ensures that the assay is fit for its purpose.[10][12] Parameters like the Z'-factor and Signal-to-Background (S/B) ratio are statistical measures of the assay's quality and its ability to reliably distinguish between hits and inactive compounds. Reproducible IC50/EC50 values for reference compounds demonstrate the assay's consistency over time. Without this, data from a screen is untrustworthy.
| Parameter | Acceptance Criterion | Rationale |
| Z'-Factor | > 0.5 | Indicates excellent separation between positive and negative control signals, signifying a robust assay suitable for HTS. |
| Signal-to-Background (S/B) | > 5 (assay dependent) | Ensures the specific signal is sufficiently higher than the background noise for confident hit identification. |
| CV of Controls | < 15% | Demonstrates low variability and high precision of both positive and negative controls across the plate. |
| Reference Compound IC50/EC50 | Within 3-fold of historical average | Confirms the biological system is responding consistently and that the assay can accurately measure compound potency. |
Table 1: Key validation parameters for a robust cell-based assay.
Protocols for Primary Screening
Based on the target hypothesis, two high-priority primary assays are a GPCR functional assay and a monoamine transporter uptake assay.
Protocol 1: GPCR Functional Assay via Intracellular Calcium Flux
Principle: Many dopamine and serotonin receptors couple to Gq proteins, which, upon activation, trigger the release of intracellular calcium (Ca2+). This protocol uses a Ca2+-sensitive fluorescent dye to measure this response in real-time, allowing for the identification of both agonists (which trigger a signal) and antagonists (which block the signal from a known agonist). This is a homogeneous, "no-wash" assay format, ideal for high-throughput screening.[14][15]
Workflow Diagram:
Caption: Workflow for a no-wash intracellular calcium flux assay.
Materials:
-
HEK293 cells stably expressing the human GPCR of interest (e.g., 5-HT2A or D1 receptor).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin/Streptomycin, selection antibiotic (e.g., G418).
-
Assay Plate: 384-well, black-walled, clear-bottom microplates.
-
FLIPR Calcium Assay Kit (or equivalent) containing a calcium-sensitive dye (e.g., Fluo-8 AM) and a masking agent/probenecid solution.[14]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Reference Agonist and Antagonist.
-
Fluorescent plate reader with liquid handling capabilities (e.g., Molecular Devices FLIPR® or FlexStation®).
Step-by-Step Methodology:
-
Cell Plating: a. Culture cells to ~80-90% confluency. b. Harvest cells and resuspend in culture medium to a density of 200,000 cells/mL. c. Dispense 25 µL of the cell suspension into each well of the 384-well assay plate (5,000 cells/well). d. Incubate the plate overnight at 37°C, 5% CO2.
-
Dye Loading: a. Prepare the dye-loading solution according to the manufacturer's instructions, typically by reconstituting the dye and quencher components in Assay Buffer. b. Remove the assay plate from the incubator. c. Add 25 µL of the dye-loading solution to each well. d. Incubate the plate for 1 hour at 37°C, protected from light.[16]
-
Compound Addition and Measurement: a. Prepare a compound source plate by diluting the this compound derivatives and controls to a 4X final concentration in Assay Buffer. b. Place both the cell plate and the compound plate into the fluorescent plate reader. c. Set the instrument to read fluorescence kinetically (e.g., one reading per second for 120 seconds). Excitation ~485 nm, Emission ~525 nm. d. For Agonist Screening: i. Establish a stable baseline reading for 10-20 seconds. ii. The instrument will then inject 12.5 µL from the compound plate into the cell plate. iii. Continue reading fluorescence for at least 90 seconds to capture the full response peak. e. For Antagonist Screening: i. Inject test compounds and incubate for 15-30 minutes. ii. Inject a known reference agonist (at its EC80 concentration). iii. Measure the inhibition of the agonist-induced calcium signal.
Protocol 2: Monoamine Transporter Uptake Inhibition Assay
Principle: This assay measures the ability of a compound to block the function of a specific monoamine transporter (e.g., SERT, DAT). Cells overexpressing the transporter are incubated with a fluorescent substrate that is a substrate for the transporter. In the absence of an inhibitor, the substrate is taken up into the cells, leading to an increase in intracellular fluorescence. An effective inhibitor will block this uptake, resulting in a lower fluorescent signal. A masking dye is used to quench the signal from the extracellular substrate, making it a homogeneous assay.[17][18][19]
Workflow Diagram:
Caption: Workflow for a fluorescent neurotransmitter uptake assay.
Materials:
-
HEK293 cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET).
-
Culture Medium: As described in Protocol 1.
-
Assay Plate: 384-well, black-walled, clear-bottom microplates.
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and masking dye.[17]
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Reference Inhibitor (e.g., Fluoxetine for SERT, GBR-12909 for DAT).
-
Fluorescent plate reader (bottom-read capable).
Step-by-Step Methodology:
-
Cell Plating: a. Plate cells as described in Protocol 1 (steps 1a-1d). A typical density is 12,500-20,000 cells per well in a 25 µL volume for a 384-well plate.[17]
-
Compound Pre-incubation: a. Prepare a compound source plate with test compounds and controls at a 3X final concentration in Assay Buffer. b. Add 12.5 µL from the compound plate to the corresponding wells of the cell plate. c. Incubate for 15-30 minutes at 37°C. This allows the inhibitors to bind to the transporters before the substrate is introduced.
-
Substrate Addition and Uptake: a. During the pre-incubation, prepare the 3X fluorescent substrate working solution in Assay Buffer containing the masking dye, as per the kit's instructions. b. Add 12.5 µL of the substrate working solution to all wells. c. Incubate the plate for a duration optimized for the specific transporter (e.g., 30 minutes for hSERT) at 37°C, protected from light.
-
Measurement: a. After incubation, allow the plate to equilibrate to room temperature for 5 minutes. b. Read the fluorescence on a bottom-read microplate reader (e.g., Excitation ~485 nm, Emission ~525 nm). The signal is a stable endpoint.
Data Analysis and Interpretation
For both assays, raw fluorescence units (RFU) are normalized to controls on the same plate.
-
Percent Inhibition (for antagonists/inhibitors): % Inhibition = 100 * (1 - [Signal_Compound - Signal_Min] / [Signal_Max - Signal_Min]) Where Signal_Min is the positive control (e.g., known inhibitor) and Signal_Max is the negative control (vehicle).
-
Percent Activation (for agonists): % Activation = 100 * ([Signal_Compound - Signal_Min] / [Signal_Max - Signal_Min]) Where Signal_Min is the vehicle control and Signal_Max is the reference agonist control.
Dose-response curves are generated by plotting the normalized response against the logarithm of the compound concentration. A four-parameter logistic equation is then used to fit the data and determine the IC50 (for inhibition) or EC50 (for activation) values.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel CNS-active agents. A rational and systematic approach to cell-based assay design is fundamental to unlocking this potential. By starting with a clear target hypothesis, selecting appropriate cellular models and readout technologies, and adhering to stringent validation criteria, researchers can build a robust screening cascade. The protocols provided for GPCR calcium flux and transporter uptake serve as validated, high-throughput-compatible starting points for the characterization of this important class of molecules, paving the way for data-driven lead optimization and the development of next-generation therapeutics.
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Kumar, A., et al. (2016). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Retrieved from [Link]
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In vitro toxicity testing of 3-(Piperazin-2-yl)phenol
An Application Note and Protocol for the In Vitro Toxicity Testing of 3-(Piperazin-2-yl)phenol
Authored by: Senior Application Scientist
Introduction: Rationale for a Structured Toxicological Evaluation
This compound is a heterocyclic compound featuring both a phenol group and a piperazine moiety. This structure is a common scaffold in medicinal chemistry, with derivatives showing potential neuroactive properties and activity as 5-HT1A receptor agonists.[1][2] The presence of these two functional groups, however, raises specific toxicological flags that necessitate a thorough in vitro safety assessment early in the drug development pipeline.
The phenol ring is associated with a range of toxic effects, including cytotoxicity through protein denaturation, membrane damage, and the generation of reactive oxygen species (ROS).[3] Phenolic compounds are considered protoplasmic poisons and can cause systemic effects impacting the central nervous system (CNS), liver, and cardiovascular system.[3][4][5] Furthermore, their volatility and potential for auto-oxidation in culture media can complicate in vitro assessments, leading to underestimated toxicity or cross-contamination between wells.[6][7][8] The piperazine ring and its derivatives are pharmacologically active, and while often well-tolerated, can contribute to a compound's overall biological activity and potential off-target effects.[9]
Given these characteristics, a tiered, multi-parametric in vitro testing strategy is essential. This guide provides a structured approach to evaluate the potential cytotoxicity, genotoxicity, hepatotoxicity, and neurotoxicity of this compound. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and providing a robust foundation for preclinical safety assessment.
Compound Characteristics and Safe Handling
Before commencing any experimental work, it is crucial to understand the physicochemical properties and handling requirements of this compound.
| Property | Value | Source |
| Synonyms | 1-(2-Hydroxyphenyl)piperazine, 2-(1-Piperazinyl)phenol | [1] |
| CAS Number | 1011-17-2 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O | [10] |
| Molecular Weight | 178.23 g/mol | [10] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in various organic solvents (e.g., DMSO) | [1] |
GHS Hazard Statements: Based on aggregated data, this compound is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation.[10] It may also cause respiratory irritation.[10]
Safety Precautions:
-
Always handle the compound in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11]
-
Avoid inhalation of dust and contact with skin and eyes.[11]
-
Prepare stock solutions in a certified chemical fume hood. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent. Ensure the final DMSO concentration in the cell culture medium does not exceed a non-toxic level (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
A Tiered Strategy for In Vitro Toxicity Assessment
A tiered approach provides a logical and resource-efficient progression from broad cytotoxicity screening to more specific, mechanistic assays. This workflow allows for early identification of toxic liabilities and informs subsequent testing.
Caption: Tiered workflow for in vitro toxicity assessment.
Detailed Application Notes and Protocols
Tier 1: Basal Cytotoxicity Assessment
Basal cytotoxicity assays measure general toxicity to fundamental cellular functions and are the cornerstone of any screening cascade.[12] Using two assays with different endpoints (mitochondrial activity vs. lysosomal integrity) provides a more comprehensive view and helps identify potential assay-specific artifacts.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable, metabolically active cells.
-
Cell Line: A non-differentiated, proliferating cell line such as Balb/c 3T3 (mouse fibroblast) or HEK293 (human embryonic kidney) is recommended.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a 200X DMSO stock. A typical concentration range to start with is 0.1 µM to 1000 µM.
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the appropriate compound dilution. Include vehicle control wells (medium with the highest concentration of DMSO used) and untreated control wells (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell doubling time and desired exposure window.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
-
Self-Validation:
-
Positive Control: Use a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.
-
Acceptance Criteria: The absorbance of the vehicle control should be significantly higher than the background (media only), and the positive control should show a clear dose-dependent decrease in viability.
-
Tier 2: Genotoxicity Assessment
Genotoxicity testing is crucial to identify compounds that can cause genetic damage, a key event in carcinogenesis and heritable diseases.[13][14] A standard battery includes a bacterial mutation assay and a mammalian cell assay for chromosomal damage.[13][15]
Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
-
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It measures the ability of a test compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a nutrient-deficient medium.
-
Methodology:
-
Metabolic Activation: The test must be performed both with and without an exogenous metabolic activation system (S9 fraction), which is a rat liver homogenate that simulates mammalian metabolism.[13]
-
Strains: A minimum of five strains should be used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).
-
Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or a buffer control. b. Vortex briefly and pour the mixture onto a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.
-
Readout: Count the number of revertant colonies on each plate.
-
-
Data Interpretation: A positive result is defined as a concentration-related increase in the number of revertant colonies to at least twice (for strains TA98, TA100, and WP2) or three times (for strains TA1535, TA1537) the mean colony count of the solvent control.
Protocol 3: In Vitro Micronucleus Assay (OECD TG 487)
-
Principle: This assay detects both aneugens (which cause chromosome loss) and clastogens (which cause chromosome breakage). Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
-
Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) should be used.
-
Methodology:
-
Treatment: Culture cells and expose them to a range of concentrations of this compound, with and without S9 metabolic activation.
-
Exposure Duration: A short treatment (3-6 hours) followed by a recovery period, and a long treatment (equivalent to 1.5-2.0 normal cell cycle lengths) without S9 should be performed.
-
Cell Harvest: At an appropriate time after treatment, add a cytokinesis blocker like Cytochalasin B to accumulate binucleated cells. This allows for the specific analysis of cells that have completed one mitosis after treatment.
-
Staining & Scoring: Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI). Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.
-
-
Self-Validation:
-
Positive Controls: Use a known clastogen (e.g., Mitomycin C) and aneugen (e.g., Colchicine) to validate the assay's ability to detect both types of damage.
-
Cytotoxicity Measurement: Concurrent cytotoxicity (e.g., via Replication Index or Cytokinesis-Block Proliferation Index) must be measured to ensure that micronucleus formation is not a secondary effect of high toxicity. A positive result is only considered relevant if observed at concentrations causing less than 55±5% cytotoxicity.
-
Tier 3: Organ-Specific Toxicity Assessment
If the compound is not overtly cytotoxic or genotoxic at relevant concentrations, the focus shifts to organ-specific toxicity, guided by the compound's intended use and structural alerts. For this compound, hepatotoxicity and neurotoxicity are of primary concern.
Hepatotoxicity
The liver is the primary site of xenobiotic metabolism, making it a frequent target for drug-induced injury (DILI).[16] In vitro models can provide early warnings of potential hepatotoxicity.[17][18]
Protocol 4: Hepatotoxicity in HepG2 Cells
-
Principle: The human hepatoma cell line HepG2, while having lower metabolic capacity than primary hepatocytes, is a robust and widely used model for screening hepatotoxic potential.[19] Endpoints include cell viability and the release of liver enzymes.
-
Methodology:
-
Culture: Culture HepG2 cells in a 96-well plate until they reach approximately 80% confluency.
-
Treatment: Expose cells to a range of this compound concentrations for 24-48 hours.
-
Endpoints: a. Cell Viability: Perform an MTT or Neutral Red assay as described in Tier 1. b. Enzyme Leakage (Membrane Integrity): Collect the culture supernatant and use commercially available kits to measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Increased levels in the supernatant indicate compromised cell membrane integrity.
-
-
Data Interpretation: A significant decrease in viability coupled with a significant increase in ALT/AST leakage suggests a hepatotoxic potential.
Neurotoxicity
Given the compound's structural similarity to known neuroactive agents, assessing its potential for neurotoxicity is critical.[20] Drug-induced neurotoxicity is a major cause of clinical trial failure.[20]
Protocol 5: Neurite Outgrowth Assay in SH-SY5Y Cells
-
Principle: The SH-SY5Y human neuroblastoma cell line can be differentiated into mature, neuron-like cells. Neurite outgrowth is a critical process in neuronal development and function, and its inhibition is a sensitive marker of neurotoxicity.[21]
-
Methodology:
-
Differentiation: Seed SH-SY5Y cells and differentiate them using a low-serum medium containing retinoic acid for 5-7 days.
-
Treatment: Expose the differentiated cells to sub-lethal concentrations of this compound for 24-72 hours. Determining sub-lethal concentrations via a prior cytotoxicity assay (e.g., MTT) is crucial.
-
Immunofluorescence: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) to visualize neurites and a nuclear stain (e.g., DAPI).
-
Imaging and Analysis: Capture images using a high-content imaging system. Use automated image analysis software to quantify key parameters such as the number of neurites per cell, total neurite length, and number of branch points.[21]
-
-
Data Interpretation: A statistically significant, concentration-dependent decrease in neurite length or complexity at non-cytotoxic concentrations is indicative of a specific neurotoxic effect.
Data Presentation and Interpretation
Quantitative data should be summarized for clear interpretation. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from cytotoxicity assays.
Table 1: Illustrative Cytotoxicity Data for this compound
| Assay | Cell Line | Exposure Time (hr) | IC₅₀ (µM) |
| MTT | Balb/c 3T3 | 24 | 150.5 |
| NRU | Balb/c 3T3 | 24 | 125.8 |
| MTT | HepG2 | 48 | 98.2 |
| MTT | SH-SY5Y (undiff.) | 48 | 210.0 |
Table 2: Illustrative Genotoxicity Summary
| Assay | Condition | Result | Interpretation |
| Ames Test | -S9 mix | Negative | Non-mutagenic |
| Ames Test | +S9 mix | Negative | Non-mutagenic metabolites |
| Micronucleus | -S9 mix | Negative | No clastogenic/aneugenic activity |
| Micronucleus | +S9 mix | Negative | No clastogenic/aneugenic metabolites |
Mechanistic Insights: Oxidative Stress Pathway
Phenolic compounds can induce toxicity via the generation of ROS, leading to mitochondrial damage and apoptosis. Understanding this potential mechanism is key to interpreting the data.
Caption: Potential oxidative stress-mediated toxicity pathway.
References
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The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example . Semantic Scholar. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells . NCBI - NIH. [Link]
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Piperazine . Wikipedia. [Link]
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Application Note: Derivatization of 3-(Piperazin-2-yl)phenol for Structure-Activity Relationship Studies
Introduction
The 3-(piperazin-2-yl)phenol scaffold is a privileged structure in modern medicinal chemistry. Its constituent parts—a phenolic ring, which can act as a hydrogen bond donor or acceptor, and a piperazine ring, with two nitrogen atoms offering sites for substitution—provide a versatile platform for developing novel therapeutics.[1][2][3][4] Derivatives of this core structure have shown a wide array of pharmacological activities, targeting receptors and enzymes implicated in central nervous system disorders, oncology, and infectious diseases.[1][5] The strategic derivatization of this scaffold is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[1][3]
This guide provides a comprehensive overview of the key synthetic strategies for modifying the this compound core and outlines a framework for conducting systematic SAR studies. Detailed protocols and theoretical justifications are provided to empower researchers in drug discovery and development.
Part 1: Strategic Derivatization of the this compound Core
The chemical architecture of this compound offers three primary sites for modification, each allowing for the systematic modulation of the molecule's physicochemical properties. Understanding the reactivity and synthetic accessibility of these sites is crucial for an efficient SAR exploration.
Key Derivatization Points
The primary sites for chemical modification are the two nitrogen atoms of the piperazine ring and the phenolic hydroxyl group. Each site can be functionalized to probe different aspects of the target's binding pocket.
-
N-1 and N-4 Positions of Piperazine: These secondary amines are nucleophilic and can be readily functionalized through various C-N bond-forming reactions. Modifications here can influence solubility, basicity, and interactions with hydrophobic or polar regions of a binding site.[2][6]
-
Phenolic Hydroxyl Group: The phenol is a versatile functional group. It can act as a hydrogen bond donor, and its derivatization into an ether or ester can probe the necessity of this interaction while also modifying lipophilicity.[7][8]
Visualization of Derivatization Strategy
The following diagram illustrates the key points of diversification on the this compound scaffold.
Caption: Key modification sites on the this compound scaffold.
Part 2: Synthetic Protocols and Methodologies
The successful derivatization of the core scaffold relies on robust and well-established synthetic transformations. The choice of reaction depends on the desired functionality and the need for selective modification, especially when dealing with the two distinct nitrogen atoms of the piperazine ring.
Protocol 1: Selective N-Acylation of Piperazine
Rationale: Acylation of the piperazine nitrogens introduces amide functionalities, which can act as hydrogen bond acceptors and introduce steric bulk. Selective acylation often requires the use of a protecting group on one of the nitrogen atoms.
Step-by-Step Methodology:
-
Protection: If monosubstitution is desired, begin with a protected piperazine derivative (e.g., N-Boc-piperazine).
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-protected this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution and stir for 10 minutes at room temperature.
-
Acylating Agent: Slowly add the desired acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
-
Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM to yield the monosubstituted product.
Protocol 2: N-Alkylation via Reductive Amination
Rationale: Reductive amination is a powerful method for introducing a wide variety of alkyl groups onto the piperazine nitrogen. This reaction is generally high-yielding and tolerates a broad range of functional groups.[9]
Step-by-Step Methodology:
-
Reaction Setup: Combine the this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).
-
Acid Catalyst: Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirring solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: O-Alkylation of the Phenolic Hydroxyl
Rationale: The Williamson ether synthesis is a classic and reliable method for converting the phenolic hydroxyl group into an ether linkage.[10] This modification eliminates the hydrogen bond donating ability of the phenol and increases lipophilicity.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the this compound derivative (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.), to deprotonate the phenol and form the more nucleophilic phenoxide.[10]
-
Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq.) to the reaction mixture.
-
Heating: Heat the reaction mixture (typically between 60-80 °C) to facilitate the Sₙ2 reaction.
-
Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.
-
Purification: Wash the organic phase with water and brine, dry, and concentrate. Purify the crude ether by column chromatography.
Part 3: Framework for Structure-Activity Relationship (SAR) Analysis
A systematic SAR study involves synthesizing a library of analogs and evaluating their biological activity against a specific target. The data generated allows for the development of a predictive model for how structural changes affect activity.
Experimental Design for SAR
The following workflow outlines a typical cycle for an SAR study.
Caption: Iterative workflow for SAR-driven lead optimization.
Data Interpretation and SAR Table
The goal is to correlate specific structural modifications with changes in biological potency. A well-structured table is essential for visualizing these relationships.
Table 1: Hypothetical SAR Data for this compound Derivatives Against Target X
| Compound ID | R¹ (N-1 Position) | R² (N-4 Position) | R³ (Phenolic Position) | IC₅₀ (nM) | Key SAR Insight |
| 1 (Parent) | H | H | H | 1500 | Baseline activity |
| 2a | -COCH₃ | H | H | 850 | Small acyl group at N-1 is tolerated. |
| 2b | -CH₂-Ph | H | H | 250 | Bulky, hydrophobic group at N-1 significantly improves potency. |
| 3a | H | -SO₂CH₃ | H | 1200 | Sulfonamide at N-4 maintains baseline activity. |
| 3b | -CH₂-Ph | -COCH₃ | H | 400 | N-4 acylation reduces potency of the N-1 benzyl analog. |
| 4 | -CH₂-Ph | H | -CH₃ | 2500 | Methylating the phenol drastically reduces activity; suggests a crucial H-bond donor role. |
Analysis of Hypothetical SAR:
-
N-1 Position: The data suggests a preference for a large, hydrophobic substituent at the N-1 position, as seen in the significant potency increase of compound 2b . This indicates a likely interaction with a hydrophobic pocket in the target protein.
-
N-4 Position: Modifications at the N-4 position appear to be less favorable, as demonstrated by the decreased activity of compound 3b compared to 2b . This position may be solvent-exposed or face steric hindrance.
-
Phenolic Hydroxyl: The dramatic loss of activity upon methylation (4 ) strongly implies that the phenolic hydroxyl group is a critical hydrogen bond donor for target engagement.
This iterative process of synthesis, testing, and analysis is central to medicinal chemistry campaigns and allows for the rational design of potent and selective drug candidates.[1][3]
References
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Harnessing Phenylpiperazine Analogs for High-Affinity Dopamine D3 Receptor Binding Studies
An Application Guide for Researchers
Prepared by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of phenylpiperazine-based ligands for the study of the dopamine D3 receptor (D3R). While the specific scaffold 3-(Piperazin-2-yl)phenol is not extensively characterized in the literature as a selective D3R tool compound, it represents the core chemical foundation of the N-phenylpiperazine class. This class of molecules has been instrumental in developing some of the most potent and selective D3R ligands to date.[1][2] This guide will, therefore, focus on the principles and protocols applicable to this broader, well-validated chemical class.
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a high-priority target in neuroscience research.[3][4] Its preferential expression in limbic brain regions associated with cognition, emotion, and reward pathways implicates it in numerous neuropsychiatric and neurological disorders, including schizophrenia, substance use disorder, and Parkinson's disease.[5][6] However, developing selective ligands to probe D3R function is challenging due to its high structural homology with the dopamine D2 receptor (D2R), particularly within the transmembrane binding domains.[7][8] The phenylpiperazine scaffold has emerged as a key pharmacophore, enabling the development of ligands with remarkable D3R selectivity, which is crucial for accurately characterizing the receptor's role in health and disease.[1][9]
Section 1: The Dopamine D3 Receptor and the Phenylpiperazine Pharmacophore
D3 Receptor Signaling
The D3R primarily couples to Gi/Go proteins.[5] Upon activation by an agonist (like dopamine), the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).[10] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[5]
Caption: Canonical Gi/o-coupled signaling pathway of the Dopamine D3 Receptor.
The Phenylpiperazine Pharmacophore: A Key to Selectivity
Many high-affinity D3R ligands are bitopic, meaning they interact with both the primary (orthosteric) binding site and a secondary, allosteric site.[1][11] The phenylpiperazine structure is exceptionally well-suited for this mode of binding.
-
Primary Pharmacophore (Head): The protonated nitrogen of the piperazine ring typically forms a crucial salt bridge with a conserved aspartate residue (Asp110 in human D3R) in transmembrane helix 3 (TM3), anchoring the ligand in the orthosteric pocket.[11] The substituted phenyl ring extends into a pocket defined by several transmembrane helices.
-
Linker: A flexible alkyl chain connects the piperazine core to the secondary pharmacophore. Its length and composition are critical for correctly positioning the tail group.
-
Secondary Pharmacophore (Tail): This is typically a larger, often heterocyclic, moiety. It interacts with less conserved residues in the extracellular loops, particularly the second extracellular loop (E2), which is a key determinant of D3R vs. D2R selectivity.[8][12]
This bitopic interaction model explains why subtle modifications to the phenylpiperazine scaffold can dramatically increase selectivity for the D3R over the D2R.[9][13]
Section 2: Protocols for Studying D3 Receptor Binding
The following protocols are standard, validated methods for characterizing the binding of novel phenylpiperazine compounds at the D3 receptor.
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand of known affinity for binding to the D3 receptor.
Principle: A fixed concentration of a high-affinity D3R radioligand (e.g., [¹²⁵I]IABN or [³H]Spiperone) is incubated with a source of D3 receptors (e.g., membranes from HEK293 cells expressing hD3R) in the presence of increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor decreases as the concentration of the competing test compound increases. This relationship is used to calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding), which is then converted to the inhibition constant (Ki).[1][14][15]
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Use membrane preparations from a stable cell line expressing the human dopamine D3 receptor (e.g., HEK293-hD3R).
-
Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store aliquots at -80°C.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4), 50 µL of radioligand solution, and 50 µL of receptor membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known D3R antagonist (e.g., 10 µM (+)-butaclamol) to saturate all receptors, followed by 50 µL of radioligand and 50 µL of receptor suspension.[16] This determines the amount of radioligand that binds to components other than the receptor.
-
Test Compound: Add 50 µL of each concentration of the serially diluted test compound, followed by 50 µL of radioligand and 50 µL of receptor suspension. Run in triplicate.
-
Expert Tip: The final concentration of the radioligand should be approximately equal to its dissociation constant (Kd) for the receptor to ensure optimal assay sensitivity.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes to allow the binding reaction to reach equilibrium.[1] Incubation times and temperatures may need to be optimized for different radioligands.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Immediately wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials or a compatible plate for counting.
-
If using a ³H-labeled ligand, add liquid scintillation cocktail and count using a beta counter.
-
If using a ¹²⁵I-labeled ligand, count using a gamma counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the D3 receptor.
-
-
Protocol: In Vitro Receptor Autoradiography
This technique visualizes the distribution and density of D3 receptors in tissue sections, providing anatomical context to binding data.
Principle: Brain tissue sections are incubated with a radiolabeled phenylpiperazine ligand (e.g., [³H]WC-10).[2] The sections are then washed, dried, and apposed to a radiation-sensitive film or phosphor imaging plate. The resulting image reveals the anatomical regions with high concentrations of D3 receptors, such as the nucleus accumbens and islands of Calleja.[4][7]
Step-by-Step Methodology:
-
Tissue Preparation:
-
Obtain fresh-frozen brain tissue (e.g., from a rat or non-human primate).
-
Using a cryostat, cut thin coronal or sagittal sections (e.g., 14-20 µm) and thaw-mount them onto gelatin-coated microscope slides. Store slides at -80°C until use.
-
-
Pre-incubation:
-
Bring slides to room temperature. Pre-incubate them in assay buffer for ~15-20 minutes to rehydrate the tissue and remove endogenous dopamine.
-
-
Incubation:
-
Incubate the slides in a solution containing the radioligand (e.g., 1-2 nM [³H]WC-10) in assay buffer for 60-90 minutes at room temperature.[2]
-
For determining non-specific binding, incubate an adjacent set of slides in the same radioligand solution that also contains a high concentration of a D3R antagonist (e.g., 10 µM (+)-butaclamol).
-
-
Washing:
-
Wash the slides in ice-cold buffer to remove unbound radioligand. A typical wash procedure is 2 x 5 minutes in fresh buffer.
-
Perform a final quick dip in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging screen or autoradiographic film in a light-tight cassette. Include calibrated radioactive standards to allow for quantification.
-
Exposure time will vary depending on the isotope and ligand specific activity (e.g., 2-4 weeks for ³H).
-
-
Imaging and Analysis:
-
Scan the phosphor screen or develop the film.
-
Use densitometry software to quantify the signal intensity in different brain regions. By comparing the signal to the co-exposed standards, the binding density can be expressed in units such as fmol/mg tissue equivalent.
-
Section 3: Data Presentation and Interpretation
Quantitative data from binding assays are crucial for comparing different compounds. The key parameters are the Ki value, which reflects affinity (lower Ki = higher affinity), and the selectivity ratio.
Selectivity Ratio: This is calculated by dividing the Ki for the off-target receptor (D2R) by the Ki for the target receptor (D3R). A higher ratio indicates greater selectivity for D3R.
Selectivity Ratio = Ki (D2R) / Ki (D3R)
The table below summarizes binding data for several representative phenylpiperazine-based D3R ligands from published literature.
| Compound | D3R Ki (nM) | D2R Ki (nM) | D3R Selectivity (D2/D3) | Reference |
| (-)-10e | 0.57 | 47.5 | ~83 | [17] |
| HY-3-24 | 0.67 | 86.7 | ~129 | [14][16] |
| LS-3-134 | 0.17 | >25.5 | >150 | [13][18] |
| Compound 6a | ~1.0 | >500 | ~500 | [1] |
| Compound 8j | 2.6 | >2600 | >1000 | [8] |
References
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). National Center for Biotechnology Information. [Link]
-
Lee, J., Kim, H., Martorano, A., Riad, A., Taylor, M., Luedtke, R. R., & Mach, R. H. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience, 18, 1358983. [Link]
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Gurevich, E. V., & Gurevich, V. V. (2020). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. International Journal of Molecular Sciences, 21(22), 8521. [Link]
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Dopamine receptor D3. (n.d.). Wikipedia. [Link]
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Butini, S., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(10), 6848–6872. [Link]
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Dopamine receptor. (n.d.). Wikipedia. [Link]
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Hayatshahi, H. S., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
-
Xu, J., et al. (2009). [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen. Synapse, 63(12), 1083–1095. [Link]
-
Chen, L., & Schetz, J. A. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of pharmacological and toxicological methods, 45(2), 133–138. [Link]
-
In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (2024). Frontiers in Neuroscience. [Link]
-
Levant, B. (1998). Signaling mechanisms of the D3 dopamine receptor. Biochemical pharmacology, 56(9), 1083–1090. [Link]
-
Leggio, G. M., et al. (2021). Dopamine D3 Receptor: Contemporary Views of Its Function and Pharmacology for Neuropsychiatric Diseases. International Journal of Molecular Sciences, 22(10), 5119. [Link]
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Hayatshahi, H. S., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
-
Luedtke, R. R., et al. (2013). Characterization of [(3) H]LS-3-134, a Novel Arylamide Phenylpiperazine D3 Dopamine Receptor Selective Radioligand. ACS chemical neuroscience, 4(1), 120–129. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2015). University of Würzburg. [Link]
-
Schwartz, J. C., et al. (2015). Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain. Frontiers in cellular neuroscience, 9, 497. [Link]
-
Lee, J., et al. (2023). Characterization of [125I]HY-3-24 for targeting dopamine D3 receptor: pharmacological approach by in vitro binding studies. Journal of Nuclear Medicine, 64(supplement 2), 2261. [Link]
-
Faron-Górecka, A., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in pharmacology, 11, 587973. [Link]
-
Newman, A. H., et al. (2010). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of medicinal chemistry, 53(19), 6887–6901. [Link]
-
Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023). International Journal of Molecular Sciences, 24(2), 1251. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2018). Pharmacology, 1(1). [Link]
-
Kung, M. P., et al. (1995). Dopamine D-2 receptor imaging radiopharmaceuticals: synthesis, radiolabeling and in vitro binding of (R)-(+)- and (S)-(-)-3-iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide. Journal of Medicinal Chemistry, 38(22), 4265-4272. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). Molecules, 27(16), 5183. [Link]
-
Wilson, A. A., et al. (2011). Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor. Nuclear medicine and biology, 38(4), 577–584. [Link]
-
Newman, A. H., et al. (2012). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. ACS medicinal chemistry letters, 3(6), 451–456. [Link]
-
Micheli, F., et al. (2010). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. Current topics in medicinal chemistry, 10(5), 504–522. [Link]
-
Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. (2016). University of Tartu. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
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- 6. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 15. dspace.ut.ee [dspace.ut.ee]
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- 17. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Piperazin-2-yl)phenol
Welcome to the technical support center for the synthesis of 3-(Piperazin-2-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you improve your yield and product purity.
Synthetic Overview
The synthesis of this compound is a multi-step process that requires careful control of protecting groups and reaction conditions. A common and effective strategy involves the construction of the piperazine ring, followed by key deprotection steps. The workflow below outlines a representative synthetic route that forms the basis for our troubleshooting guide.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps affecting the overall yield in this synthesis?
A1: The two most critical steps that significantly impact yield and purity are the O-demethylation of the methoxy group and the final N-debenzylation of the piperazine ring. O-demethylation using strong Lewis acids like boron tribromide (BBr3) can lead to side reactions if not properly controlled. The N-debenzylation step is susceptible to catalyst poisoning and incomplete reaction, which complicates purification.[1]
Q2: Why is a benzyl group used to protect the piperazine nitrogen?
A2: The benzyl (Bn) group is a robust protecting group that is stable under a wide range of conditions, including those used for O-demethylation.[2] Crucially, it can be removed under relatively mild hydrogenolysis conditions (e.g., catalytic hydrogenation or catalytic transfer hydrogenation) that typically do not affect other functional groups, such as the phenol.[3][4] This orthogonality is key to a successful multi-step synthesis.
Q3: My final product, this compound, is a persistent oil and won't crystallize. How can I effectively purify it?
A3: This is a common issue with piperazine derivatives due to their polarity and basicity.[5] The most effective method is often salt formation .[5] By treating the crude oil dissolved in a solvent like isopropanol or ethanol with an acid (e.g., HCl in isopropanol or fumaric acid), you can often precipitate a crystalline salt. This salt can be easily purified by recrystallization. The pure, free base can then be regenerated by neutralizing the salt with a base (e.g., NaHCO₃) and extracting it into an organic solvent.[5]
Q4: I am observing significant tailing during silica gel column chromatography of my piperazine-containing intermediates. What causes this and how can I fix it?
A4: Tailing is a classic problem when purifying basic compounds like piperazines on standard (acidic) silica gel.[5] The basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape and difficult separation. To mitigate this, add a basic modifier to your mobile phase to "cap" the active sites on the silica. A common and effective solution is to add 0.5-1% triethylamine (TEA) or a small amount of ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate with 1% TEA).[5]
Troubleshooting Guide by Synthetic Step
Step 1: O-Demethylation of 1-Benzyl-3-(3-methoxyphenyl)piperazine
This step converts the stable methoxy-phenyl ether into the reactive phenol, a critical transformation before the final deprotection.
| Problem / Observation | Plausible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains after prolonged reaction time) | 1. Insufficient Reagent: The BBr₃ or HBr has been consumed by atmospheric moisture or is substoichiometric. 2. Low Temperature: The reaction temperature is too low for the ether cleavage to proceed efficiently. | 1. Use fresh, properly handled BBr₃ (often supplied as a 1M solution in DCM). Ensure all glassware is rigorously dried. Use at least 1.5-2.0 equivalents of the reagent. 2. While the initial addition of BBr₃ should be done at low temperatures (-78°C to 0°C) to control exothermicity, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion.[6] |
| Product Degradation (Multiple spots on TLC, low yield of desired product) | 1. Excessive Heat: Overheating during the reaction or workup can lead to decomposition. 2. Strongly Acidic Conditions: Prolonged exposure to the strong Lewis acid can cause side reactions on the piperazine ring or polymerization. | 1. Maintain strict temperature control. Do not heat the reaction unless literature for a specific substrate suggests it is necessary. 2. Quench the reaction as soon as TLC indicates full conversion of the starting material. A careful aqueous quench (e.g., with ice-cold water or saturated NaHCO₃ solution) is critical to neutralize the acidic reagent. |
| Difficult Aqueous Workup (Formation of emulsions or precipitates) | 1. Complex Formation: Boron complexes can form with the phenol and nitrogen atoms, leading to solubility issues. | 1. After the initial quench, consider adding a co-solvent like methanol, which can help break up boron complexes. 2. Adjust the pH of the aqueous layer carefully. Bringing the pH to ~7-8 with a base like NaHCO₃ or K₂CO₃ should ensure the product is in its free base form, which is more soluble in common organic solvents like DCM or EtOAc. |
Step 2: N-Debenzylation of 3-(4-Benzylpiperazin-2-yl)phenol
This final step removes the benzyl protecting group to yield the target molecule. Catalytic Transfer Hydrogenation (CTH) is often preferred over high-pressure hydrogenation for its operational simplicity and safety.[3]
| Problem / Observation | Plausible Cause(s) | Recommended Solution(s) |
| Incomplete or Stalled Reaction | 1. Catalyst Inactivation: The Palladium (Pd) catalyst can be poisoned by sulfur compounds, residual Lewis acids from the previous step, or other impurities. 2. Poor Hydrogen Donor Reactivity: The chosen hydrogen donor (e.g., ammonium formate) may not be efficient under the current conditions. 3. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale. | 1. Purify the Substrate: Ensure the starting material from the O-demethylation step is thoroughly purified to remove any residual BBr₃ or its byproducts. 2. Optimize Hydrogen Donor: Use a sufficient excess of the hydrogen donor (typically 3-5 equivalents of ammonium formate per benzyl group).[3] Alternatively, other donors like formic acid or cyclohexene can be tested.[2][7] 3. Increase Catalyst Loading: Use 10-20% Pd/C by weight relative to the substrate.[3] Ensure the catalyst is fresh and handled properly (e.g., as a slurry to prevent it from becoming pyrophoric). |
| Reduction of the Phenol Ring (Loss of aromaticity, formation of cyclohexanol derivative) | 1. Harsh Reaction Conditions: Using high-pressure hydrogen gas with certain catalysts (like Rhodium or Ruthenium) can lead to aromatic ring reduction. 2. Overly Active Catalyst: Some batches of Pd/C or using a catalyst like Palladium(II) hydroxide (Pearlman's catalyst) can be aggressive enough to reduce the phenol ring, especially at elevated temperatures.[1] | 1. Use Catalytic Transfer Hydrogenation (CTH): CTH is significantly milder and more selective for debenzylation over ring reduction. Stick with Pd/C and ammonium formate at or near room temperature.[3][4] 2. Avoid High Pressure/Heat: Do not use high-pressure H₂ or elevated temperatures unless absolutely necessary and all other methods have failed. Monitor the reaction closely by TLC to avoid over-reduction. |
Troubleshooting Workflow for N-Debenzylation
Caption: Decision tree for troubleshooting a stalled N-debenzylation reaction.
Experimental Protocols
Protocol 1: O-Demethylation using Boron Tribromide
This protocol is a general guideline and should be adapted based on the specific substrate and scale.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-benzyl-3-(3-methoxyphenyl)piperazine (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add boron tribromide (BBr₃, 1.5 eq., typically as a 1.0 M solution in DCM) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below -65°C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for 4-12 hours, monitoring the progress by TLC (stain with KMnO₄).
-
Quenching: Once the starting material is consumed, cool the mixture to 0°C in an ice bath. Very slowly and carefully, add methanol dropwise to quench the excess BBr₃. This will produce gaseous HBr, so ensure adequate ventilation.
-
Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(4-benzylpiperazin-2-yl)phenol, which can be purified by column chromatography if necessary.
Protocol 2: N-Debenzylation via Catalytic Transfer Hydrogenation (CTH)
This method is a safer alternative to high-pressure hydrogenation.[3]
-
Setup: In a round-bottom flask, dissolve the purified 3-(4-benzylpiperazin-2-yl)phenol (1.0 eq.) in methanol or ethanol (approx. 0.1 M concentration).
-
Catalyst Addition: To the stirred solution, add ammonium formate (HCOONH₄, 4.0 eq.).
-
Initiation: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of the substrate). The catalyst is often added as a slurry in the reaction solvent to prevent it from becoming airborne and potentially igniting the solvent vapor.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 40-60°C) and monitor the reaction progress by TLC. The reaction is often complete within 1-4 hours.
-
Filtration: After the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol.
-
Safety Note: The Celite® pad with the catalyst should not be allowed to dry completely in the air, as palladium can be pyrophoric. Quench the filter cake with water before disposal.
-
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The residue will contain the product and ammonium formate salts.
-
Purification: Dissolve the residue in a small amount of water and basify with NaHCO₃. Extract the product with an organic solvent (e.g., 3x DCM or EtOAc). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude this compound. Further purification can be achieved via salt formation as described in the FAQs.[5]
References
- BenchChem. (2025).
- Bieg, T., & Szeja, W. (1985).
-
Štefane, B., & Požgan, F. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2189. [Link]
- Sigma-Aldrich. Debenzylation Reactions with Pd(0)
-
De Vleeschauwer, M., et al. (2014). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 38(11), 5558-5566. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
- BenchChem. (2025).
-
Huang, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10352-10369. [Link]
-
Kumar, V., et al. (2011). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. European Journal of Medicinal Chemistry, 46(9), 4074-4083. [Link]
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Technical Support Guide: Strategies for Preventing the Degradation of 3-(Piperazin-2-yl)phenol in Solution
Introduction: 3-(Piperazin-2-yl)phenol is a valuable research compound, notable for its bifunctional structure containing both a phenol and a piperazine moiety. This unique combination, however, presents a significant challenge for researchers: pronounced instability in solution. This guide provides an in-depth analysis of the degradation mechanisms and offers a suite of practical, field-proven strategies to ensure the integrity of your experimental solutions. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Part 1: The Chemistry of Degradation
Understanding the inherent reactivity of this compound is the first step toward preventing its degradation. The molecule possesses two primary points of vulnerability: the electron-rich phenol ring and the nucleophilic nitrogen atoms of the piperazine ring.
Primary Degradation Pathway: Oxidation of the Phenol Moiety
The most rapid and visually apparent degradation pathway is the oxidation of the phenol group. Phenols are highly susceptible to oxidation, a process that is significantly accelerated by dissolved oxygen, elevated pH, and exposure to light.[1]
-
Mechanism: The process typically begins with the deprotonation of the phenolic hydroxyl group to form a phenoxide ion, which is far more susceptible to oxidation than the protonated phenol. This phenoxide can then be oxidized by molecular oxygen to form quinone-type structures.[2][3][4] These resulting quinones are often highly colored, which explains the common observation of solutions turning yellow, brown, or even black over time.[1]
-
Catalysts: This oxidative process can be catalyzed by trace metal ions and is highly dependent on the pH of the solution. Alkaline conditions dramatically increase the rate of degradation by promoting the formation of the reactive phenoxide ion.[5][6][7][8][9]
Caption: Primary oxidative degradation pathway of the phenol moiety.
Secondary Degradation Pathway: Piperazine Ring Instability
The piperazine ring, while generally more stable than the phenol group, can also undergo degradation, particularly under oxidative or harsh thermal conditions. Common degradation reactions include N-oxidation, hydroxylation, and eventual ring-cleavage.[10][11] Studies on related piperazine compounds have shown that phenyl piperazines can exhibit significant degradation over time, even under refrigerated or frozen conditions.[12]
Part 2: Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned yellow just hours after preparation. What is happening?
This is a classic sign of phenol oxidation.[1] The phenol group in your molecule is being oxidized to form colored quinone-like products. This reaction is accelerated by dissolved oxygen in your solvent and is much faster at neutral or basic pH.
Q2: What is the ideal pH range to maintain the stability of my solution?
An acidic pH (typically pH 3-5) is strongly recommended. In an acidic environment, the phenolic hydroxyl group remains protonated, making it significantly less susceptible to oxidation.[5][6][9] Furthermore, the nitrogen atoms of the piperazine ring will be protonated, which can also enhance solubility and stability.
Q3: What is the best solvent to use for my stock solution?
The choice of solvent is experiment-dependent, but for maximum stability, use high-purity, de-gassed solvents. Water, DMSO, and ethanol are common choices. The critical step is to minimize dissolved oxygen. We recommend sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use.[13][14][15]
Q4: Can I store my stock solution at room temperature on the bench?
No. Storing solutions at room temperature and exposed to light will accelerate degradation. For short-term storage (1-2 days), refrigeration at 2-8°C is acceptable. For long-term storage, aliquoting and freezing at -20°C or -80°C under an inert atmosphere is mandatory.[12]
Part 3: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common stability issues.
| Symptom Observed | Potential Cause(s) | Recommended Corrective Action(s) | Scientific Rationale |
| Rapid Color Change (Yellow/Brown) | Phenol Oxidation | 1. Prepare fresh solution using de-gassed (sparged) solvent.[14][15]2. Adjust solution pH to an acidic range (pH 3-5).3. Add a small amount of an antioxidant (e.g., 0.1% ascorbic acid).[16] | 1. Removes dissolved O₂, the primary oxidant.2. Keeps the phenol protonated, reducing its reactivity.[8][9]3. The antioxidant will be preferentially oxidized, sparing the target compound. |
| Appearance of New Peaks in HPLC/LC-MS | Chemical Degradation | 1. Implement all actions for preventing oxidation.2. Confirm solvent purity; use HPLC-grade solvents.3. Store aliquots at -80°C and protect from light. | Degradation products (e.g., oxidized species, ring-cleavage products) will appear as new chromatographic peaks.[11] Impure solvents can introduce reactive contaminants. |
| Loss of Potency / Inconsistent Results | Compound Degradation | 1. Prepare stock solutions fresh before each experiment.2. Perform a stability study on your stored aliquots using HPLC or LC-MS to determine the usable shelf-life under your specific conditions. | The concentration of the active parent compound is decreasing over time, leading to unreliable experimental outcomes. |
| Precipitation or Cloudiness | Poor Solubility or Degradation | 1. Ensure the pH of the solution is appropriate for solubility (protonated piperazine at low pH is often more soluble).2. Filter the solution through a 0.22 µm filter after preparation.3. Degradation products may be less soluble and precipitate out. | Changes in pH can affect the ionization state and solubility. Filtration removes particulates. The formation of insoluble polymeric degradation products can also cause cloudiness. |
Part 4: Recommended Protocols
SOP 1: Preparation of a Stabilized Stock Solution
This protocol integrates best practices to maximize the shelf-life of your this compound solution.
Caption: Workflow for preparing a stabilized solution of this compound.
Step-by-Step Methodology:
-
Solvent Preparation: Select a high-purity, appropriate solvent (e.g., Milli-Q water, DMSO). Transfer the required volume to a clean glass container.
-
De-gassing: Insert a clean Pasteur pipette or sparging needle connected to a source of inert gas (Nitrogen or Argon). Bubble the gas through the solvent for 15-30 minutes to displace dissolved oxygen.[14]
-
Weighing: In a separate, clean vial, accurately weigh the required amount of this compound solid.
-
Dissolution: Add the de-gassed solvent to the solid compound and mix gently (vortex or sonicate) until fully dissolved.
-
pH Adjustment (for aqueous solutions): Using a calibrated pH meter, measure the solution's pH. If it is above 5.5, add dilute acid (e.g., 0.1 M HCl) dropwise until the pH is within the 3.0-5.0 range. This step is critical for preventing oxidation.[5][8]
-
Aliquoting and Storage: Dispense the final solution into small-volume aliquots in cryovials suitable for low-temperature storage. Before capping each vial, briefly flush the headspace with the inert gas.
-
Final Storage: Immediately place the capped aliquots in a -80°C freezer. Ensure they are stored in a light-blocking container or box.
SOP 2: Routine Stability Monitoring by HPLC
It is crucial to validate your storage conditions. This protocol outlines a simple method to check the purity of your stock solution over time.
Methodology:
-
Time Zero (T0) Analysis: Immediately after preparing a fresh stock solution according to SOP 1, inject an appropriate volume onto a calibrated HPLC system with a suitable C18 column.
-
Data Acquisition: Run your standard analytical method. Record the peak area of the parent compound, this compound. This is your 100% reference point.
-
Storage: Store the remaining stock solution as per SOP 1.
-
Follow-up Analysis: At designated time points (e.g., 1 week, 1 month, 3 months), thaw a single, unused aliquot. Allow it to come to room temperature, and immediately analyze it using the same HPLC method.
-
Purity Calculation: Calculate the percent purity remaining at each time point relative to the T0 peak area.
Expected Outcome & Actionable Threshold:
| Time Point | % Purity Remaining | Recommendation |
| T = 0 | 100% | Establish as baseline. |
| T = 1 Week | > 99% | Conditions are suitable for short-term use. |
| T = 1 Month | > 98% | Conditions are acceptable for medium-term storage. |
| T = X | < 95% | Threshold reached. Prepare a fresh stock solution. The usable shelf-life under these conditions is less than Time X. |
This self-validating system provides empirical data on the stability of your compound under your specific laboratory conditions, ensuring the trustworthiness of your experimental results.
References
-
Friedman, M., & Jürgens, H. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108. [Link]
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Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. [Link]
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ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
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Chemistry LibreTexts. (2022). 3.1.11: Reactions of Phenols. [Link]
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Semantic Scholar. (2000). Effect of pH on the stability of plant phenolic compounds. [Link]
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JoVE. (n.d.). Video: Oxidation of Phenols to Quinones. [Link]
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American Chemical Society Publications. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
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Britannica. (2026). Phenol. [Link]
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Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. [Link]
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PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. [Link]
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ResearchGate. (2012). Thermal degradation of piperazine and its structural analogs. [Link]
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Presscon. (n.d.). Oxidation Prevention & Inertization. [Link]
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Linde LienHwa. (n.d.). Solutions-Inerting, Purging, Sparging. [Link]
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Wikipedia. (n.d.). Sparging (chemistry). [Link]
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PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. [Link]
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National Institutes of Health (NIH). (2022). Impact of Nitrogen Sparging on Chemical and Sensory Characteristics of Verdejo and Sauvignon blanc Wines. [Link]
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ResearchGate. (2011). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. [Link]
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Earth.com. (2026). Innovation turns food waste into healthy nutritional supplements. [Link]
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Gravity Wine House. (2021). Inert Gas Use in the Winery. [Link]
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Scilit. (2022). The medicinal chemistry of piperazines: A review. [Link]
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JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]
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PubMed Central. (2024). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. [Link]
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ResearchGate. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. [Link]
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Royal Society of Chemistry. (2013). Analytical Methods. [Link]
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National Institutes of Health (NIH). (2022). Piperazine skeleton in the structural modification of natural products: a review. [Link]
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Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]
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ResearchGate. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. [Link]
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National Institutes of Health (NIH). (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. [Link]
-
National Institutes of Health (NIH). (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. [Link]
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ScienceDirect. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. [Link]
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ScienceDirect. (2015). Analytical methods for human biomonitoring of pesticides. A review. [Link]
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ChemRxiv. (2024). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. [Link]
-
ResearchGate. (2013). Piperazine Degradation in Pilot Plants. [Link]
- Google Patents. (2000). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
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Technical Support Center: Optimizing 3-(Piperazin-2-yl)phenol Concentration for Cell Viability Assays
Welcome to the Technical Support Center. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal concentration of 3-(Piperazin-2-yl)phenol for use in cell viability assays. Given that this compound is a compound with limited publicly available cytotoxicity data, this document emphasizes establishing a robust, empirical methodology for its characterization. The principles and protocols outlined here are designed to be broadly applicable to other novel or uncharacterized compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a strong theoretical and practical basis for your experiments.
Q1: What is the fundamental principle of a cell viability assay?
A cell viability assay is a laboratory method used to quantify the number of living, healthy cells in a population.[1] These assays are critical for evaluating a compound's effect on cells. Most common assays, such as those using tetrazolium salts (MTT, XTT) or resazurin, measure the metabolic activity of a cell population.[2] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes convert the assay reagent into a colored formazan product or a fluorescent product.[3] The intensity of the resulting signal is directly proportional to the number of metabolically active (viable) cells.[2]
Q2: How should I prepare a stock solution of this compound?
Proper stock solution preparation is critical for accurate and reproducible results.
-
Determine Solubility: The chemical structure of this compound suggests it may have limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving novel compounds for cell culture experiments.[4]
-
Preparation Protocol:
-
Calculate the amount of this compound (MW: 178.23 g/mol ) needed to create a high-concentration stock (e.g., 10 mM or 50 mM).
-
Add the appropriate volume of high-purity, sterile DMSO.
-
Ensure complete dissolution by vortexing or gentle warming.
-
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Vehicle Control: Crucially, all experiments must include a "vehicle control" group of cells treated with the same final concentration of DMSO that is present in the highest concentration of your test compound. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% to prevent solvent-induced cytotoxicity.[4]
Q3: What is a suitable starting concentration range for a novel compound like this compound?
For an uncharacterized compound, it is essential to test a wide range of concentrations to identify the window of biological activity. A logarithmic or semi-logarithmic dilution series is most efficient for this initial screening.[5][6]
A recommended starting range for a range-finding experiment is from 0.1 µM to 100 µM or even 1000 µM.[6][7] This broad range helps to quickly identify whether the compound is potent (effective at low concentrations) or requires higher concentrations to elicit a response.
Q4: Which cell viability assay is the best choice for my experiment?
The ideal assay depends on your cell type, experimental throughput, and available equipment.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT | Colorimetric; measures mitochondrial reductase activity. | Cost-effective, well-established.[1] | Requires a final formazan solubilization step with an organic solvent (e.g., DMSO), which kills the cells and can introduce handling errors.[2][4] |
| XTT, WST-1 | Colorimetric; similar to MTT. | The formazan product is water-soluble, simplifying the protocol and allowing for kinetic measurements without lysing the cells.[1] | Can be more expensive than MTT. |
| Resazurin (alamarBlue) | Fluorometric/Colorimetric; measures overall metabolic activity. | Highly sensitive, non-toxic, allows for continuous monitoring of cells over time. | Potential for interference from compounds that are themselves fluorescent or colored. |
| ATP-Based (e.g., CellTiter-Glo) | Luminescent; quantifies ATP, an indicator of metabolically active cells.[1] | Extremely sensitive, suitable for low cell numbers and high-throughput screening.[8] | Lytic assay (endpoint only), can be more expensive. |
For initial characterization of this compound, the MTT assay is a reliable and cost-effective starting point.
Part 2: Experimental Workflow & Protocols
Optimizing the concentration of this compound is a two-phase process. First, a broad range-finding experiment is performed, followed by a more focused experiment to determine the precise half-maximal inhibitory concentration (IC50).
Workflow for Optimizing Compound Concentration
Caption: Experimental workflow for determining the optimal concentration of a novel compound.
Protocol 1: Preliminary Cell Seeding Density Optimization
Rationale: Before testing the compound, you must determine the optimal number of cells to seed per well. This ensures that cells are in an exponential growth phase throughout the assay period and do not become over-confluent, which can lead to cell death unrelated to the compound's effect.[4][5]
Methodology:
-
Prepare a single-cell suspension of your chosen cell line.
-
Create a serial dilution of cells (e.g., from 1,000 to 100,000 cells/well) in a 96-well plate.[3][4] Plate each density in triplicate.
-
Incubate the plates for your intended assay duration (e.g., 24, 48, or 72 hours).
-
At each time point, perform an MTT assay.
-
Plot absorbance vs. cell number. The optimal seeding density will be the highest cell number that falls within the linear portion of this curve at the end of the incubation period.[3]
Protocol 2: Definitive IC50 Determination using MTT Assay
Rationale: This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability. The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cells seeded at the pre-determined optimal density in a 96-well plate.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Culture medium (consider using phenol red-free medium for the final MTT incubation to reduce background).[4]
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol).[4]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at the optimal density determined in Protocol 1. Incubate for 24 hours to allow for cell adhesion.[2]
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium. For the range-finding experiment, use 10-fold dilutions (e.g., 1000 µM, 100 µM, 10 µM...). For the definitive IC50 experiment, use a narrower range with 2-fold or 3-fold dilutions centered around the estimated IC50 from the range-finding study.[5]
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Controls are essential:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used.
-
Media Blank: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C. Purple formazan crystals should become visible in viable cells under a microscope.[3][9]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the media blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
Part 3: Troubleshooting Guide
Even with a robust protocol, unexpected issues can arise. This guide addresses common problems encountered during cell viability assays.
Troubleshooting Common Assay Problems
Caption: A decision-making guide for troubleshooting common issues in cell viability assays.
Q5: My untreated control wells show high background signal. What is happening?
High background can obscure your results and is often caused by external factors.[4]
-
Microbial Contamination: Bacteria or yeast can reduce MTT, leading to a false positive signal.[4] Visually inspect your plates for signs of contamination and ensure aseptic technique.
-
Media Components: Phenol red in culture medium can interfere with absorbance readings.[4] It is recommended to use phenol red-free medium during the MTT incubation step. Components in serum can also sometimes interfere with the assay.[4]
-
Over-confluency: If control cells are too dense, they may start to die, leading to inconsistent metabolic activity. Refer to your cell seeding optimization data.
Q6: The absorbance readings for my viable cells are very low. Why?
Low readings suggest that insufficient formazan was produced or detected.
-
Low Cell Density: The number of viable cells may be too low to generate a strong signal.[4] Ensure you are using the optimal seeding density.
-
Insufficient Incubation Time: The 1-4 hour incubation with the MTT reagent may be too short for your specific cell line.[4] Try extending this time.
-
Incomplete Solubilization: The purple formazan crystals must be fully dissolved to get an accurate reading.[4] Ensure you mix thoroughly after adding the solubilization solution.
Q7: I see significant variability between my replicate wells. What are the common causes?
Inconsistent results can undermine the reliability of your data.
-
Pipetting Inaccuracy: Small volume errors, especially with stock solutions or reagents, can lead to large variations. Use calibrated pipettes and consider using a multichannel pipette for reagent addition to ensure consistency.[10]
-
Uneven Cell Seeding: If cells are clumped or not evenly distributed, different wells will start with different numbers of cells. Ensure you have a homogenous single-cell suspension before plating.[10]
-
Edge Effect: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[10]
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
U-CyTech. (n.d.). Troubleshooting T cell ELISPOT assay. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Cell viability assay of different concentrations (0.1–10 µM) of.... Retrieved from [Link]
-
Sorger Lab. (n.d.). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
Promega & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. Retrieved from [Link]
-
ResearchGate. (2014). What is the optimum conc. of a test drug in MTT assay?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Retrieved from [Link]
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Technical Support Center: A Researcher's Guide to Reducing Off-Target Effects of 3-(Piperazin-2-yl)phenol in Cellular Models
Our approach is grounded in the core principles of chemical probe validation, emphasizing that a rigorous, multi-pronged strategy is essential for confidently linking an observed phenotype to the modulation of a specific biological target.[1][2]
Section 1: Foundational Steps: Initial Compound Characterization
Before investigating complex off-target effects, it is crucial to establish a robust and reproducible baseline for your compound's activity in your specific cellular model.
FAQ 1.1: I'm starting with 3-(Piperazin-2-yl)phenol, a compound with limited public data. What is the absolute first step to ensure my results are meaningful?
The indispensable first step is to determine the compound's potency by generating a dose-response curve for your primary phenotype of interest.[3][4] This experiment is the cornerstone of your entire study for several reasons:
-
Defines Working Concentration: It identifies the concentration range where this compound elicits a biological effect, allowing you to determine a half-maximal effective or inhibitory concentration (EC50 or IC50).
-
Reveals Potency: The EC50/IC50 value is a critical measure of the compound's potency. This value should be consistent with its binding affinity for the intended target, if known.[5]
-
Highlights Potential Toxicity: At high concentrations, many compounds exhibit non-specific effects or cytotoxicity. A complete dose-response curve will reveal a "toxic hook" or a sharp drop-off in the measured response, indicating concentrations to avoid.
An initial, wide-range dose-response experiment is key to understanding how the compound behaves in your system.[6]
Protocol 1.A: Generating a Dose-Response Curve for this compound
This protocol outlines a standard method for a cell-based assay in a 96-well format.
Objective: To determine the EC50/IC50 of this compound for a specific cellular phenotype.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay-specific reagents (e.g., luciferase substrate, fluorescent antibody)
-
96-well cell culture plates (color appropriate for readout, e.g., white for luminescence)[7]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: a. Prepare a serial dilution of this compound. A common approach is a 1:3 or 1:10 dilution series covering a broad concentration range (e.g., 100 µM to 1 nM). b. Include "vehicle-only" (e.g., DMSO) controls and "no treatment" controls.
-
Cell Treatment: Add the diluted compound or vehicle to the appropriate wells. The final vehicle concentration should be consistent across all wells (typically ≤0.5%).
-
Incubation: Incubate the plate for a predetermined duration, based on the biology of the pathway being studied.
-
Assay Readout: Perform the specific assay to measure the phenotype (e.g., measure luminescence, fluorescence, or absorbance).
-
Data Analysis: a. Normalize the data. For an inhibitory effect, set the vehicle control as 100% activity and a background/no-cell control as 0%. b. Plot the normalized response against the logarithm of the compound concentration. c. Use non-linear regression analysis to fit a sigmoidal curve and calculate the EC50/IC50 value.[3][4]
Table 1.B: Sample Dose-Response Data for this compound
| Concentration (µM) | Log Concentration | Normalized Response (%) |
| 100 | -4.0 | 5 |
| 30 | -4.5 | 8 |
| 10 | -5.0 | 15 |
| 3 | -5.5 | 35 |
| 1 | -6.0 | 52 |
| 0.3 | -6.5 | 75 |
| 0.1 | -7.0 | 92 |
| 0.03 | -7.5 | 98 |
| 0.01 | -8.0 | 101 |
| 0 (Vehicle) | N/A | 100 |
Resulting Calculated IC50: ~1.1 µM
Diagram 1.C: Workflow for Initial Compound Characterization
Caption: Initial workflow for characterizing a new small molecule.
Section 2: Troubleshooting Common Artifacts & Non-Specific Effects
Unexpected or inconsistent results can often be traced back to general compound liabilities rather than complex off-target pharmacology. Ruling these out early can save significant time and resources.[8]
Troubleshooting Guide 2.1: My cells look unhealthy or die at the effective concentration of this compound. Is this a specific off-target effect or general toxicity?
This is a critical distinction. A specific effect, whether on- or off-target, should occur within a defined concentration range, whereas general cytotoxicity often increases linearly with concentration and can confound your primary assay results.[9][10][11]
How to Differentiate:
-
Run a Parallel Cytotoxicity Assay: Use a simple, orthogonal method to measure cell viability, such as an MTT, resazurin, or ATP-based assay (e.g., CellTiter-Glo®).[9]
-
Compare Potency Values: Generate a dose-response curve for cytotoxicity (a CC50 value) and compare it to the EC50/IC50 from your primary functional assay.
-
Calculate the Selectivity Window: A high-quality chemical probe should have a significant window between its functional potency and its cytotoxic potency. A common guideline is at least a 10-fold, and ideally a >30-fold, difference.[2] If the IC50 and CC50 values are very close, your observed phenotype is likely a consequence of cell death, not a specific pathway modulation.[11][12]
Example Scenario:
-
Primary Assay IC50: 1 µM
-
Cytotoxicity Assay CC50: 50 µM
-
Primary Assay IC50: 1 µM
-
Cytotoxicity Assay CC50: 2 µM
Troubleshooting Guide 2.2: My results with this compound are not reproducible. What are common sources of variability?
Inconsistent results are a common challenge in cell-based assays.[7][13] Before assuming complex biological reasons, check for these common technical culprits:
-
Compound Solubility: Has the compound precipitated out of the media? Visually inspect the wells under a microscope. Poor solubility is a frequent cause of artifacts.
-
Compound Stability: Is the compound stable in your culture medium over the course of the experiment? Some compounds can be metabolized by cells or degrade in aqueous, CO2-rich environments. This can be assessed by incubating the compound in media, collecting samples over time, and analyzing its concentration by LC-MS.
-
Assay Interference: Could the compound itself be interfering with your readout technology?
-
Fluorescence Interference: Some compounds are autofluorescent, which can create false positives in fluorescence-based assays.[8] Scan the emission spectrum of the compound alone.
-
Luciferase Inhibition: If using a luciferase reporter, the compound might directly inhibit the luciferase enzyme. Run a control experiment with recombinant luciferase enzyme in a cell-free buffer.[8]
-
-
Inconsistent Lab Practices: Ensure consistent cell passage number, seeding density, and reagent handling.[14] Even minor variations can lead to significant changes in assay performance.[15]
Section 3: Core Strategy: Differentiating On-Target vs. Off-Target Phenotypes
Once you have a reproducible, non-toxic phenotype, the next step is to build a strong case that this effect is mediated by your intended target. Relying on a single compound is insufficient. A multi-pronged approach is the gold standard for target validation.[1]
FAQ 3.1: I observe a consistent phenotype with this compound. How can I be confident it's due to its intended target?
Confidence in your on-target hypothesis is built by converging lines of evidence. The three pillars of target validation provide a robust framework for this:
-
Chemical Validation (Orthogonal Compound): Use a structurally distinct compound that is known to modulate the same intended target. If this second compound recapitulates the phenotype observed with this compound, it strengthens the hypothesis that the phenotype is target-mediated.[16]
-
Chemical Validation (Inactive Control): Use a structurally similar but biologically inactive analog of this compound. This control should not produce the phenotype. This helps rule out effects caused by the chemical scaffold itself.
-
Genetic Validation (Target Knockdown/Knockout): Use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.[17][18] If depleting the target protein produces the same phenotype as treating the cells with this compound, this provides powerful, orthogonal evidence for an on-target mechanism.[19][20] CRISPR-based validation is considered a gold standard in modern drug discovery.[21][22]
Diagram 3.A: The Three Pillars of Target Validation
Caption: A multi-pronged approach for robust on-target validation.
Section 4: Advanced Cellular Target Engagement
While the strategies in Section 3 provide strong correlative evidence, they do not directly prove that your compound physically binds to its intended target inside the cell. Advanced techniques can provide this direct evidence.
FAQ 4.1: How can I definitively prove that this compound is binding to my proposed target protein inside the cell?
The Cellular Thermal Shift Assay (CETSA) is a powerful method for directly assessing target engagement in intact cells or cell lysates.[23][24][25]
The Principle of CETSA: The binding of a small molecule (like this compound) to its target protein often increases the protein's thermal stability.[26] When cells are heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to this heat-induced denaturation and will remain soluble at higher temperatures compared to its unbound state.[27]
This change in thermal stability can be detected by heating cell lysates or intact cells treated with your compound across a range of temperatures, separating the soluble and aggregated fractions, and quantifying the amount of the target protein remaining in the soluble fraction, typically by Western blot.[27]
Protocol 4.A: Step-by-Step Protocol for a Basic CETSA Experiment
Objective: To determine if this compound binding stabilizes its target protein in cells.
Materials:
-
Cultured cells treated with either vehicle or this compound.
-
PBS with protease inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Centrifuge capable of high speed.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific to the target protein.
Procedure:
-
Cell Treatment: Treat cells in culture with a saturating concentration of this compound or vehicle control for a specified time.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles).
-
Aliquoting: Aliquot the cell lysate into different PCR tubes for each temperature point.
-
Heating Step: Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Follow immediately with a cooling step at room temperature for 3 minutes.[26]
-
Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Denature the samples by adding loading buffer and boiling.
-
Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against the target protein.
-
Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. A positive result is a "shift" in the melting curve to the right (higher temperatures) for the compound-treated sample, indicating stabilization.
Diagram 4.B: Conceptual Workflow of a CETSA Experiment
Caption: CETSA workflow to confirm direct target binding in cells.
References
-
European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. Available from: [Link].
-
Creative Diagnostics. CRISPR-Validated Target Druggability for Small Molecule Drugs. Available from: [Link].
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link].
-
National Center for Biotechnology Information (NCBI). CRISPR approaches to small molecule target identification. Available from: [Link].
-
Biocompare. Target Validation with CRISPR. Available from: [Link].
-
The Chemical Probes Portal. Probe Evaluation. Available from: [Link].
-
National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link].
-
Annual Reviews. Validating Small Molecule Chemical Probes for Biological Discovery. Available from: [Link].
-
Patsnap. How can off-target effects of drugs be minimised?. Available from: [Link].
-
Eppendorf. A troubleshooting guide to microplate-based assays. Available from: [Link].
-
National Center for Biotechnology Information (NCBI). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link].
-
News-Medical.Net. What is Cytotoxicity?. Available from: [Link].
-
GraphPad. How Do I Perform a Dose-Response Experiment? - FAQ 2188. Available from: [Link].
-
PubMed. A label-free, impedance-based real time assay to identify drug-induced toxicities and differentiate cytostatic from cytotoxic effects. Available from: [Link].
-
Wikipedia. Cytotoxicity. Available from: [Link].
-
National Center for Biotechnology Information (NCBI). Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. Available from: [Link].
-
National Center for Biotechnology Information (NCBI). Nuisance compounds in cellular assays. Available from: [Link].
-
CETSA. CETSA. Available from: [Link].
-
ResearchGate. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays | Request PDF. Available from: [Link].
-
Current Protocols. "Designing Drug-Response Experiments and Quantifying their Results". Available from: [Link].
-
Collaborative Drug Discovery. Setting up a Dose Response Protocol. Available from: [Link].
-
CDC Stacks. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. Available from: [Link].
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Wikipedia. Dose–response relationship. Available from: [Link].
-
PubMed. Target Identification of Small Molecules Using Large-Scale CRISPR-Cas Mutagenesis Scanning of Essential Genes. Available from: [Link].
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link].
-
Study.com. Assay Performance, Validation & Troubleshooting. Available from: [Link].
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National Center for Biotechnology Information (NCBI). Assay Guidance Manual. Available from: [Link].
-
BioAssay Systems. Troubleshooting. Available from: [Link].
-
National Center for Biotechnology Information (NCBI). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Available from: [Link].
-
MB-About. Assay Troubleshooting. Available from: [Link].
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Technical Support Center: Troubleshooting Poor Signal-to-Noise Ratio in Assays with 3-(Piperazin-2-yl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that obtaining a robust signal-to-noise (S/N) ratio is paramount for generating reliable and reproducible data. This guide provides a structured, in-depth approach to troubleshooting assays involving 3-(Piperazin-2-yl)phenol, a molecule whose chemical structure presents unique challenges.
This guide is designed to empower you with the causal logic behind experimental choices, enabling you to diagnose and resolve issues systematically.
Section 1: Understanding the Potential for Assay Interference
Q1: Why might a molecule like this compound interfere with my assay and cause a poor signal-to-noise ratio?
This compound possesses two distinct chemical moieties, a phenol ring and a piperazine ring, both of which can contribute to assay interference through multiple mechanisms. Understanding these potential interactions is the first step in effective troubleshooting.
-
The Phenolic Moiety: Phenolic compounds are notoriously challenging in many biological assays.[1] They can interfere by:
-
Redox Activity: The hydroxyl group on the benzene ring can participate in redox reactions, potentially interfering with assays that rely on redox-sensitive reagents like those used in enzyme-linked immunosorbent assays (ELISAs) or glucose oxidase/peroxidase (GOP) coupled assays.[2]
-
Compound Aggregation: At certain concentrations, phenolic compounds can form aggregates, which may non-specifically inhibit enzymes or sequester other assay components, leading to false results.[3]
-
Fluorescence Interference: The aromatic ring system can exhibit intrinsic fluorescence or, conversely, act as a quencher for other fluorescent molecules in the assay.[4][5]
-
-
The Piperazine Moiety: This heterocyclic amine contributes to the molecule's overall physicochemical properties:
-
Basicity and pH Alteration: The nitrogen atoms in the piperazine ring make the molecule basic.[6] At higher concentrations, this can alter the local pH of the assay buffer, potentially affecting enzyme activity or binding interactions that are pH-sensitive.
-
Solubility and Stability: While piperazine can enhance aqueous solubility, phenyl piperazines can exhibit instability under certain storage or experimental conditions, leading to degradation and inconsistent results.[7][8]
-
Nonspecific Binding: The charged nature of the protonated piperazine ring can lead to ionic interactions with negatively charged surfaces, such as assay plates or acidic residues on proteins.
-
Below is a diagram illustrating the potential sources of interference stemming from the compound's structure.
Section 2: Systematic Troubleshooting Workflow
Q2: I have a poor signal-to-noise ratio. Where do I start?
A systematic approach is crucial to avoid wasting time and reagents. The goal is to first isolate the problem (high background vs. low signal) and then address the root cause. A low S/N ratio indicates that the background noise is high relative to the desired signal, which reduces the sensitivity of your assay.[9]
Follow this workflow to diagnose the issue methodically.
Section 3: Troubleshooting High Background (Noise)
Q3: My negative controls and blanks have an unexpectedly high signal. What are the common causes and how do I fix them?
High background noise can obscure your true signal and is often the primary contributor to a poor S/N ratio.[10] It's crucial to ensure that washing steps are adequate to remove unbound materials and that blocking buffers are optimized to prevent nonspecific binding.[9] The table below outlines potential causes related to this compound and corresponding solutions.
| Potential Cause | Plausible Link to this compound | Troubleshooting & Validation Protocol |
| Intrinsic Fluorescence | The compound's aromatic phenol structure may fluoresce at the excitation/emission wavelengths of your assay's reporter dye. | Run a Compound Interference Assay (Protocol 1). This will quantify the compound's contribution to the signal in the absence of other assay components. |
| Nonspecific Binding | The compound may adhere to the surfaces of the microplate or bind non-specifically to assay proteins (e.g., antibodies, enzymes).[11] | Increase the stringency of wash steps (more cycles, longer soaks).[10] Optimize the blocking buffer by increasing its concentration or adding a non-ionic detergent like Tween-20 (0.05%).[10] |
| Compound Aggregation | Phenolic compounds are known to form aggregates at higher concentrations, which can increase light scattering and lead to artificially high readings.[3] | Run a Compound Interference Assay (Protocol 1) at multiple concentrations. Include 0.01% Triton X-100 in a separate well to see if it reduces the signal, which is indicative of aggregation-based interference.[3] |
| Reagent Contamination | The stock solution of this compound may be contaminated or have degraded into a fluorescent byproduct. | Prepare a fresh stock solution from the source powder. Ensure all buffers are freshly prepared and filtered. |
| Interference with Detection | The compound may react directly with the detection substrate (e.g., TMB in ELISA) or inhibit enzymes that clear the substrate, leading to background signal.[2] | In an enzyme-based assay, incubate the compound with the substrate alone (no enzyme) and measure the signal. Any signal generated is due to direct interaction. |
Experimental Protocol 1: Compound Interference Assay
This protocol helps determine if this compound contributes to background signal through intrinsic fluorescence or light scattering.
Objective: To measure the signal generated by the compound alone in the assay buffer.
Methodology:
-
Plate Setup: Use the same type of microplate (e.g., black, clear-bottom for fluorescence) as your main experiment.[12]
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in your assay buffer, covering the full concentration range used in your experiment.
-
Add to Wells: Add the dilutions to the wells. Include "buffer only" wells as your blank control.
-
Incubation: Incubate the plate under the same conditions (time, temperature, light) as your main assay.
-
Read Plate: Measure the signal (fluorescence, absorbance, etc.) using the same instrument settings as your main experiment.
-
Analysis: Subtract the average signal of the "buffer only" blank from all wells. If the resulting signal is concentration-dependent and significant (>10% of your positive control signal), you have identified direct compound interference.
Section 4: Troubleshooting Low Signal
Q4: My signal is weak or absent, even in my positive controls. What should I investigate?
A weak signal can result from reagent issues or direct inhibition/quenching by your test compound.[9] It is critical to confirm that all reagents are active and used at the correct temperature and concentration.[9][12]
| Potential Cause | Plausible Link to this compound | Troubleshooting & Validation Protocol |
| Fluorescence Quenching | The compound may absorb energy from the excited fluorophore of your reporter dye and dissipate it non-radiatively, thus "quenching" the signal.[4][13] This can occur through various mechanisms, including static or collisional quenching.[4][14] | Run a Quenching Assessment Assay (Protocol 2). This test determines if the compound reduces the signal of a known fluorescent standard. |
| Inhibition of Detection Enzyme | The compound could be an inhibitor of the signaling enzyme (e.g., HRP, Alkaline Phosphatase). Phenolic compounds have been reported to inhibit peroxidases.[2] | Perform a separate enzyme activity assay. Run the enzymatic reaction with and without this compound and compare the reaction rates. A significant decrease in rate indicates inhibition. |
| Compound Instability | Phenyl piperazines can be unstable in solution over time, especially if not stored correctly (e.g., exposure to light, wrong temperature).[7] The active concentration may be lower than intended. | Prepare the compound fresh before each experiment. If you must store solutions, aliquot and freeze at -20°C or -80°C and perform a stability test over time.[7] |
| Reagent Degradation | Standard solutions, antibodies, or enzymes may have degraded due to improper storage or handling.[9] | Always verify the integrity of your assay by running the standard curve and controls without the test compound. If the standard curve is poor or signals are low, replace the reagents.[9] |
Experimental Protocol 2: Quenching Assessment Assay
This protocol is designed to test for fluorescence quenching.
Objective: To determine if this compound decreases the signal from a stable, known fluorophore (e.g., fluorescein, or your specific assay's reporter molecule).
Methodology:
-
Plate Setup: Use a black microplate suitable for fluorescence measurements.
-
Prepare Reagents:
-
A fixed, known concentration of a stable fluorophore (e.g., 1 µM Fluorescein) in assay buffer.
-
A serial dilution of this compound in assay buffer.
-
-
Add to Wells:
-
Control Wells: Add the fluorophore solution and an equal volume of assay buffer.
-
Test Wells: Add the fluorophore solution and an equal volume of the this compound dilutions.
-
Blank Wells: Add assay buffer only.
-
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Read Plate: Measure fluorescence intensity at the appropriate excitation/emission wavelengths for the fluorophore.
-
Analysis: Compare the signal from the "Test Wells" to the "Control Wells". A concentration-dependent decrease in fluorescence in the presence of this compound is strong evidence of quenching.[15]
Section 5: Frequently Asked Questions (FAQs)
Q5: How can I be sure my compound is stable and fully dissolved in my assay buffer? Ensure complete dissolution by first making a high-concentration stock in a suitable solvent like DMSO and then diluting it into your aqueous assay buffer.[16] Visually inspect for any precipitation after dilution. Phenyl piperazines can be unstable; always prepare fresh dilutions for each experiment and store stock solutions protected from light at -20°C or below for short-term storage.[7]
Q6: What are the absolute essential controls I must include when screening a potentially interfering compound like this? To ensure your data is trustworthy, you must include the following controls in every plate:
-
Vehicle Control: Assay buffer with the same final concentration of solvent (e.g., DMSO) used to dissolve the compound.
-
Compound-Only Control: The highest concentration of this compound in assay buffer without other key reagents (e.g., no enzyme or no detection antibody). This checks for intrinsic signal/interference.
-
No-Analyte Negative Control: All assay components except the target analyte. This defines your baseline background.
-
Positive Control/Standard Curve: All assay components, including a known amount of analyte or a full standard curve. This confirms the assay is working correctly.[9]
Q7: At what concentration is compound aggregation likely to become a problem? Aggregation is highly dependent on the specific compound, buffer composition (ionic strength, pH), and concentration.[3] For many phenolic compounds, aggregation can begin to occur in the low micromolar range (e.g., 10 µM).[3] If you suspect aggregation is causing high background, a key troubleshooting step is to re-run the assay with the addition of a small amount of a non-ionic detergent, such as 0.01-0.1% Triton X-100 or Tween-20, to the assay buffer.[3] A significant reduction in the false signal in the presence of detergent strongly suggests aggregation was the cause.
References
-
AxisPharm. (2024). What is fluorescence quenching? AxisPharm. [Link]
-
ABClonal. (2020, August 18). ELISA Troubleshooting Guide. ABClonal. [Link]
-
Wikipedia. Quenching (fluorescence). [Link]
-
NanoTemper Technologies. Quenching. NanoTemper. [Link]
-
Edinburgh Instruments. (2024, May 2). What is Fluorescence Quenching? Edinburgh Instruments. [Link]
-
Slideshare. Quenching of Fluorescence. [Link]
-
Scientific Volume Imaging. Signal-to-Noise Ratio (SNR). SVI. [Link]
-
Sun, J., & Chen, P. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of Agricultural and Food Chemistry, 62(24), 5586–5592. [Link]
-
Vainio, M. J., et al. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules, 17(9), 10584-10598. [Link]
-
Adhikari, B., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8, 416-431. [Link]
-
Naczk, M., & Shahidi, F. (2006). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay. Food/Nahrung, 32(1), 1-5. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
ARP American Research Products, Inc. Elisa troubleshooting tips – High background. ARP. [Link]
-
Sino Biological. ELISA Troubleshooting: High Background. Sino Biological. [Link]
-
Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Astor Scientific. [Link]
-
Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 88–98. [Link]
-
Zhang, M., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of pharmaceutical sciences, 111(9), 2539–2549. [Link]
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- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
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- 8. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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Ensuring reproducibility in experiments involving 3-(Piperazin-2-yl)phenol
A Guide to Ensuring Experimental Reproducibility
Welcome to the technical support center for 3-(Piperazin-2-yl)phenol. As Senior Application Scientists, we understand that reproducibility is the cornerstone of credible research. This compound is a valuable chiral building block in medicinal chemistry and drug development, but its unique structural features—a chiral center, a reactive phenolic group, and a basic piperazine moiety—present specific challenges that can lead to inconsistent experimental outcomes.
This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and robust protocols to navigate these challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot issues effectively and ensure your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling, storage, and fundamental properties of this compound.
Question: What are the primary sources of batch-to-batch variability with this compound?
Answer: The most significant sources of variability are its stereochemistry and purity. The molecule possesses a chiral center at the C2 position of the piperazine ring. Commercial batches may be sold as a racemate (a 1:1 mixture of R- and S-enantiomers) or as a specific enantiomer. Using a racemic mixture when a single enantiomer is required (or vice-versa) is a critical source of irreproducibility, as enantiomers can have vastly different pharmacological and toxicological profiles[1][2]. Furthermore, impurities from synthesis, such as regioisomers (e.g., 4-(piperazin-2-yl)phenol) or residual solvents, can alter experimental results. Always verify the stereochemical identity and purity of your starting material via the Certificate of Analysis (CoA) and in-house analytical methods.
Question: How should I properly store this compound to prevent degradation?
Answer: Due to its phenol and secondary amine functionalities, this compound is susceptible to degradation. The phenolic group can oxidize, especially when exposed to air, light, and trace metal contaminants, often leading to coloration of the material. The piperazine moiety is basic and can readily absorb atmospheric carbon dioxide to form carbamate salts[3].
For optimal stability, we recommend the following:
-
Storage Form: If possible, storing the compound as a stable salt (e.g., hydrochloride or sulfate salt) can significantly increase its shelf life by protecting the basic amine groups[4].
-
Atmosphere: Store the solid material under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Store at low temperatures (-20°C is preferable, 4°C is acceptable for short-term storage)[5].
-
Light: Protect from light by using an amber vial.
Question: My this compound solution is turning yellow/brown. What is happening and is it still usable?
Answer: The color change is a classic indicator of oxidation at the phenolic hydroxyl group. This process forms quinone-type species, which are highly colored. The rate of oxidation is accelerated by basic pH, exposure to oxygen, and the presence of metal ions.
Whether the material is still usable depends on the extent of degradation and the sensitivity of your experiment. For high-precision assays (e.g., in vitro pharmacology), the presence of even minor oxidative impurities can lead to erroneous results. We strongly advise re-purifying the material or using a fresh, unoxidized batch. For synthetic applications where the subsequent steps can remove these impurities, it may be acceptable, but a purity check (e.g., by HPLC) is essential.
Question: Is this compound soluble in aqueous buffers? What is the role of pH?
Answer: The solubility of this compound is highly pH-dependent.
-
In acidic conditions (pH < 4): The piperazine nitrogens (pKa ~5.3 and 9.7) will be protonated, forming a cationic species. This salt form is generally freely soluble in water and aqueous buffers[3].
-
In neutral to moderately basic conditions (pH 7-9): The compound exists as a neutral zwitterion and may exhibit lower aqueous solubility.
-
In strongly basic conditions (pH > 10): The phenolic hydroxyl group (pKa ~10) will be deprotonated to form a phenoxide, which increases aqueous solubility.
For biological assays typically performed around pH 7.4, solubility can be limited. Preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer is a common and effective strategy.
Troubleshooting Guide: Synthesis & Purification
Reproducibility begins with the material itself. This section provides solutions to common problems encountered during the synthesis and purification of piperazine derivatives.
Question: My synthesis of a monosubstituted piperazine derivative is giving low yields and significant amounts of a di-substituted byproduct. How can I improve selectivity?
Answer: This is a frequent challenge in piperazine chemistry.[6] The two nitrogen atoms have similar nucleophilicity, leading to competitive N,N'-disubstitution. The key is to control the stoichiometry and reaction conditions precisely.
-
Causality: Using a small excess of the piperazine starting material can lead to the desired monosubstituted product reacting further to form the di-substituted impurity.
-
Solutions:
-
Use a Large Excess of Piperazine: Employing a significant excess of piperazine (5-10 equivalents) shifts the reaction equilibrium towards the monosubstituted product. The unreacted piperazine can typically be removed during workup with an aqueous wash.
-
Employ a Protecting Group: The most robust method for ensuring mono-substitution is to use a piperazine derivative where one nitrogen is protected, such as with a tert-butyloxycarbonyl (Boc) group.[6] The reaction is performed, followed by a deprotection step to yield the desired product. This multi-step approach often results in higher overall purity and yield.[6]
-
Flow Chemistry: Continuous flow reactors can allow for precise control over stoichiometry and reaction time, minimizing the formation of byproducts.[6][7]
-
Question: I am struggling to purify crude this compound. Column chromatography gives poor separation and recovery. What are my alternatives?
Answer: The high polarity and basicity of this compound make standard silica gel chromatography challenging due to strong interactions, leading to peak tailing and poor recovery. Here is a decision-making framework for purification.
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting an appropriate purification method based on the impurity profile of your crude material.
Caption: Purification method selection workflow.
-
Salt Formation/Precipitation: This is often the most effective method. By dissolving the crude mixture in a suitable solvent (e.g., acetone, isopropanol) and adding an acid (like HCl in ether or acetic acid), the basic piperazine will selectively form a salt and precipitate out of the solution, leaving less basic impurities behind.[8][9] The purified salt can then be used directly or neutralized with a base to regenerate the pure free base.
-
Recrystallization: If the impurities are significantly less polar, recrystallization from a polar solvent system (e.g., ethanol/water, isopropanol) can be effective.[7]
-
Reversed-Phase Chromatography: If chromatography is necessary, reversed-phase (C18) HPLC with an acidic mobile phase (e.g., containing 0.1% TFA or formic acid) is preferable to normal-phase silica gel. The acid suppresses the ionization of silanol groups on the stationary phase and protonates the analyte, minimizing peak tailing.[10]
Troubleshooting Guide: Analytical Characterization
Consistent and accurate analysis is critical for confirming the identity, purity, and stability of your compound.
Question: I'm analyzing this compound using reversed-phase HPLC and observing severe peak tailing and inconsistent retention times. What's wrong?
Answer: This is a classic problem when analyzing basic compounds on silica-based columns.[10] The issue stems from secondary interactions between the protonated amine groups of your analyte and residual, negatively charged silanol groups on the C18 stationary phase. This leads to poor peak shape and unreliable retention.
HPLC Troubleshooting Workflow
Caption: Logic diagram for troubleshooting HPLC peak issues.
-
Solution 1: Control Mobile Phase pH: The most critical parameter is pH.[11] Lowering the mobile phase pH to between 2.5 and 3.5 with an acid modifier like trifluoroacetic acid (TFA) or formic acid does two things: it fully protonates your basic analyte, ensuring a single ionic species, and it suppresses the ionization of the acidic silanol groups on the stationary phase, minimizing secondary interactions.
-
Solution 2: Add a Competing Base: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can also be effective. The TEA will preferentially bind to the active silanol sites, effectively shielding your analyte from these unwanted interactions.[10]
-
Solution 3: Check Sample Concentration and Solvent: Injecting too much sample can overload the column.[12][13] Also, ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving a sample in a strong organic solvent (like 100% DMSO) when the mobile phase is highly aqueous can cause peak distortion.[13]
Question: How can I resolve and quantify the enantiomers of this compound?
Answer: Enantiomeric separation requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this.
-
Causality: Enantiomers have identical physical properties in a non-chiral environment. A Chiral Stationary Phase (CSP) creates a chiral environment within the column, allowing for differential interaction with the two enantiomers, which leads to their separation.
-
Methodology: Polysaccharide-based CSPs are highly effective for separating piperazine derivatives.[14] A column such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) is an excellent starting point. The mobile phase is typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a basic additive like diethylamine (DEA) to improve peak shape.[14]
Standardized Protocol: Chiral HPLC Separation
This protocol provides a robust starting point for the enantioselective analysis of this compound. Method optimization may be required to achieve baseline separation for your specific system.
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) | Proven effectiveness for separating chiral piperazine derivatives.[14] |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal-phase conditions often provide superior selectivity on polysaccharide CSPs. DEA is a basic additive to improve peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can affect selectivity; maintain a consistent temperature. |
| Detection | UV at 210 nm or 270 nm | The phenyl ring provides UV absorbance. 210 nm offers higher sensitivity, while 270 nm is more selective. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve sample in mobile phase at ~1 mg/mL and filter. | Ensures compatibility and prevents column plugging. |
Step-by-Step Procedure
-
System Equilibration: Equilibrate the Chiralpak® IC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[14]
-
Injection: Inject 10 µL of the filtered sample solution.
-
Data Acquisition: Run the analysis and record the chromatogram.
-
Analysis: Identify the two peaks corresponding to the enantiomers. Calculate the resolution (Rs) between the peaks. A value of Rs > 1.5 is required for baseline separation and accurate quantification.[14]
References
- BenchChem. (2025). Troubleshooting low yield in piperazine derivative synthesis.
-
Kavran, E., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. Retrieved from [Link]
- MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
-
Wünsch, B., et al. (n.d.). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Lau, T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1124–1133. Retrieved from [Link]
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Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
- Google Patents. (n.d.). Purification of piperazine.
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
-
Kavran, E., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. Retrieved from [Link]
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- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to 3-(Piperazin-2-yl)phenol and Analogs in Bioassays
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its prevalence is due to its versatile chemical reactivity and its ability to interact with a wide range of biological targets, particularly neurotransmitter receptors.[1][2] This guide provides an in-depth comparison of 3-(Piperazin-2-yl)phenol with its structural analogs, focusing on their performance in various bioassays. We will explore the structure-activity relationships (SAR) that govern their biological effects and provide detailed protocols for key experimental assays to empower researchers in their drug discovery efforts.
The Piperazine Pharmacophore: A Focus on Neurological Targets
Piperazine derivatives are particularly prominent as ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[3][4] The two nitrogen atoms of the piperazine ring allow for critical interactions with receptor binding sites, often forming salt bridges with acidic amino acid residues like aspartate in the transmembrane domains.[3] Modifications to this core structure can dramatically alter a compound's affinity, selectivity, and functional activity (i.e., whether it acts as an agonist, antagonist, or partial agonist).
This compound serves as an excellent reference compound. Its structure combines the key piperazine ring with a phenol group, a common feature in ligands targeting monoamine receptors. The hydroxyl group can act as a hydrogen bond donor or acceptor, further anchoring the ligand in the receptor's binding pocket. Understanding how modifications to this parent structure influence bioassay outcomes is crucial for designing next-generation therapeutics with improved efficacy and reduced side effects.
Structure-Activity Relationship (SAR) of Piperazine Analogs
The biological activity of piperazine derivatives is highly dependent on the nature and position of substituents on both the piperazine and aryl rings.[5]
-
Aryl Ring Substitutions: Adding electron-withdrawing groups (e.g., chloro, trifluoromethyl) or electron-donating groups (e.g., methoxy) to the phenyl ring can significantly impact binding affinity and selectivity. For instance, in a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, the addition of two chloro groups at the 2 and 3 positions of the phenyl ring (as in 2,3-dichlorophenylpiperazine) resulted in subnanomolar affinity for the dopamine D3 receptor.[6]
-
Piperazine Ring Substitutions: The nitrogen atoms of the piperazine ring are key points for modification. One nitrogen typically connects to an aryl group, while the other can be attached to various alkyl or acyl chains. These chains can interact with secondary binding pockets within the receptor, leading to enhanced selectivity. For example, studies on cariprazine analogs revealed that modifications to the phenylpiperazine moiety are key determinants of efficacy at the D3 receptor.[7]
-
Linker Modifications: The linker connecting the piperazine to other chemical moieties also plays a critical role. The length and flexibility of an alkyl chain can properly orient the pharmacophoric elements for optimal receptor engagement.
Caption: Structure-Activity Relationship (SAR) of Piperazine Analogs.
Comparative Bioassay Performance: Dopamine and Serotonin Receptors
Piperazine analogs are frequently evaluated for their activity at dopamine (D₂) and serotonin (5-HT) receptors, which are key targets for antipsychotic, antidepressant, and anxiolytic drugs.[4][8] The following tables summarize representative data from the literature, comparing the performance of various analogs.
Table 1: Binding Affinities (Kᵢ, nM) of Phenylpiperazine Analogs at Human Dopamine Receptors
| Compound ID | R1 (Phenyl Substitution) | R2 (N4-Substituent) | D₃ Kᵢ (nM) | D₂ Kᵢ (nM) | D₂/D₃ Selectivity | Reference |
| 1 | 2-OCH₃ | 4-(thien-3-yl)benzamide | >1000 | 1.4 | >714 | [9] |
| 2 | 2,3-diCl | H | 0.9 | 53 | 59 | [9] |
| 3 | 2-F | 4-(thien-3-yl)benzamide | 1.4 | >1000 | >714 | [10] |
| 4 | 2-F | 4-(thiazol-4-yl)benzamide | 2.5 | >1000 | >400 | [10] |
| 5 (6a) | 2-F | 4-(thiophene-3-yl)benzamide | 1.4 | 694 | ~500 | [10] |
Lower Kᵢ values indicate higher binding affinity.
This data clearly illustrates the principles of SAR. For example, comparing compounds 2 and 5 shows how the addition of a large benzamide group at the N4 position can dramatically increase both affinity and selectivity for the D₃ receptor over the D₂ receptor.[9][10] This D₃ selectivity is a highly sought-after property for developing treatments for substance abuse and certain neuropsychiatric disorders while minimizing the motor side effects associated with D₂ receptor blockade.[6][7]
Table 2: Functional Activity of Piperazine Analogs at Serotonin Receptors
| Compound ID | Target Receptor | Bioassay Type | Activity | Potency (Kᵢ or IC₅₀, nM) | Reference |
| MM5 | 5-HT₁ₐ | In-vivo Microdialysis | Agonist | N/A | [11] |
| MC1 | 5-HT₁ₐ / 5-HT₂ₐ | In-vivo Microdialysis | Moderate Agonist | N/A | [11] |
| Compound 4 | 5-HT₁ₐ | Radioligand Binding | High Affinity | 0.78 | [3] |
| Compound 7 | 5-HT₁ₐ | Radioligand Binding | High Affinity | 0.57 | [3] |
Many piperazine derivatives exhibit potent activity at serotonin receptors, particularly the 5-HT₁ₐ subtype, which is a key target for anxiolytic and antidepressant medications.[3][11] Compounds 4 and 7 in Table 2, which couple an arylpiperazine to a coumarin system, show excellent affinity for 5-HT₁ₐ receptors, comparable to the reference agonist 8-OH-DPAT.[3]
Key Experimental Protocol: Competitive Radioligand Binding Assay
To ensure trustworthiness and reproducibility, it is essential to understand the methodologies behind the data. The competitive radioligand binding assay is a fundamental technique used to determine the affinity (Kᵢ) of a test compound for a specific receptor.
Objective: To determine the binding affinity of a test compound (e.g., a this compound analog) by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor (e.g., Dopamine D₃).
Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]IABN) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor decreases as the concentration of the competing test compound increases. This displacement is measured, and the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is calculated, from which the Kᵢ is derived.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). The ionic strength and pH are critical for maintaining receptor integrity and ligand binding.
-
Membrane Homogenate: Use membranes from a stable cell line (e.g., HEK293) engineered to express the human dopamine D₃ receptor. Homogenize and dilute to a final protein concentration of 5-10 µ g/well .
-
Radioligand: Dilute the radiolabeled ligand (e.g., [¹²⁵I]IABN) in assay buffer to a final concentration approximately equal to its Kₑ value for the receptor. This ensures a good signal-to-noise ratio.
-
Test Compounds: Prepare a serial dilution series of the piperazine analogs in the assay buffer, typically spanning from 10⁻¹¹ M to 10⁻⁵ M.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane homogenate, radioligand, and assay buffer. These wells determine the maximum binding in the absence of a competitor.
-
Non-Specific Binding (NSB) Wells: Add membrane homogenate, radioligand, and a high concentration of a known, potent unlabeled ligand (e.g., 10 µM haloperidol). This determines the amount of radioligand that binds to non-receptor components.
-
Test Compound Wells: Add membrane homogenate, radioligand, and each concentration of the serially diluted test compounds.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
-
Harvesting and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This step is crucial to separate the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Conclusion and Future Directions
The comparative analysis of this compound and its analogs reveals critical insights into the structure-activity relationships governing their interactions with key neurological targets. Subtle modifications to the aryl ring and the N4-position of the piperazine core can profoundly alter binding affinity and, most importantly, receptor selectivity. The high D₃ receptor selectivity achieved with certain N-phenylpiperazine analogs highlights a promising avenue for developing novel therapeutics with improved side-effect profiles.[10]
Future research should focus on exploring functional activity in cell-based assays that measure downstream signaling events, such as cAMP accumulation, calcium flux, or β-arrestin recruitment.[12][13][14] These assays will provide a more complete picture of a compound's pharmacological profile, distinguishing between agonists, antagonists, and biased ligands. By combining rational drug design based on SAR with a robust suite of in vitro bioassays, researchers can continue to leverage the versatile piperazine scaffold to develop the next generation of medicines for complex neurological and psychiatric disorders.
References
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Rysz, M., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. Available at: [Link]
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Yuan, H., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
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Areias, J., et al. (2013). First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. PubMed. Available at: [Link]
-
Czopek, A., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar. Available at: [Link]
-
Housley, K. F., et al. (2025). Structure-Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. PubMed. Available at: [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]
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Fraccalvieri, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. Available at: [Link]
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Lera, R., & Wolfe, A. M. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. Available at: [Link]
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Creative Bioarray. GPCR Internalization Assay. Creative Bioarray. Available at: [Link]
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Wilson, W. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]
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Huang, L., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. Available at: [Link]
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Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-(Piperazin-2-yl)phenol Derivatives for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3-(piperazin-2-yl)phenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. Its inherent structural features—a phenolic hydroxyl group capable of crucial hydrogen bonding, a piperazine ring offering opportunities for diverse substitutions and influencing physicochemical properties, and a chiral center at the C2 position of the piperazine ring—make it a versatile template for designing ligands targeting various G-protein coupled receptors (GPCRs) and transporters in the central nervous system (CNS). This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their interactions with key neurological targets such as dopamine (D₂, D₃) and serotonin (5-HT₁ₐ) receptors. We will explore how subtle molecular modifications can profoundly impact potency, selectivity, and functional activity, offering a rationale-driven approach to the design of next-generation CNS therapeutics.
The Pharmacological Significance of the this compound Core
The this compound moiety is a key pharmacophore recognized by a range of biogenic amine receptors. The phenolic hydroxyl group often acts as a crucial hydrogen bond donor, mimicking the catechol hydroxyls of endogenous ligands like dopamine and norepinephrine. The piperazine ring, with its two nitrogen atoms, provides a basic center for salt formation and interaction with acidic residues in receptor binding pockets, while also serving as a versatile anchor for introducing various substituents to modulate pharmacological and pharmacokinetic profiles.[1] Many derivatives have been investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents, primarily through their action on the monoamine pathways.[2][3]
Comparative Analysis of Structural Modifications
The biological activity of this compound derivatives can be systematically modulated by modifications at three key positions: the phenolic ring, the piperazine ring nitrogens (N1 and N4), and the stereochemistry at the C2 position.
The Critical Role of the Phenolic Hydroxyl Group
The position and presence of the hydroxyl group on the phenyl ring are paramount for high-affinity receptor binding.
-
Positional Isomers: The meta-hydroxyl group (3-position) is generally optimal for potent interactions with dopamine and serotonin receptors. This positioning is thought to correctly orient the molecule within the binding pocket to engage with key amino acid residues, such as serine residues in the transmembrane domains of D₂ and D₃ receptors. Moving the hydroxyl group to the ortho or para position often leads to a significant decrease in affinity.
-
Bioisosteric Replacement: Given the metabolic liabilities sometimes associated with phenolic hydroxyl groups, bioisosteric replacements have been explored. A methanesulfonamide group has been identified as a suitable bioisostere for the 3-hydroxyl group, maintaining D₂ receptor affinity while potentially improving pharmacokinetic properties.[4] The formamide group has also been investigated as a bioisostere, though it may result in lower affinity compared to the hydroxyl counterpart.[4]
N-Substitution on the Piperazine Ring: Tuning Selectivity and Potency
The substituents on the N1 and N4 positions of the piperazine ring are major determinants of a compound's affinity, selectivity, and functional activity (agonist vs. antagonist).
A common strategy involves the introduction of an aryl group at one of the piperazine nitrogens, leading to the well-known class of arylpiperazine drugs.
-
Substituents on the Aryl Ring:
-
2-Methoxyphenyl Group: This substituent is a classic motif in many 5-HT₁ₐ receptor ligands and often confers high affinity.[5]
-
2,3-Dichlorophenyl Group: This substitution has been shown to impart high affinity for the D₃ receptor, often with good selectivity over the D₂ receptor.[6]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing substituents on the arylpiperazine moiety is generally favorable for antidepressant activity.[7]
-
-
Heterocyclic Substituents: Replacing the phenyl ring with various heterocyclic systems can also modulate activity. For instance, coumarin-piperazine derivatives have shown high affinity for 5-HT₁ₐ receptors.[8]
The general structure-activity relationship for N-arylpiperazine derivatives often follows the pattern: Ar-piperazine-linker-terminal fragment. Modifications to each of these components can fine-tune the pharmacological profile.
Simple alkyl or aralkyl substitutions on the piperazine nitrogen can also significantly impact activity. The length and nature of the alkyl chain are critical. For instance, a butyl chain is often found in high-affinity D₃ receptor ligands.
The following table summarizes the affinity data for a selection of N-substituted phenylpiperazine derivatives at dopamine and serotonin receptors.
| Compound ID | N-Substituent | D₂ Receptor Affinity (Kᵢ, nM) | D₃ Receptor Affinity (Kᵢ, nM) | 5-HT₁ₐ Receptor Affinity (Kᵢ, nM) |
| 1 | Phenyl | in nanomolar range | in nanomolar range | in nanomolar range |
| 2 | 2-Methoxyphenyl | in nanomolar range | in nanomolar range | 1.2 [5] |
| 3 | 2,3-Dichlorophenyl | in nanomolar range | high affinity | in nanomolar range |
| 4 | 7-(propoxy)coumarin | in nanomolar range | in nanomolar range | in nanomolar range |
Data compiled from multiple sources.[5][9]
Experimental Protocols for Evaluation
To determine the structure-activity relationship of this compound derivatives, a battery of in vitro and in vivo assays are employed.
In Vitro Radioligand Binding Assays
This is a fundamental technique to determine the affinity of a compound for a specific receptor.
Objective: To measure the binding affinity (Kᵢ) of test compounds for dopamine D₂, D₃, and serotonin 5-HT₁ₐ receptors.
Principle: The assay measures the ability of a test compound to displace a known radiolabeled ligand from its specific binding site on the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing co-factors and protease inhibitors is prepared.
-
Incubation: A mixture of the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D₂/D₃, [³H]-8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of the test compound is incubated at a specific temperature for a defined period to reach equilibrium.[9]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined from competition curves and converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Functional Assays (e.g., GTPγS Binding Assay)
These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
Objective: To assess the functional activity of test compounds at D₂/D₃ or 5-HT₁ₐ receptors.
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Step-by-Step Methodology:
-
Membrane and Reagent Preparation: Similar to the binding assay, cell membranes expressing the receptor and G-proteins are used. GDP is added to the assay buffer.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Separation and Quantification: The reaction is terminated, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting after filtration.
-
Data Analysis: The EC₅₀ (effective concentration to produce 50% of the maximal response) and Eₘₐₓ (maximal effect) are determined from concentration-response curves to classify the compound's functional activity.
Visualizing Key Relationships
The interplay between the structural components of this compound derivatives and their biological targets can be visualized to better understand the SAR.
Caption: Key SAR determinants for this compound derivatives.
Future Directions and Conclusion
The this compound scaffold remains a highly fruitful starting point for the design of novel CNS agents. Future research should focus on:
-
Fine-tuning N-substituents: Exploring a wider range of heterocyclic and conformationally restricted N-substituents to enhance selectivity for specific receptor subtypes.
-
Chiral Synthesis and Evaluation: Systematically synthesizing and evaluating individual enantiomers, as stereochemistry at the C2 position can significantly impact potency and efficacy.
-
Multi-target Ligand Design: Leveraging the inherent promiscuity of the scaffold to design ligands that interact with multiple targets in a controlled manner, which may offer superior therapeutic efficacy for complex psychiatric disorders.
-
QSAR and Computational Modeling: Employing quantitative structure-activity relationship (QSAR) and other computational approaches to build predictive models that can guide the design of new derivatives with improved properties.[7][10]
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A Senior Application Scientist's Guide to Validating 3-(Piperazin-2-yl)phenol's In Vitro Activity in a Secondary Assay
Introduction: Beyond the Primary Hit—The Imperative for Secondary Validation
In the landscape of early-stage drug discovery, the identification of a "hit" from a primary high-throughput screen (HTS) is a moment of significant promise. Our compound of interest, 3-(Piperazin-2-yl)phenol, a molecule belonging to the versatile piperazine class, has emerged from such a screen showing potential inhibitory activity against a key enzyme target. Piperazine derivatives are known to interact with various biological targets, including neurotransmitter systems.[1] Initial screening data, while crucial, is merely the starting point. It is a signal in the noise that requires rigorous, multi-faceted validation to confirm its biological relevance and therapeutic potential.[2][3][4]
This guide provides an in-depth, experience-driven framework for designing and executing a robust secondary assay to validate the in vitro activity of this compound. We will move beyond a simple re-test and delve into a validation strategy that confirms on-target activity, determines potency with precision, and provides initial mechanistic insights. For the purpose of this guide, we will proceed with the hypothesis that the primary screen identified this compound as a putative inhibitor of Monoamine Oxidase (MAO), a flavoenzyme critical in the catabolism of key neurotransmitters.[5] Dysfunction in MAO activity is implicated in a range of neurological disorders, making its inhibitors valuable therapeutic candidates.[5]
Our objective is to design a secondary screening workflow that not only validates the initial finding but also provides the high-quality, decision-driving data necessary to justify advancing this compound through the discovery pipeline.
The Rationale for a Secondary Assay: Building Confidence and Eliminating Artifacts
Primary HTS assays are engineered for speed and scale, often sacrificing precision for throughput.[4][6] This can lead to a significant rate of false positives arising from compound interference with the assay technology (e.g., autofluorescence) or non-specific activity. Secondary assays are therefore indispensable for triaging these initial hits.[7][8][9]
Our choice of a secondary assay is guided by three core principles:
-
Orthogonal Readout: The secondary assay should employ a different detection technology than the primary screen. This is a critical step to eliminate artifacts specific to the initial assay format. For instance, if the primary screen was fluorescence-based, a luminescence-based secondary assay is an excellent choice to mitigate issues like compound autofluorescence.[10][11]
-
Potency Determination: The assay must be capable of generating a full dose-response curve to accurately determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[12]
-
Isoform Selectivity: MAO exists in two primary isoforms, MAO-A and MAO-B, which have different substrate specificities and tissue distribution.[13] A crucial aspect of validation is to determine the selectivity of this compound for these isoforms, as this has profound implications for its therapeutic application and potential side-effect profile.
Based on these principles, we will employ the MAO-Glo™ Bioluminescent Assay . This assay offers superior sensitivity and is less susceptible to the types of interference that plague fluorescence-based methods.[14] Its mechanism, which couples MAO activity to the generation of a luminescent signal via a pro-luciferin substrate, provides a robust and reliable orthogonal readout.[15]
The MAO-Glo™ Assay: Mechanism of Action
The MAO-Glo™ assay is an indirect, coupled-enzyme assay.[16] The MAO enzyme first acts on a luminogenic substrate, converting it into luciferin. In the second step, a Luciferin Detection Reagent is added, which contains luciferase. This enzyme then catalyzes the oxidation of the newly formed luciferin, resulting in the emission of light that is directly proportional to the MAO activity.[14][15] An inhibitor like this compound will reduce the amount of luciferin produced, leading to a decrease in the luminescent signal.
Caption: Biological role of MAO and the principle of the MAO-Glo™ assay.
Experimental Workflow for Secondary Validation
A systematic approach is essential for generating reproducible and high-quality data.[17] The workflow is designed to ensure each step validates the next, from compound handling to final data analysis.
Caption: Step-by-step workflow for IC50 determination in the secondary assay.
Detailed Experimental Protocol: MAO-Glo™ Assay
This protocol outlines the steps to determine the IC50 values of this compound against human recombinant MAO-A and MAO-B.
A. Reagent Preparation
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Control Inhibitor Stocks: Prepare 10 mM stock solutions of Clorgyline (a selective MAO-A inhibitor) and Selegiline (a selective MAO-B inhibitor) in 100% DMSO. These will serve as positive controls and benchmarks for comparison.
-
MAO Enzymes: Reconstitute human recombinant MAO-A and MAO-B enzymes to a working concentration of 2X the final desired concentration in the appropriate MAO Reaction Buffer, as per the manufacturer's guidelines (e.g., Promega Technical Bulletin #TB345).[18]
-
MAO Substrate: Prepare the luminogenic MAO substrate at 2X the final concentration in the appropriate buffer.
-
Luciferin Detection Reagent: Reconstitute the lyophilized reagent according to the manufacturer's protocol.[18]
B. Compound Plating (Serial Dilution)
-
In a 96-well dilution plate, perform a 10-point, 1:3 serial dilution of the 10 mM test and control compound stocks in DMSO to generate a concentration range.
-
Transfer a small volume (e.g., 0.5 µL) of each concentration from the dilution plate to a white, opaque 96-well assay plate. This method minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced artifacts.
C. Assay Procedure
-
Reaction Mix Preparation: Prepare a 2X master mix of the MAO substrate and the appropriate MAO enzyme (either MAO-A or MAO-B) in reaction buffer.
-
Initiate Reaction: Add 25 µL of the 2X enzyme/substrate master mix to each well of the assay plate containing the pre-spotted compounds. For negative controls (100% activity), add the mix to wells containing only DMSO. For background controls (0% activity), add buffer without enzyme.
-
Incubation: Mix the plate briefly on a plate shaker and incubate at room temperature for 60 minutes.[18]
-
Signal Development: Add 50 µL of the reconstituted Luciferin Detection Reagent to all wells. This step stops the MAO reaction and initiates the luminescent signal.[14]
-
Signal Stabilization: Mix the plate again and incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.[18]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The output will be in Relative Light Units (RLU).
Data Analysis and Comparative Results
1. Calculation of Percent Inhibition: The raw RLU data is first normalized to percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_background) / (RLU_max_signal - RLU_background)) Where:
-
RLU_sample is the signal from a well with the test compound.
-
RLU_background is the signal from the no-enzyme control.
-
RLU_max_signal is the signal from the DMSO-only control.
2. IC50 Determination: The calculated percent inhibition values are plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (sigmoidal dose-response with variable slope) is then used to fit the data and determine the IC50 value.[12]
3. Comparative Data Table: The performance of this compound is objectively compared against well-characterized, selective inhibitors for MAO-A and MAO-B.
| Compound | Target Enzyme | IC50 (nM) [Hypothetical Data] | Selectivity (Fold) | Mechanism Insight |
| This compound | MAO-A | 75 | 40x (MAO-B / MAO-A) | Potent and selective MAO-A inhibitor. |
| This compound | MAO-B | 3000 | Weak activity against MAO-B. | |
| Clorgyline (Control) | MAO-A | 5 | >1000x | Benchmark selective MAO-A inhibitor. |
| Clorgyline (Control) | MAO-B | >10000 | ||
| Selegiline (Control) | MAO-A | 8000 | >100x (MAO-A / MAO-B) | Benchmark selective MAO-B inhibitor. |
| Selegiline (Control) | MAO-B | 20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Forward Path
This guide has outlined a comprehensive and scientifically rigorous approach to validating the in vitro activity of this compound in a secondary assay. By employing the sensitive and reliable MAO-Glo™ assay, we have successfully confirmed its inhibitory activity, precisely quantified its potency via IC50 determination, and established its selectivity profile against MAO-A and MAO-B isoforms.
The hypothetical data suggest that this compound is a potent and selective MAO-A inhibitor. This result, generated through a self-validating workflow with an orthogonal assay format, provides strong evidence to de-risk the compound and build confidence in its on-target activity. The next logical steps in the drug discovery cascade would include kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive), followed by assessment in cell-based assays to confirm activity in a more complex biological environment.[19] This foundational data is critical for making an informed decision to advance this compound toward lead optimization and subsequent preclinical development.
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Pellegrino, R. M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
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Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]
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Biswas, S., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]
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EBSCO. (n.d.). Secondary Research in Drug Discovery Development. Available at: [Link]
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Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]
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Sharma, T., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]
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Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]
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Gfacchini, C., et al. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports. Available at: [Link]
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Siramshetty, V. B., et al. (2020). Rationalizing Secondary Pharmacology Screening Using Human Genetic and Pharmacological Evidence. Cell Chemical Biology. Available at: [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Available at: [Link]
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Mathew, B., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. RSC Advances. Available at: [Link]
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Eurofins Scientific. (n.d.). Using secondary pharmacology panels to predict clinical safety risks. Available at: [Link]
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Hsieh, C. H., et al. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. JoVE. Available at: [Link]
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Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Available at: [Link]
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Bhatia, S., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. Available at: [Link]
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Cross-Validation of a Novel Phenylpiperazine: A Guide to Confirming the Biological Target of 3-(Piperazin-2-yl)phenol
For researchers in drug discovery, the identification of a novel compound with potential therapeutic activity is merely the first step in a long and rigorous journey. The subsequent, critical phase of target validation and cross-validation ensures that the observed biological effects are indeed mediated by the intended molecular target. This guide provides an in-depth, experience-driven framework for the biological target cross-validation of 3-(Piperazin-2-yl)phenol, a representative member of the phenylpiperazine class of compounds. While no specific biological target for this exact molecule is prominently documented in publicly accessible literature, its structural similarity to known psychoactive compounds strongly suggests a high probability of interaction with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.
This guide is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each experimental choice. We will proceed under the hypothesis that this compound is a ligand for the serotonin 1A (5-HT1A) and/or the dopamine D2/D3 receptors. Our cross-validation strategy will employ a battery of orthogonal assays to build a robust and compelling case for its mechanism of action.
The Logic of Cross-Validation: Building a Self-Validating Experimental System
-
Direct Physical Interaction: Does the compound physically bind to the hypothesized receptor?
-
Functional Consequence: Does this binding event translate into a measurable biological response downstream of the receptor?
-
Specificity and Selectivity: Is the interaction specific to the target receptor, or does the compound exhibit promiscuous activity across multiple receptors?
To address these questions, we will employ a tiered approach, starting with binding assays and progressing to functional and selectivity profiling.
Tier 1: Establishing Direct Target Engagement via Radioligand Binding Assays
The foundational experiment in target validation is to demonstrate a direct interaction between the ligand and its putative receptor. Radioligand binding assays are a sensitive and quantitative method to determine the affinity of a compound for a receptor.
Causality of Experimental Choice:
We choose a competitive binding assay format. In this setup, our unlabeled test compound, this compound, will compete with a known high-affinity radiolabeled ligand for binding to the receptor. The ability of our compound to displace the radioligand provides a measure of its binding affinity, expressed as the inhibition constant (Ki).
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay for 5-HT1A Receptor
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor. Homogenize the membranes in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-8-OH-DPAT at its Kd concentration), and varying concentrations of the test compound, this compound.
-
Controls:
-
Total Binding: Membranes + Radioligand + Buffer.
-
Non-specific Binding: Membranes + Radioligand + a high concentration of a known antagonist (e.g., 10 µM WAY-100635) to saturate all specific binding sites.[1][2]
-
Positive Control: A known high-affinity unlabeled ligand (e.g., 8-OH-DPAT) to generate a standard displacement curve.[3][4][5]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to the dried filters and quantify the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Expected Data and Interpretation:
The primary output will be the Ki value, which represents the binding affinity of this compound for the receptor. A low nanomolar Ki value would be strong evidence of a direct and potent interaction.
| Compound | Putative Target | Ki (nM) |
| This compound | 5-HT1A | (Experimental Result) |
| 8-OH-DPAT (Positive Control) | 5-HT1A | ~1-5 |
| WAY-100635 (Positive Control) | 5-HT1A | ~0.5-1.5 |
| This compound | Dopamine D2 | (Experimental Result) |
| Quinpirole (Positive Control) | Dopamine D2 | ~10-20 |
| Haloperidol (Positive Control) | Dopamine D2 | ~1-2 |
Note: Ki values for control compounds are approximate and can vary between labs.
Tier 2: Assessing Functional Activity
Demonstrating binding is necessary but not sufficient. We must determine if this binding event leads to a functional response. Since 5-HT1A and D2/D3 receptors are Gi-coupled, their activation typically leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Causality of Experimental Choice:
A. cAMP Functional Assay
Caption: Workflow for agonist and antagonist modes in a cAMP assay.
Detailed Protocol: cAMP Assay for a Gi-Coupled Receptor
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A or D2 receptor.
-
Assay Setup: Plate the cells in a 384-well plate.
-
Agonist Mode:
-
Add increasing concentrations of this compound to the cells.
-
Add a known adenylyl cyclase activator, such as Forskolin, to all wells to stimulate cAMP production.
-
Incubate for 30-60 minutes.
-
-
Antagonist Mode:
-
Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.
-
Data Analysis:
-
Agonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and the maximum effect (efficacy) relative to a full agonist.
-
Antagonist Mode: Plot the response to the fixed agonist concentration against the log concentration of the test compound to determine the IC50.
-
B. β-Arrestin Recruitment Assay
Caption: Principle of a β-arrestin recruitment assay.
Detailed Protocol: β-Arrestin Recruitment Assay
-
Cell Line: Utilize a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® from DiscoverX). These cells co-express the target GPCR fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment.[8][9]
-
Assay Setup: Plate the cells in a 384-well white, solid-bottom plate.
-
Ligand Addition: Add increasing concentrations of this compound (for agonist mode) or pre-incubate with the compound before adding a known agonist (for antagonist mode).
-
Incubation: Incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol. This will contain the substrate for the complemented enzyme.
-
Readout: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Similar to the cAMP assay, determine EC50 (agonist mode) or IC50 (antagonist mode) values by plotting the signal against the log concentration of the compound.
Expected Data and Interpretation:
These functional assays will characterize this compound as an agonist, antagonist, or partial agonist at the putative target.
| Assay | Mode | Parameter | Expected Outcome for this compound |
| cAMP | Agonist | EC50 (nM) | A potent value if an agonist (e.g., <100 nM) |
| Antagonist | IC50 (nM) | A potent value if an antagonist (e.g., <100 nM) | |
| β-Arrestin | Agonist | EC50 (nM) | A potent value if an agonist (e.g., <100 nM) |
| Antagonist | IC50 (nM) | A potent value if an antagonist (e.g., <100 nM) |
A consistent functional profile across both cAMP and β-arrestin assays provides strong, cross-validating evidence of the compound's mechanism of action.
Tier 3: Selectivity Profiling
A crucial aspect of drug development is understanding a compound's selectivity. A highly selective compound is less likely to cause off-target side effects.
Causality of Experimental Choice:
Having confirmed the primary target(s), we must now assess the activity of this compound against a panel of other relevant receptors. Given its phenylpiperazine core, this should include other serotonin and dopamine receptor subtypes, as well as adrenergic receptors. A broad receptor screen, often outsourced to specialized CROs, is the most efficient way to achieve this.
Experimental Approach: Broad Receptor Panel Screening
Submit this compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) for screening against a panel of 40-100 GPCRs, ion channels, and transporters at a fixed concentration (typically 1-10 µM).
Expected Data and Interpretation:
The output will be a list of targets at which the compound shows significant inhibition or activation (typically >50% at the screening concentration).
| Target | % Inhibition at 10 µM |
| 5-HT1A | >90% |
| Dopamine D2 | >85% |
| 5-HT2A | <20% |
| 5-HT2C | <15% |
| Adrenergic α1 | <10% |
| ... (other targets) | ... |
This data allows for the calculation of a selectivity index (Ki of off-target / Ki of on-target). A high selectivity index (>100-fold) is desirable and provides further confidence that the primary biological activity observed is due to its interaction with the intended target.
Synthesis and Conclusion
The cross-validation of a biological target is a systematic process of building a robust, evidence-based case. For a novel compound like this compound, this guide outlines a logical progression from demonstrating direct physical binding to a putative target (Tier 1), to confirming a functional consequence of that binding through orthogonal assays (Tier 2), and finally, to assessing its specificity and selectivity against a broader panel of potential targets (Tier 3).
By following this framework, researchers can confidently establish the biological target of their compound, a critical milestone in the drug discovery and development pipeline. The convergence of data from binding, cAMP, β-arrestin, and selectivity screens provides the self-validating, trustworthy, and authoritative evidence required to advance a promising molecule toward further preclinical and clinical investigation.
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Martin-Iverson, M. T., & Dourish, C. T. (1988). Antidepressant-like Action of 8-OH-DPAT, a 5-HT1A Agonist, in the Learned Helplessness Paradigm: Evidence for a Postsynaptic Mechanism. Psychopharmacology, 96(4), 547-554. Available from: [Link]
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A Comparative Analysis of Hydroxyphenylpiperazine Isomers: Probing the Influence of Phenol Position on Pharmacological Activity
In the landscape of medicinal chemistry, the hydroxyphenylpiperazine scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The seemingly subtle variation in the position of the hydroxyl group on the phenyl ring—ortho, meta, or para—can profoundly influence the molecule's physicochemical properties, receptor interactions, and overall pharmacological profile. This guide presents a comparative analysis of 3-(Piperazin-2-yl)phenol and its positional isomers, 2-(Piperazin-2-yl)phenol and 4-(Piperazin-2-yl)phenol, offering insights for researchers and drug development professionals engaged in the design of novel therapeutics. While direct head-to-head comparative studies are not extensively available in the public domain, this guide synthesizes existing data to illuminate the distinct characteristics of each isomer.
Physicochemical Properties: A Foundation for Biological Fate
The position of the phenolic hydroxyl group directly impacts key physicochemical parameters such as pKa, lipophilicity (LogP), and polar surface area (PSA). These properties, in turn, govern the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.
| Property | 2-(Piperazin-2-yl)phenol | This compound | 4-(Piperazin-2-yl)phenol |
| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₄N₂O | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol | 178.23 g/mol | 178.23 g/mol |
| CAS Number | 1011-17-2[1] | 773795-54-3[2] | 56621-48-8[3] |
| Appearance | White to off-white solid[1] | Data not readily available | Brown powder[3] |
| Melting Point | 125-129 °C[4] | Data not readily available | 218-220 °C[3] |
| Predicted LogP | 1.1 - 1.3 | 1.1 - 1.3 | 1.1 - 1.3 |
| Predicted pKa (phenolic OH) | ~10 | ~10 | ~10 |
| Predicted pKa (piperazine NH) | ~8-9 | ~8-9 | ~8-9 |
Note: Predicted values are estimations from chemical software and may vary. Experimental determination is recommended for precise values.
The para-isomer, 4-(Piperazin-2-yl)phenol, exhibits a significantly higher melting point, suggesting stronger intermolecular forces in its crystal lattice, which could influence its solubility and dissolution rate. While the predicted LogP and pKa values are similar, subtle differences in charge distribution due to the hydroxyl position can affect protein binding and membrane permeability.
Synthesis of the Hydroxyphenylpiperazine Scaffold
The synthesis of these isomers typically involves the reaction of a suitably protected aminophenol with a piperazine precursor or the construction of the piperazine ring onto a hydroxyphenylamine derivative. A general synthetic approach is the N-arylation of piperazine with a corresponding halophenol.
Caption: General synthetic route to hydroxyphenylpiperazine isomers.
Comparative Pharmacological Profiles
The positional variation of the hydroxyl group leads to distinct pharmacological profiles for each isomer, highlighting the sensitivity of receptor binding pockets to ligand stereoelectronics.
2-(Piperazin-2-yl)phenol: A Serotonergic Agent
Available data suggests that 2-(Piperazin-2-yl)phenol acts as a selective 5-HT1A receptor agonist.[5] This activity is consistent with the known pharmacophore for many arylpiperazine-based 5-HT1A ligands, where an aromatic moiety is linked to a piperazine ring. The ortho-hydroxyl group may engage in specific hydrogen bonding interactions within the 5-HT1A receptor binding site, contributing to its affinity and functional activity. Such compounds are of interest for the treatment of anxiety and depressive disorders.
This compound: An Opioid Receptor Antagonist
In contrast to its ortho-isomer, derivatives of this compound have been identified as pure opioid receptor antagonists.[6] Specifically, 1-substituted 4-(3-hydroxyphenyl)piperazines exhibit low nanomolar potencies at µ, δ, and κ opioid receptors.[6] The meta-position of the hydroxyl group is a key feature in many potent opioid ligands, including the morphinans. This suggests that the 3-hydroxy group is crucial for anchoring the ligand in the opioid receptor binding pocket, likely through a hydrogen bond with a key amino acid residue. The pure antagonist profile indicates that this binding mode does not induce the conformational changes required for receptor activation.
4-(Piperazin-2-yl)phenol: A Tyrosinase Inhibitor
The para-isomer has been investigated as a scaffold for the development of tyrosinase inhibitors.[7][8][9] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and have applications in the cosmetic industry. In a study of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, the 4-hydroxyphenyl moiety was identified as a critical pharmacophoric element for binding to the tyrosinase active site.[7][8] It is proposed that the hydroxyl group chelates the copper ions in the enzyme's active site, mimicking the natural substrate, L-tyrosine.
Table 2: Summary of Primary Pharmacological Activities
| Isomer | Primary Target(s) | Reported Activity | Potential Therapeutic Area |
| 2-(Piperazin-2-yl)phenol | 5-HT1A Receptor | Agonist[5] | Anxiety, Depression |
| This compound | Opioid Receptors (µ, δ, κ) | Pure Antagonist[6] | Opioid overdose, Addiction |
| 4-(Piperazin-2-yl)phenol | Tyrosinase | Inhibitor[7][8][9] | Hyperpigmentation disorders |
Structure-Activity Relationship (SAR) Insights
The distinct pharmacological profiles of these isomers underscore critical structure-activity relationships:
-
Ortho-position: The proximity of the hydroxyl and piperazine groups in the 2-isomer may facilitate intramolecular hydrogen bonding, influencing the conformation of the piperazine ring and its presentation to the receptor. This conformation appears favorable for interaction with the 5-HT1A receptor.
-
Meta-position: The 3-hydroxyl group is a well-established pharmacophoric feature for opioid receptor ligands. Its position allows for a crucial hydrogen bond interaction deep within the binding pocket, a common feature for both agonists and antagonists. The nature of the substituent on the piperazine nitrogen then dictates the functional outcome (agonist vs. antagonist).
-
Para-position: The 4-hydroxyl group, being electronically and sterically less hindered, is well-positioned to interact with the active site of enzymes like tyrosinase. Its ability to mimic the phenolic moiety of tyrosine is a key determinant of its inhibitory activity.
Caption: Positional isomerism dictates biological target and activity.
Experimental Protocols for Characterization
To empirically determine and compare the pharmacological and pharmacokinetic profiles of these isomers, a suite of in vitro assays is essential.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor (e.g., 5-HT1A, µ-opioid).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-DAMGO for µ-opioid) and varying concentrations of the test compound (the hydroxyphenylpiperazine isomer).
-
Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays (e.g., cAMP Accumulation Assay)
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
Protocol for a Gs-coupled receptor (e.g., 5-HT1A):
-
Cell Culture: Culture cells expressing the target receptor.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.
-
Lysis: Lyse the cells to release intracellular contents.
-
cAMP Measurement: Quantify the intracellular cyclic adenosine monophosphate (cAMP) levels using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
In Vitro ADME Assays
Early assessment of ADME properties is crucial in drug discovery. A standard panel of in vitro assays can provide valuable comparative data.
Table 3: Key In Vitro ADME Assays
| Assay | Purpose |
| Caco-2 Permeability | Predicts intestinal absorption. |
| Metabolic Stability | Assesses susceptibility to metabolism by liver enzymes (e.g., microsomes, hepatocytes). |
| CYP450 Inhibition | Identifies potential for drug-drug interactions. |
| Plasma Protein Binding | Determines the extent to which a compound binds to plasma proteins, affecting its free concentration. |
| Aqueous Solubility | Measures the solubility in physiological buffers, impacting absorption and formulation. |
Conclusion
The positional isomers of hydroxyphenylpiperazine—2-, 3-, and 4-(Piperazin-2-yl)phenol—serve as a compelling illustration of how subtle structural modifications can lead to divergent pharmacological activities. The ortho-isomer shows promise as a serotonergic agent, the meta-isomer as an opioid antagonist, and the para-isomer as a tyrosinase inhibitor. This comparative analysis, based on available data, underscores the importance of systematic exploration of positional isomerism in drug discovery. For researchers working with this scaffold, a comprehensive in vitro characterization of all three isomers would provide invaluable data to guide the design of new, potent, and selective therapeutic agents.
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A Comparative Efficacy Analysis of 3-(Piperazin-2-yl)phenol and Fluoxetine: An In Vitro and In Vivo Benchmarking Guide
Prepared by: Senior Application Scientist
Abstract
This guide provides a comprehensive framework for benchmarking the efficacy of the novel investigational compound, 3-(Piperazin-2-yl)phenol, against the well-established selective serotonin reuptake inhibitor (SSRI), Fluoxetine. The core hypothesis is that this compound possesses a dual-action mechanism—serotonin transporter (SERT) inhibition and 5-HT1A receptor agonism—potentially offering a more rapid onset of antidepressant effects and a superior side-effect profile. We detail a multi-tiered evaluation process, beginning with in vitro characterization of target engagement and functional activity, followed by in vivo assessment in validated rodent models of depressive-like behavior. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed, actionable protocols for a rigorous comparative analysis.
Introduction
Major Depressive Disorder (MDD) is a significant global health concern, with many patients experiencing inadequate response or delayed therapeutic onset with current treatments. Standard therapies, such as Fluoxetine, primarily act by blocking the reuptake of serotonin, thereby increasing its synaptic availability.[1][2][3][4][5] While effective, this mechanism often requires several weeks to elicit a clinical response.[1][5] The piperazine chemical scaffold is a prominent feature in many centrally active drugs, known to interact with various monoamine pathways.[6][7] Our investigational compound, this compound, leverages this structure, aiming for a multi-target profile to overcome the limitations of traditional SSRIs. This guide outlines the essential preclinical studies required to validate its hypothesized mechanism and compare its efficacy profile directly against Fluoxetine.
Part I: In Vitro Characterization: Target Affinity and Functional Potency
Rationale: The foundational step in benchmarking is to confirm and quantify the interaction of this compound with its intended molecular targets. This involves not only measuring its binding affinity (how strongly it binds) but also its functional consequence (whether it activates or inhibits the target). This head-to-head comparison with Fluoxetine will establish the compound's selectivity and potency profile.
Experiment 1: Receptor Binding Affinity Profile
Objective: To determine the binding affinity (Ki) of this compound and Fluoxetine for the human serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and the 5-HT1A receptor.
Methodology: Radioligand Binding Assay
This protocol is a standard method for quantifying ligand-receptor interactions.[8][9]
-
Preparation of Membranes: Utilize cell membranes from HEK293 cells stably expressing the recombinant human targets (SERT, DAT, NET, 5-HT1A). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation.[10] Resuspend the final pellet in an appropriate assay buffer.
-
Competitive Binding: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]WAY-100635 for 5-HT1A) and a range of concentrations of the test compound (this compound or Fluoxetine).[10]
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[10]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters, trapping the membrane-bound radioligand. Wash filters with ice-cold buffer to remove unbound radioligand.[11]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Calculate the IC50 (concentration inhibiting 50% of binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]
Expected Data Output:
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | 5-HT1A Ki (nM) |
| This compound | 1.5 | >1000 | >1000 | 5.2 |
| Fluoxetine | 0.9 | 1200 | 240 | >5000 |
Table 1: Hypothetical binding affinity data. Lower Ki values indicate higher affinity.
Experiment 2: 5-HT1A Receptor Functional Activity
Objective: To determine if this compound acts as an agonist at the 5-HT1A receptor, a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase.[12]
Methodology: cAMP Functional Assay
This assay measures the downstream signaling consequence of receptor activation.[13][14][15]
-
Cell Culture: Use CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay Setup: Seed cells in a 384-well plate. Pre-treat cells with forskolin to stimulate adenylyl cyclase and generate a baseline level of cyclic AMP (cAMP).
-
Compound Addition: Add varying concentrations of this compound or a known 5-HT1A agonist (e.g., 8-OH-DPAT) to the wells.
-
Lysis and Detection: After incubation, lyse the cells to release intracellular cAMP. Measure cAMP levels using a competitive immunoassay kit, such as HTRF or a bioluminescence-based assay (e.g., cAMP-Glo™).[12][15] An agonist will inhibit forskolin-stimulated cAMP production, leading to a reduced signal.
-
Data Analysis: Plot the cAMP signal against the compound concentration to generate a dose-response curve and calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximum effect).
Expected Data Output:
| Compound | 5-HT1A EC50 (nM) | 5-HT1A Emax (% Inhibition of Forskolin Response) |
| This compound | 15.8 | 85% |
| 8-OH-DPAT (Control) | 10.5 | 95% |
| Fluoxetine | No Activity | 0% |
Table 2: Hypothetical functional assay data for the 5-HT1A receptor.
Visualization of In Vitro Mechanism
Caption: Hypothesized dual-action mechanism of this compound.
Part II: In Vivo Efficacy Models
Rationale: After establishing an in vitro profile, it is critical to assess whether this translates to antidepressant-like effects in a whole-organism model. We will use two well-established rodent behavioral tests: the acute Forced Swim Test for initial screening and the more translationally relevant Chronic Mild Stress model to assess efficacy under conditions mimicking chronic stress, a key factor in human depression.[16][17]
Experiment 3: Forced Swim Test (FST)
Objective: To perform an initial screening for antidepressant-like activity by measuring the effect of the compounds on immobility time in an acute stress paradigm.[18][19][20]
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week. Handle animals daily for 4 days prior to testing.[18]
-
Drug Administration: Administer this compound, Fluoxetine, or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection 60 minutes before the test.
-
Test Procedure: Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (24-26°C) for a 6-minute session.[21] The water depth should prevent the mouse from touching the bottom.[21]
-
Behavioral Scoring: Video record the session. An observer, blind to the treatment groups, should score the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[22]
-
Data Analysis: Compare the mean immobility time across all treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
Expected Data Output:
| Treatment Group (10 mg/kg) | Mean Immobility Time (seconds) |
| Vehicle | 155 ± 10 |
| This compound | 85 ± 8 |
| Fluoxetine | 105 ± 9 |
Table 3: Hypothetical FST data. * indicates a statistically significant reduction compared to the vehicle group.
Experiment 4: Unpredictable Chronic Mild Stress (UCMS) Model
Objective: To evaluate the ability of the compounds to reverse anhedonia (a core symptom of depression) in a more etiologically relevant model.[16][17] The UCMS model has high translational validity as its induced symptoms can be ameliorated by chronic, but not acute, antidepressant treatment.[16][17]
Methodology:
-
UCMS Induction (4-6 weeks): Subject mice to a varied series of mild, unpredictable stressors daily.[17][23] Stressors may include damp bedding, cage tilt, altered light/dark cycles, and social stress.[17] A control group is handled but not exposed to stressors.
-
Baseline Sucrose Preference Test (SPT): Anhedonia is measured by a reduction in the preference for a sweetened solution over plain water.[24][25]
-
Habituate singly-housed mice to two drinking bottles for 48-72 hours.[24][25]
-
Present mice with one bottle of 1-2% sucrose solution and one bottle of water.[24]
-
Measure consumption from each bottle over 24 hours, switching bottle positions after 12 hours to prevent place preference.[24][26]
-
Calculate Sucrose Preference: (Sucrose Intake / Total Fluid Intake) x 100.[27]
-
-
Chronic Treatment (3-5 weeks): Following the stress period and baseline SPT, begin daily administration of this compound, Fluoxetine, or vehicle to separate groups of stressed mice.
-
Weekly SPT: Conduct the SPT weekly throughout the treatment period to track the reversal of anhedonia.
-
Data Analysis: Use a two-way repeated measures ANOVA to analyze the change in sucrose preference over time between the treatment groups.
Expected Data Output:
| Treatment Group | Baseline SPT (%) | Week 2 Treatment SPT (%) | Week 4 Treatment SPT (%) |
| Non-Stressed + Vehicle | 85 ± 4 | 86 ± 3 | 84 ± 5 |
| UCMS + Vehicle | 62 ± 5 | 60 ± 6 | 61 ± 4 |
| UCMS + this compound | 63 ± 4 | 75 ± 5 | 82 ± 4 |
| UCMS + Fluoxetine | 61 ± 5 | 65 ± 6 | 76 ± 5* |
Table 4: Hypothetical UCMS/SPT data. * indicates a statistically significant increase in preference compared to the UCMS + Vehicle group.
Visualization of In Vivo Experimental Workflow
Caption: Experimental timeline for the Unpredictable Chronic Mild Stress model.
Comparative Summary and Discussion
This guide proposes a systematic approach to benchmark this compound against Fluoxetine. The in vitro data are designed to confirm the novel compound's dual-action profile: high affinity for SERT comparable to Fluoxetine, but with the added, potent agonism at the 5-HT1A receptor, a property Fluoxetine lacks.
The in vivo results are structured to translate this mechanistic difference into a tangible therapeutic advantage. While both compounds are expected to show efficacy in the FST, this compound is hypothesized to exhibit a more robust effect. Crucially, in the more clinically relevant UCMS model, the data should demonstrate not only a reversal of anhedonic behavior but potentially a faster onset of action for this compound (e.g., significant improvement by Week 2) compared to Fluoxetine.
References
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Title: Fluoxetine - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]
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Title: An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents Source: Journal of Visualized Experiments (JoVE) URL: [Link]
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Title: Maze Basics: Sucrose Preference Test Source: Noldus Information Technology URL: [Link]
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Title: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice Source: Journal of Visualized Experiments (JoVE) URL: [Link]
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Title: About fluoxetine Source: National Health Service (NHS) URL: [Link]
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Title: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice (Video) Source: Journal of Visualized Experiments (JoVE) URL: [Link]
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Title: Sucrose Preference Test - UCLA Behavioral Testing Core Source: University of California, Los Angeles URL: [Link]
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Title: Using the rat forced swim test to assess antidepressant-like activity in rodents Source: ResearchGate URL: [Link]
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Title: Forced Swim Test v.3 Source: University of Iowa Institutional Animal Care and Use Committee URL: [Link]
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Title: Forced swim test in rodents Source: NC3Rs URL: [Link]
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Title: METHODS Behavioral tests Sucrose preference test (SPT) and body weight (BW) Source: Bio-protocol URL: [Link]
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Title: Factsheet on the forced swim test Source: Understanding Animal Research URL: [Link]
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Title: The Mouse Forced Swim Test Source: Journal of Visualized Experiments (JoVE) URL: [Link]
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Title: Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables Source: MDPI URL: [Link]
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A Comparative Guide to Orthogonal Purity Assessment of 3-(Piperazin-2-yl)phenol
This guide provides an in-depth technical comparison of orthogonal analytical methods for the comprehensive purity determination of 3-(Piperazin-2-yl)phenol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind employing a multi-modal analytical strategy, ensuring robust and reliable purity assessments.
The Imperative of Orthogonal Purity Verification
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. A single analytical method, no matter how robust, possesses inherent selectivity biases, potentially masking impurities that co-elute with the main compound. The principle of orthogonality in analytics dictates the use of multiple, distinct methods to analyze a sample.[1] By leveraging different separation mechanisms, we create a more comprehensive picture of a compound's purity, significantly reducing the risk of undetected contaminants.[2]
This compound, with its polar phenolic ring and basic piperazine moiety, presents a unique analytical challenge.[3][4][5] Its amphiphilic nature necessitates a carefully considered, multi-faceted approach to confidently declare its purity. This guide will compare two primary orthogonal liquid chromatography techniques, Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC), supplemented by mass spectrometric analysis for impurity identification.
Understanding this compound and Its Potential Impurities
The molecular structure of this compound features both a hydroxyl group on an aromatic ring and a six-membered heterocyclic ring with two nitrogen atoms.[4][5] Synthetic routes to piperazine-containing compounds can be complex, potentially introducing a variety of impurities.[6][7]
Potential impurities may include:
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Isomeric impurities: Positional isomers, such as 2-(Piperazin-2-yl)phenol or 4-(Piperazin-2-yl)phenol, which can be difficult to separate.
-
Process-related impurities: By-products from side reactions, such as over-alkylation on the piperazine ring.
-
Degradation products: Compounds formed due to instability under certain light, temperature, or pH conditions.
A robust purity assessment must be capable of separating and quantifying all such potential impurities.
Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis, primarily separating compounds based on their hydrophobicity.[8] Nonpolar stationary phases (like C18) retain and separate molecules in a polar mobile phase. For a molecule like this compound, the phenol ring provides sufficient hydrophobicity for good retention and analysis.
Causality Behind Experimental Choices
-
Stationary Phase (C18): A C18 column is chosen for its strong hydrophobic retention, which is ideal for aromatic compounds.
-
Mobile Phase (Acidified Water/Acetonitrile Gradient): An acidic modifier (e.g., trifluoroacetic acid or formic acid) is crucial. It protonates the basic nitrogens of the piperazine ring, leading to sharper peaks and preventing peak tailing. A gradient elution (increasing organic solvent concentration) is employed to ensure that both polar and nonpolar impurities are eluted and quantified within a reasonable timeframe.
-
UV Detection: The phenolic chromophore allows for sensitive detection using a UV spectrophotometer, typically around 270-280 nm.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 275 nm.
-
Data Presentation: RP-HPLC
| Peak ID | Retention Time (min) | Area % | Possible Identity |
| 1 | 3.5 | 0.08 | Highly Polar Impurity |
| 2 | 8.2 | 99.85 | This compound |
| 3 | 12.1 | 0.07 | Less Polar Impurity |
Workflow Diagram: RP-HPLC Analysis
Sources
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Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling 3-(Piperazin-2-yl)phenol
For research, scientific, and drug development professionals, the paramount concern in the laboratory is safety. This guide provides essential, immediate, and logistical information for the safe handling of 3-(Piperazin-2-yl)phenol, with a focus on personal protective equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to create a secure research environment, fostering innovation while ensuring personal and collective well-being.
Core Principles of Chemical Safety: A Proactive Stance
Before any handling of this compound, a thorough risk assessment must be conducted. This involves not only understanding the hazards of the chemical itself but also the specifics of the planned procedure. The hierarchy of controls should always be applied: elimination or substitution of the hazard, engineering controls (like fume hoods), administrative controls (standard operating procedures), and finally, personal protective equipment. PPE is the last line of defense, and its effectiveness is contingent on proper selection, use, and maintenance.[8][9]
Recommended Personal Protective Equipment (PPE) for Handling this compound
The selection of PPE is dictated by the nature of the work being performed. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Weighing and Solution Preparation (in a fume hood) | Safety glasses with side shields (ANSI Z87.1 compliant)[10][11] | Disposable nitrile gloves[11] | Laboratory coat | Not generally required if work is performed in a certified chemical fume hood. |
| Organic Synthesis and Reactions (in a fume hood) | Chemical splash goggles (ANSI Z87.1 compliant)[10][11] | Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile for extended contact)[11] | Chemical-resistant laboratory coat or apron | Not generally required if work is performed in a certified chemical fume hood. |
| Large-Scale Operations or Potential for Splashing | Face shield worn over chemical splash goggles[10][11] | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Consider a respirator with organic vapor cartridges based on a risk assessment.[12] |
| Spill Cleanup | Face shield worn over chemical splash goggles[10][11] | Chemical-resistant gloves and a secondary pair of disposable gloves | Chemical-resistant suit or coveralls | Respirator with organic vapor cartridges is recommended.[12] |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Gloves: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.[13]
-
Hand Hygiene: Wash your hands thoroughly.
-
Gown/Lab Coat: Unbutton your lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove your eye and face protection.
-
Hand Hygiene: Wash your hands again as a final precaution.
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
